3,3-Dimethylcyclopentene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3,5H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFXXNTLGAHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206774 | |
| Record name | 3,3-Dimethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58049-91-5 | |
| Record name | 3,3-Dimethylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58049-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058049915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2HJV2ESE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties and Analysis of 3,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and analytical characteristics of 3,3-dimethylcyclopentene, a valuable building block in organic synthesis. The document details its physicochemical properties, provides predicted and expected spectroscopic data, and outlines standardized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.
Introduction
This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1][2] Its structure is characterized by a five-membered ring containing a carbon-carbon double bond and two methyl groups attached to the same carbon atom. This gem-dimethyl group creates a sterically hindered center, making this compound an interesting model compound for studying the influence of steric hindrance on chemical reactivity and reaction mechanisms.[1] It serves as a versatile precursor in the synthesis of more complex molecules, including ligands for polymerization catalysts and intermediates for pharmaceutical and agrochemical research.[1]
Structural and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂ | [1][2][3] |
| Molecular Weight | 96.17 g/mol | [1][2][3][4] |
| CAS Number | 58049-91-5 | [3] |
| Boiling Point | 77.8 °C (350.9 K) | [1] |
| Density | 0.771 g/mL | [2] |
| Refractive Index | 1.423 | [2] |
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts are presented in the table below.
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Olefinic (C1-H, C2-H) | 5.6 - 5.8 | Multiplet | 2H |
| Allylic (C5-H₂) | 2.2 - 2.4 | Triplet | 2H |
| Aliphatic (C4-H₂) | 1.6 - 1.8 | Triplet | 2H |
| Methyl (C3-CH₃) | ~1.0 | Singlet | 6H |
Note: These are predicted values and may vary slightly from experimental results.
The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The predicted chemical shifts for this compound are as follows:
| Atom Position | Predicted Chemical Shift (ppm) |
| Olefinic (C1, C2) | 130 - 140 |
| Quaternary (C3) | 40 - 50 |
| Allylic (C5) | 35 - 45 |
| Aliphatic (C4) | 30 - 40 |
| Methyl (C3-CH₃) | 25 - 35 |
Note: These are predicted values and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its alkene and alkane functionalities.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Alkene (=C-H) |
| 2850-2960 | C-H stretch | Alkane (C-H) |
| ~1650 | C=C stretch | Alkene |
| ~1465 | C-H bend | Alkane (-CH₂-) |
| ~1375 | C-H bend | Alkane (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 96. Key fragmentation patterns would likely involve the loss of methyl groups (m/z = 81) and other alkyl fragments.
| m/z | Interpretation |
| 96 | Molecular Ion (M⁺) |
| 81 | [M - CH₃]⁺ |
| 67 | [M - C₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹H NMR, a standard pulse program with 8-16 scans is typically sufficient. For ¹³C NMR, a greater number of scans may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts and multiplicities.
IR Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum : Obtain a background spectrum of the clean, empty salt plates.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (GC-MS)
Given that this compound is a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analysis.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation : Inject a small volume (e.g., 1 µL) of the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
-
MS Analysis : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.
-
Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualizations
Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the analytical techniques described.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This technical guide has provided a detailed overview of the structural properties and analytical methodologies for this compound. The tabulated physicochemical and spectroscopic data, along with the outlined experimental protocols, offer a comprehensive resource for the characterization of this important organic compound. The integrated approach of utilizing NMR, IR, and MS is essential for the unambiguous confirmation of its structure, facilitating its application in further research and development.
References
An In-depth Technical Guide to 3,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethylcyclopentene, a valuable cyclic alkene in organic synthesis. The document details its chemical identity, including its IUPAC name and a list of common synonyms. Key physicochemical properties are summarized in a structured tabular format for easy reference. Furthermore, this guide presents a detailed experimental protocol for the laboratory-scale synthesis of this compound via the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol. A representative experimental procedure for a characteristic electrophilic addition reaction is also provided. To elucidate the chemical transformations, the synthesis pathway is visualized using a DOT language diagram.
Chemical Identity and Properties
This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1] Its structure consists of a five-membered ring containing a double bond and two methyl groups attached to the third carbon atom.[1] This substitution pattern imparts specific reactivity and physical properties to the molecule.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is This compound .[2][3] It is also known by a variety of synonyms, which are listed in the table below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 58049-91-5 |
| Molecular Formula | C₇H₁₂ |
| Synonyms | 3,3-Dimethyl-1-cyclopentene |
| Cyclopentene, 3,3-dimethyl- | |
| 3,3-dimethylcyclopent-1-ene |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. This data is crucial for its handling, application in reactions, and for analytical purposes.
| Property | Value |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | 77.8 °C (350.9 K) |
| Density | 0.771 g/mL |
| LogP (Octanol/Water Partition Coefficient) | 3.25 |
Synthesis of this compound
A common and effective laboratory method for the synthesis of this compound is the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol.[1] This elimination reaction proceeds via an E1 mechanism.
Experimental Protocol: Acid-Catalyzed Dehydration of 3,3-Dimethylcyclopentanol
This protocol is adapted from established procedures for alcohol dehydration.
Materials:
-
3,3-dimethylcyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask
-
Fractional distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, place 3,3-dimethylcyclopentanol and a few boiling chips.
-
Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol in the flask while swirling.
-
Distillation: Assemble a fractional distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The this compound product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Neutralization: Add saturated sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Gently swirl and vent the funnel frequently to release any pressure from the evolution of carbon dioxide.
-
Layer Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer with water. Again, separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Decant or filter the dried organic liquid into a pre-weighed, clean, and dry container to obtain the purified this compound.
Synthesis Pathway Diagram
The following diagram illustrates the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol to form this compound.
Caption: Acid-catalyzed dehydration of 3,3-dimethylcyclopentanol.
Reactivity of this compound
The presence of the carbon-carbon double bond makes this compound susceptible to electrophilic addition reactions.
Experimental Protocol: Electrophilic Addition of HBr
This protocol provides a general procedure for the addition of hydrogen bromide to this compound.
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in an anhydrous solvent in a round-bottom flask equipped with a stirrer and a drying tube.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the hydrogen bromide solution to the stirred solution of the alkene.
-
Reaction Monitoring: Allow the reaction to proceed at a low temperature and monitor its progress using a suitable technique (e.g., thin-layer chromatography).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Washing: Wash the organic layer with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-bromo-3,3-dimethylcyclopentane. Further purification may be carried out by distillation or chromatography if necessary.
Reaction Workflow Diagram
The following diagram outlines the key steps in the electrophilic addition of HBr to this compound.
Caption: Experimental workflow for HBr addition to this compound.
References
- 1. This compound|C7H12|CAS 58049-91-5 [benchchem.com]
- 2. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 3. This compound | C7H12 | CID 93922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
- 5. organic chemistry - Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound [stenutz.eu]
- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]
Synthesis of 3,3-Dimethylcyclopentene from 3,3-Dimethylcyclopentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethylcyclopentene from 3,3-dimethylcyclopentanol. The primary method detailed is the acid-catalyzed dehydration of the tertiary alcohol, a robust and common transformation in organic synthesis. This document outlines the theoretical background, a detailed experimental protocol adapted from analogous procedures, expected data, and potential challenges.
Introduction
This compound is a valuable cyclic alkene in organic synthesis, serving as a precursor for more complex molecular architectures. Its synthesis from 3,3-dimethylcyclopentanol via acid-catalyzed dehydration is a classic example of an E1 elimination reaction. This process involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the alkene. Understanding the nuances of this reaction, including potential carbocation rearrangements, is critical for achieving high yields and purity.
Reaction Mechanism and Theory
The acid-catalyzed dehydration of 3,3-dimethylcyclopentanol proceeds through an E1 (unimolecular elimination) mechanism.[1] This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid or sulfuric acid. This converts the poor leaving group (-OH) into a much better leaving group (H₂O).
Subsequent departure of a water molecule results in the formation of a tertiary carbocation. This carbocation is relatively stable, favoring the E1 pathway. The final step involves the deprotonation of an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form the carbon-carbon double bond of this compound.
A critical consideration in this reaction is the potential for carbocation rearrangements. While the initially formed tertiary carbocation is relatively stable, rearrangements such as hydride or methyl shifts can occur if they lead to a more stable carbocation.[1] In the case of the 3,3-dimethylcyclopentyl carbocation, a 1,2-hydride shift from the adjacent methylene (B1212753) group would lead to a less stable secondary carbocation, and is therefore unlikely. A 1,2-methyl shift would also lead to a secondary carbocation and is similarly not favored. Thus, the primary product expected from this reaction is this compound.
Data Presentation
The following tables summarize the key physical and spectroscopic data for the starting material and the expected product.
Table 1: Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3,3-Dimethylcyclopentanol | C₇H₁₄O | 114.19 | ~160-162 | ~0.92 |
| This compound | C₇H₁₂ | 96.17 | 78-80 | 0.77 |
Table 2: Spectroscopic Data for 3,3-Dimethylcyclopentanol (Predicted/Analog-Based)
| Spectroscopy | Key Peaks/Shifts | Interpretation |
| ¹H NMR | δ ~3.5-4.0 (br s, 1H), δ ~1.5-1.8 (m, 6H), δ ~1.0 (s, 6H) | -OH, -CH₂- and -CH- of the ring, gem-dimethyl |
| ¹³C NMR | δ ~75-80, δ ~40-50, δ ~30-40, δ ~25-30 | C-OH, C(CH₃)₂, ring carbons, -CH₃ |
| IR (cm⁻¹) | ~3300-3400 (broad), ~2950-2850, ~1460, ~1370 | O-H stretch, C-H stretch (alkane), C-H bend |
Table 3: Spectroscopic Data for this compound (Predicted/Analog-Based)
| Spectroscopy | Key Peaks/Shifts | Interpretation |
| ¹H NMR | δ ~5.5-5.7 (m, 2H), δ ~2.0-2.2 (m, 2H), δ ~1.6 (t, 2H), δ ~1.0 (s, 6H) | -CH=CH-, allylic -CH₂-, -CH₂-, gem-dimethyl |
| ¹³C NMR | δ ~130-135, δ ~45-50, δ ~40-45, δ ~30-35, δ ~25-30 | -C=C-, C(CH₃)₂, allylic -CH₂-, -CH₂-, -CH₃ |
| IR (cm⁻¹) | ~3050, ~2950-2850, ~1650, ~1460, ~1370 | =C-H stretch, C-H stretch (alkane), C=C stretch, C-H bend |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from 3,3-dimethylcyclopentanol. This protocol is adapted from established procedures for the dehydration of similar cyclic alcohols.[2]
Materials and Equipment
-
3,3-dimethylcyclopentanol
-
85% Phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
50 mL round-bottom flask
-
Fractional distillation apparatus
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Heating mantle
-
Ice bath
Reaction Setup and Procedure
-
To a 50 mL round-bottom flask, add 10.0 g of 3,3-dimethylcyclopentanol and a few boiling chips.
-
Carefully add 3.0 mL of 85% phosphoric acid to the flask while swirling.
-
Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.
-
Gently heat the mixture with a heating mantle. The volatile alkene product will co-distill with water as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100°C.
Work-up and Purification
-
Transfer the distillate to a separatory funnel.
-
Add 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of water. Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask and allow it to stand for 10-15 minutes.
-
Decant or filter the dried liquid into a pre-weighed vial to obtain the purified this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential side products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound.
-
Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of the C=C bond and the absence of the -OH group from the starting material.[2]
Mandatory Visualizations
Reaction Pathway Diagram
Caption: E1 dehydration mechanism for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The acid-catalyzed dehydration of 3,3-dimethylcyclopentanol is an effective method for the synthesis of this compound. This in-depth guide provides the necessary theoretical and practical information for researchers and professionals to successfully perform this synthesis. Careful control of reaction conditions and a thorough work-up procedure are key to obtaining a high yield of the pure product. The provided spectroscopic data and experimental workflow serve as a valuable resource for the characterization and execution of this important organic transformation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-dimethylcyclopentene (C₇H₁₂, CAS No: 58049-91-5), a cyclic alkene of interest in organic synthesis. This document details its key physical constants, spectroscopic characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis via the dehydration of 3,3-dimethylcyclopentanol are provided, along with a general procedure for its reaction via electrophilic addition. The guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic applications.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | --INVALID-LINK-- |
| Molecular Weight | 96.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 88 °C | --INVALID-LINK-- |
| Density | 0.771 g/mL | --INVALID-LINK-- |
| Refractive Index (n_D) | 1.423 | --INVALID-LINK-- |
| Melting Point | Not available |
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show four distinct signals:
-
A singlet corresponding to the six protons of the two equivalent methyl groups at the C3 position. This signal would likely appear in the upfield region, around 1.0-1.2 ppm .
-
A triplet corresponding to the two protons of the methylene (B1212753) group at the C4 position. This signal would be expected around 1.6-1.8 ppm .
-
A doublet of triplets or a multiplet for the two protons of the methylene group at the C5 position, adjacent to the double bond, likely appearing around 2.2-2.4 ppm .
-
A multiplet for the two vinyl protons at the C1 and C2 positions, which would be the most downfield signals, expected in the range of 5.5-5.8 ppm .
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum of this compound is predicted to exhibit five signals, corresponding to the five unique carbon environments:
-
A quaternary carbon signal for the C3 atom, expected around 40-50 ppm .
-
A signal for the two equivalent methyl carbons , likely appearing in the upfield region around 25-30 ppm .
-
A signal for the C4 methylene carbon , expected around 35-45 ppm .
-
A signal for the C5 methylene carbon , adjacent to the double bond, predicted to be in the range of 30-40 ppm .
-
Two signals for the sp² hybridized carbons of the double bond (C1 and C2), which would be the most downfield signals, expected in the region of 120-140 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3050 | C-H stretch | =C-H (alkene) |
| 2960-2850 | C-H stretch | C-H (alkane) |
| ~1650 | C=C stretch | Alkene |
| ~1465 | C-H bend | -CH₂- |
| ~1375 | C-H bend | -CH₃ |
Mass Spectrometry (Predicted Fragmentation)
In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 96. The fragmentation pattern would likely involve the loss of methyl groups and subsequent rearrangements. Key expected fragments include:
-
m/z = 81: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 67: Loss of an ethyl radical (•C₂H₅) or successive loss of methyl and methylene radicals.
-
Further fragmentation would lead to smaller cyclopentyl and acyclic fragments.
Chemical Properties and Reactivity
The primary site of reactivity in this compound is the carbon-carbon double bond. It readily undergoes electrophilic addition reactions.
Electrophilic Addition
The π electrons of the double bond act as a nucleophile, attacking electrophiles. A common example is the addition of hydrogen halides (HX). The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, this would result in the formation of a tertiary carbocation, which is highly favored.
Experimental Protocols
Synthesis of this compound via Dehydration of 3,3-Dimethylcyclopentanol
This protocol describes a general method for the synthesis of this compound from its corresponding alcohol precursor.
Materials:
-
3,3-dimethylcyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Place 3,3-dimethylcyclopentanol and a few boiling chips into a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or a larger volume of 85% phosphoric acid to the alcohol.
-
Assemble a simple distillation apparatus with the round-bottom flask.
-
Heat the mixture gently with a heating mantle to a temperature sufficient to distill the alkene product as it is formed (the boiling point of this compound is approximately 88 °C).
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent. The resulting liquid is this compound. Further purification can be achieved by fractional distillation if necessary.
General Protocol for Hydrohalogenation of this compound
This protocol provides a general procedure for the addition of a hydrogen halide (e.g., HBr) to this compound.
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)
-
Anhydrous diethyl ether or another suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube (if using HBr gas)
-
Separatory funnel
Procedure:
-
Dissolve this compound in an anhydrous, inert solvent such as diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen bromide solution to the stirred solution of the alkene. Alternatively, bubble HBr gas through the solution.
-
Allow the reaction to proceed at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to remove any excess acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude 1-bromo-1,2-dimethylcyclopentane product.
-
The product can be purified by distillation or chromatography.
Visualizations
Caption: Synthesis of this compound via acid-catalyzed dehydration.
Caption: Mechanism of hydrobromination of this compound.
An In-depth Technical Guide to 3,3-Dimethylcyclopentene (CAS: 58049-91-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethylcyclopentene (CAS: 58049-91-5), a cyclic alkene of interest in various fields of chemical research and development. This document details its chemical and physical properties, established synthesis methodologies, and reactivity. A key focus is placed on providing actionable experimental protocols and structured spectroscopic data to aid researchers in their practical applications of this compound. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Introduction
This compound is a five-membered cyclic alkene with the molecular formula C₇H₁₂.[1] Its structure is characterized by a cyclopentene (B43876) ring with two methyl groups attached to the C3 carbon atom.[1] This gem-dimethyl substitution creates steric hindrance around the double bond, influencing its reactivity and making it a valuable model compound for studying steric effects in chemical reactions. Its applications span from fundamental organic chemistry research to being an intermediate in the synthesis of more complex molecules, including specialty polymers and lubricants.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 58049-91-5 | [1] |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,3-Dimethyl-1-cyclopentene, Cyclopentene, 3,3-dimethyl- | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 78-79 °C | |
| Density | 0.771 g/mL | |
| Refractive Index | 1.423 | |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of this compound
The two primary methods for the synthesis of this compound are the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol and the catalytic dehydrogenation of 3,3-dimethylcyclopentane.
Acid-Catalyzed Dehydration of 3,3-Dimethylcyclopentanol
This is a common laboratory-scale method for preparing this compound. The reaction proceeds via an E1 elimination mechanism.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Reagent Addition: In the round-bottom flask, place 3,3-dimethylcyclopentanol. Slowly and with cooling, add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Reaction and Distillation: Heat the mixture gently. The this compound product will form and distill over with water.
-
Workup: Collect the distillate in a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). The final product can be purified by simple distillation.
Logical Workflow for Acid-Catalyzed Dehydration:
Caption: Workflow for the synthesis of this compound via acid-catalyzed dehydration.
Catalytic Dehydrogenation of 3,3-Dimethylcyclopentane
This method is more suitable for larger-scale industrial production and involves passing the vapor of 3,3-dimethylcyclopentane over a heated catalyst.
Experimental Protocol:
-
Catalyst Preparation: Pack a tube furnace with a suitable dehydrogenation catalyst, such as platinum or palladium supported on alumina.
-
Reaction Setup: Heat the furnace to the required reaction temperature (typically 300-500 °C).
-
Reactant Introduction: Introduce a stream of 3,3-dimethylcyclopentane vapor, carried by an inert gas (e.g., nitrogen or argon), into the heated catalyst bed.
-
Product Collection: The reaction products, including this compound and hydrogen gas, are passed through a condenser to liquefy the organic product. The hydrogen gas is vented safely.
-
Purification: The collected liquid is then purified by fractional distillation to isolate the this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy (Proton NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.6 | m | 2H | Olefinic protons (CH=CH) |
| ~2.2 | t | 2H | Allylic protons (CH₂) |
| ~1.6 | t | 2H | CH₂ |
| ~1.0 | s | 6H | Methyl protons (2 x CH₃) |
¹³C NMR Spectroscopy (Carbon-13 NMR)
| Chemical Shift (δ) (ppm) | Assignment |
| ~130 | Olefinic carbons (C=C) |
| ~45 | Allylic carbon (CH₂) |
| ~40 | Quaternary carbon (C(CH₃)₂) |
| ~30 | CH₂ |
| ~25 | Methyl carbons (CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | =C-H (alkene) |
| 2960-2850 | C-H stretch | C-H (alkane) |
| ~1650 | C=C stretch | Alkene |
| ~1460 | C-H bend | CH₂ |
| ~1370 | C-H bend | CH₃ |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 96 | Molecular ion (M⁺) |
| 81 | Loss of a methyl group ([M-15]⁺) |
| 68 | Retro-Diels-Alder fragmentation |
| 67 | Loss of an ethyl group ([M-29]⁺) or further fragmentation |
Reactivity and Chemical Transformations
The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.
Signaling Pathway for Electrophilic Addition (e.g., Hydrohalogenation):
Caption: General mechanism for the electrophilic addition to this compound.
Common Reactions:
-
Hydrogenation: Catalytic hydrogenation of the double bond yields 1,1-dimethylcyclopentane.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.
-
Hydration: Acid-catalyzed addition of water to form 1,2-dimethylcyclopentanol.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and safety protocols. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 3,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-Dimethylcyclopentene (C₇H₁₂, Molecular Weight: 96.17 g/mol , CAS: 58049-91-5).[1][2][3][4][5][6] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are also provided to guide researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known structure of the molecule and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.7 | Multiplet | 2H | Vinylic Protons (CH =CH ) |
| ~ 2.2 | Triplet | 2H | Allylic Protons (-CH ₂-C=C) |
| ~ 1.7 | Triplet | 2H | Aliphatic Protons (-C-CH ₂-C) |
| ~ 1.1 | Singlet | 6H | Methyl Protons (-C(CH ₃)₂) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 130 | CH | Vinylic Carbon (C H=C H) |
| ~ 45 | C | Quaternary Carbon (C (CH₃)₂) |
| ~ 40 | CH₂ | Allylic Carbon (-C H₂-C=C) |
| ~ 30 | CH₂ | Aliphatic Carbon (-C-C H₂-C) |
| ~ 28 | CH₃ | Methyl Carbon (-C(C H₃)₂) |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3050 | Medium | C-H Stretch | =C-H (Vinylic) |
| 2960-2850 | Strong | C-H Stretch | C-H (Alkyl) |
| ~ 1650 | Medium | C=C Stretch | Alkene |
| ~ 1460 | Medium | C-H Bend | -CH₂- |
| ~ 1370 | Medium | C-H Bend | -CH₃ |
| ~ 700 | Strong | C-H Bend | =C-H (cis) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)
| m/z | Relative Abundance | Proposed Fragment |
| 96 | Moderate | [M]⁺ (Molecular Ion) |
| 81 | High | [M - CH₃]⁺ |
| 68 | Moderate | [M - C₂H₄]⁺ (Retro-Diels-Alder) |
| 67 | High | [C₅H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl Cation) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a volatile organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][8]
-
The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7][8]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[9][10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to approximately 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the ATR crystal.[11][12]
-
Ensure good contact between the sample and the crystal.[11]
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[13]
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Analyze the resulting spectrum for characteristic absorption bands corresponding to different functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the volatile this compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
The sample is vaporized in the heated inlet.[14]
-
-
Ionization:
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Processing:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate the workflows for the spectroscopic techniques described above.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for ATR-FTIR Spectroscopy.
Caption: Workflow for Electron Ionization Mass Spectrometry.
References
- 1. This compound | C7H12 | CID 93922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound|C7H12|CAS 58049-91-5 [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [stenutz.eu]
- 6. This compound [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. stemed.site [stemed.site]
- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Thorpe-Ingold Effect in Action: A Technical Guide to the Steric Influence of the gem-Dimethyl Group in Cyclopentene Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a gem-dimethyl group onto a cyclopentene (B43876) ring profoundly influences its reactivity and the stereochemical outcome of its reactions. This phenomenon, a manifestation of the Thorpe-Ingold or gem-dimethyl effect, provides a powerful tool for synthetic chemists to control molecular architecture. By inducing conformational constraints and creating significant steric hindrance on one face of the ring, the gem-dimethyl group effectively directs the approach of incoming reagents, leading to high levels of diastereoselectivity. This technical guide explores the core principles of this steric effect and its practical application in several key classes of organic reactions, including epoxidation, dihydroxylation, and hydroboration-oxidation. Detailed experimental protocols for the synthesis of a model substrate and its subsequent reactions are provided, alongside quantitative data and mechanistic visualizations, to offer a comprehensive resource for researchers leveraging this effect in synthesis and drug development.
Introduction: The Thorpe-Ingold (gem-Dimethyl) Effect
First observed by Beesley, Thorpe, and Ingold in 1915, the Thorpe-Ingold effect describes the acceleration of ring-closing reactions when substituents are placed on a carbon atom in the linking chain.[1] A common example is the "gem-dimethyl effect," where two methyl groups on the same carbon atom increase steric strain. This strain alters the bond angles within the molecule in a phenomenon known as angle compression. The internal C-C-C bond angle widens to accommodate the bulky methyl groups, which in turn compresses the angle between the reacting termini, bringing them closer together and promoting intramolecular reactions.[1]
In the context of a pre-formed cyclopentene ring, the gem-dimethyl group at the C3 position does not accelerate cyclization but instead imposes a rigid conformational bias. The five-membered ring is forced into an "envelope" conformation where the C3 carbon, bearing the bulky dimethyl group, is pushed out of the plane of the other four carbon atoms. This effectively blocks one face of the cyclopentene double bond, making the opposite face significantly more accessible for chemical reactions. This steric directing effect is a cornerstone of stereoselective synthesis. Notably, the gem-dimethyl effect is generally stronger in the formation of five-membered rings compared to six-membered rings in systems containing planar segments.[2]
Influence on Key Cyclopentene Reactions
The primary consequence of the C3 gem-dimethyl group is steric hindrance, which directs electrophiles and other reagents to the anti face of the cyclopentene ring (opposite to the methyl groups). This leads to a high degree of predictability and control over the stereochemical outcome of addition reactions.
Epoxidation
Epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a concerted reaction where an oxygen atom is delivered to the double bond.[3] In the case of 3,3-dimethylcyclopentene, the m-CPBA molecule will preferentially approach from the less sterically hindered face, away from the two methyl groups. This results in the formation of the anti-epoxide as the major product with high diastereoselectivity.
Dihydroxylation (Osmylation)
Syn-dihydroxylation using osmium tetroxide (OsO₄) also proceeds via a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate.[4] Similar to epoxidation, the bulky OsO₄ reagent is highly sensitive to steric hindrance. Its approach to the this compound double bond is strongly directed to the face opposite the gem-dimethyl group. Subsequent hydrolysis of the osmate ester yields the syn, anti-diol as the major product. The use of catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) follows the same stereochemical pathway.[5]
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov, syn-addition of water across a double bond. In the first step, borane (B79455) (BH₃) adds across the alkene in a concerted fashion.[6] For this compound, two factors control the outcome:
-
Regioselectivity : Boron is the electrophilic atom and adds to the less substituted carbon of the double bond. In this symmetrical alkene, both carbons are equally substituted.
-
Stereoselectivity : The borane molecule approaches from the less hindered anti face. The subsequent oxidation step, where the C-B bond is replaced by a C-OH bond, occurs with retention of stereochemistry.[7]
This results in the formation of two major products: trans-3,3-dimethylcyclopentanol and trans-4,4-dimethylcyclopentanol, both arising from the syn-addition of H and BH₂ to the anti face of the double bond.
Data Presentation
While specific kinetic comparisons between cyclopentene and this compound are not widely published, the stereochemical outcomes are well-established based on mechanistic principles. The steric bulk of the gem-dimethyl group is the dominant controlling factor, leading to high diastereoselectivity.
| Substrate | Reaction | Reagents | Expected Major Product(s) | Stereochemical Outcome |
| Cyclopentene | Epoxidation | m-CPBA | Cyclopentene oxide | Racemic mixture |
| This compound | Epoxidation | m-CPBA | anti-3,3-Dimethylepoxycyclopentane | High diastereoselectivity; attack is anti to the dimethyl group. |
| Cyclopentene | Dihydroxylation | 1. OsO₄, NMO2. NaHSO₃ | cis-1,2-Cyclopentanediol | Syn-addition; product is a meso compound. |
| This compound | Dihydroxylation | 1. OsO₄, NMO2. NaHSO₃ | cis,anti-3,3-Dimethyl-1,2-cyclopentanediol | High diastereoselectivity; syn-addition occurs anti to the dimethyl group. |
| Cyclopentene | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Cyclopentanol | Not stereoselective in this achiral substrate. |
| This compound | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | trans-3,3-Dimethylcyclopentanols | High diastereoselectivity; syn-addition occurs anti to the dimethyl group. |
Experimental Protocols
The following protocols provide methods for the synthesis of the this compound substrate and a representative subsequent reaction.
Synthesis of this compound via Wolff-Kishner Reduction
This protocol describes the deoxygenation of the commercially available 3,3-dimethylcyclopentanone (B1585620) to yield the target alkene. The Huang-Minlon modification is used for a more efficient reaction.[8]
Materials:
-
3,3-Dimethylcyclopentanone
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and distillation head
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,3-dimethylcyclopentanone (1.0 eq), diethylene glycol (approx. 10 mL per gram of ketone), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) with stirring for 2 hours.
-
Replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 200-210 °C, replace the distillation head with the reflux condenser again and maintain reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator (the product is volatile).
-
Purify the crude product by fractional distillation to obtain this compound.
Alternative Synthesis: The Shapiro reaction provides another route from the ketone to the alkene. This involves formation of a tosylhydrazone intermediate, followed by treatment with two equivalents of a strong base like n-butyllithium.[2]
Epoxidation of this compound
This protocol describes the stereoselective epoxidation of the synthesized alkene.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of alkene) in a round-bottom flask and cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture again to 0 °C and quench by slowly adding saturated sodium thiosulfate solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x, to remove chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude anti-3,3-dimethylepoxycyclopentane can be purified by column chromatography if necessary.
Conclusion
The gem-dimethyl group is a simple yet powerful structural motif for exerting stereochemical control in cyclopentene systems. Through the Thorpe-Ingold effect, it establishes a clear steric bias, effectively shielding one face of the double bond and directing incoming reagents to the opposite face. This principle allows for the predictable and highly diastereoselective synthesis of substituted cyclopentane (B165970) derivatives, which are valuable scaffolds in natural product synthesis and medicinal chemistry. The reliable stereodirecting ability of the gem-dimethyl group makes it an indispensable tool for chemists aiming to construct complex, three-dimensional molecules with precision.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 3. 3,3-DiMethyl-cyclopentanone | 20500-49-6 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Stereoselectivity of dihydroxylation with osmium tetroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Discovering the Mechanism of Osmylation [sites.science.oregonstate.edu]
- 7. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Acid-Catalyzed Hydration Mechanism of 3,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the acid-catalyzed hydration of 3,3-dimethylcyclopentene, a reaction that serves as a fundamental example of electrophilic addition and carbocation rearrangement in organic synthesis. Understanding this mechanism is crucial for predicting product outcomes and developing synthetic strategies for novel cyclopentane-based molecules, which are prevalent in pharmaceuticals and other bioactive compounds.
Core Reaction Mechanism
The acid-catalyzed hydration of this compound proceeds through a multi-step mechanism involving a key carbocation intermediate. This process ultimately yields a mixture of two alcohol products due to a structural rearrangement. The reaction is initiated by the protonation of the alkene, follows Markovnikov's rule, and is subject to carbocation stability principles.[1][2]
The overall transformation involves the addition of water across the double bond of this compound in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1]
Step 1: Protonation of the Alkene and Formation of a Secondary Carbocation
The reaction commences with the electrophilic attack of a proton (from the hydronium ion, H₃O⁺, formed by the acid in water) on the π-electrons of the double bond.[1] In accordance with Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C2), leading to the formation of a more stable carbocation on the more substituted carbon (C1). This initial intermediate is a secondary carbocation. The formation of the carbocation is the rate-determining step of the reaction.[2]
Step 2: Carbocation Rearrangement via 1,2-Hydride Shift
The initially formed secondary carbocation can undergo a rapid rearrangement to form a more stable tertiary carbocation. This occurs through a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C5) migrates with its pair of electrons to the positively charged carbon (C1). This rearrangement is energetically favorable because tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects.
Step 3: Nucleophilic Attack by Water
Both the secondary and the rearranged tertiary carbocations are electrophilic and are susceptible to nucleophilic attack by water.
-
Pathway A (No Rearrangement): A water molecule attacks the secondary carbocation at C1, leading to the formation of a protonated alcohol (oxonium ion).
-
Pathway B (Rearrangement): A water molecule attacks the rearranged tertiary carbocation at C2, also forming an oxonium ion.
Step 4: Deprotonation to Yield the Alcohol Products
In the final step, a water molecule acts as a base and deprotonates the oxonium ions. This regenerates the acid catalyst (in the form of H₃O⁺) and yields the final neutral alcohol products.
-
From Pathway A: 3,3-dimethylcyclopentanol is formed.
-
From Pathway B: 1,2-dimethylcyclopentanol (B102604) is the product.
Due to the greater stability of the tertiary carbocation, the rearranged product, 1,2-dimethylcyclopentanol, is expected to be the major product of the reaction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanistic pathways for the acid-catalyzed hydration of this compound.
Data Presentation
For illustrative purposes, the following table presents a hypothetical product distribution based on the relative stability of the carbocation intermediates. The actual ratios would need to be determined experimentally, for instance, through gas chromatography (GC) analysis of the product mixture.
| Product Name | Structure | Carbocation Precursor | Stability of Carbocation | Expected Abundance |
| 1,2-Dimethylcyclopentanol | ![]() | Tertiary | More Stable | Major |
| 3,3-Dimethylcyclopentanol | ![]() | Secondary | Less Stable | Minor |
Note: The structures are representative and do not depict stereochemistry. The actual product would be a mixture of stereoisomers.
Experimental Protocols
The following is a general methodology for the acid-catalyzed hydration of a cyclic alkene, adapted for this compound.
Materials and Equipment
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Distilled water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and an excess of water. Cool the flask in an ice bath.
-
Acid Addition: Slowly and with continuous stirring, add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the flask. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to increase the rate, but this may also favor elimination byproducts. Monitor the reaction progress using thin-layer chromatography (TLC) or a small-scale workup and GC analysis.
-
Workup - Neutralization: Once the reaction is complete, cool the mixture and transfer it to a separatory funnel. Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.
-
Workup - Drying: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude alcohol product mixture.
-
Purification and Analysis: The crude product can be purified by distillation or column chromatography. The product distribution can be determined by gas chromatography (GC), and the identity of the products can be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of the hydration products of this compound.
Conclusion
The acid-catalyzed hydration of this compound is a classic example of an electrophilic addition reaction that is complicated and enriched by the possibility of carbocation rearrangement. The formation of a more stable tertiary carbocation via a 1,2-hydride shift leads to the rearranged product, 1,2-dimethylcyclopentanol, as the major isomer. A thorough understanding of the underlying mechanistic principles, including Markovnikov's rule and carbocation stability, is essential for predicting and controlling the outcomes of such reactions. The experimental protocol provided offers a framework for the synthesis and analysis of these products, which is a common task in both academic research and industrial drug development.
References
An In-depth Technical Guide to Carbocation Rearrangements in Reactions of 3,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carbocation rearrangements observed in electrophilic addition reactions of 3,3-dimethylcyclopentene. It delves into the mechanistic pathways, including acid-catalyzed hydration and hydrohalogenation, and discusses the formation of both direct addition and rearranged products. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development by providing a detailed theoretical framework for understanding and predicting the outcomes of these reactions.
Introduction to Carbocation Rearrangements
Carbocation rearrangements are a class of organic reactions where a carbocation intermediate rearranges to form a more stable carbocation. This phenomenon is particularly prevalent in reactions involving secondary carbocations that can rearrange to more stable tertiary carbocations through 1,2-hydride or 1,2-alkyl shifts. These rearrangements are key to understanding the product distributions in many electrophilic addition reactions of alkenes. The driving force for these shifts is the thermodynamic stability of the resulting carbocation, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations.
Reactions of this compound
The structure of this compound, with a quaternary carbon adjacent to the double bond, makes it an excellent substrate for studying carbocation rearrangements. Electrophilic attack on the double bond leads to the formation of a secondary carbocation, which can then undergo rearrangement to a more stable tertiary carbocation. This guide will focus on two primary examples: acid-catalyzed hydration and hydrohalogenation.
Acid-Catalyzed Hydration
The acid-catalyzed hydration of this compound involves the addition of water across the double bond in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[1]. The reaction proceeds via a carbocation intermediate and is known to produce a mixture of two alcohol products: 3,3-dimethylcyclopentanol (the direct Markovnikov addition product) and 1,2-dimethylcyclopentanol (B102604) (the rearranged product)[1][2].
Mechanism:
-
Protonation: The alkene double bond is protonated by the acid catalyst, following Markovnikov's rule, to form a more stable secondary carbocation at C-2.
-
Carbocation Rearrangement (1,2-Methyl Shift): The secondary carbocation can undergo a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift, where one of the methyl groups from the adjacent quaternary carbon (C-3) migrates to the carbocation center (C-2). This results in the formation of a more stable tertiary carbocation at C-3.
-
Nucleophilic Attack by Water: Water, acting as a nucleophile, can attack either the initial secondary carbocation or the rearranged tertiary carbocation.
-
Deprotonation: A final deprotonation step yields the respective alcohol products.
The formation of both products indicates that the nucleophilic attack by water competes with the carbocation rearrangement.
Hydrohalogenation (HBr and HCl)
The addition of hydrogen halides (HBr or HCl) to this compound also proceeds through a carbocation intermediate and is expected to yield a mixture of unrearranged and rearranged alkyl halides.
Mechanism:
-
Protonation: The alkene is protonated by the hydrogen halide to form the same secondary carbocation as in the hydration reaction.
-
Carbocation Rearrangement (1,2-Methyl Shift): The secondary carbocation can rearrange to the more stable tertiary carbocation via a 1,2-methyl shift.
-
Nucleophilic Attack by Halide: The halide ion (Br⁻ or Cl⁻) then acts as a nucleophile, attacking either the secondary or the rearranged tertiary carbocation to form the final products.
The product distribution between the direct addition and rearranged products will depend on the relative rates of the halide attack and the rearrangement.
Data Presentation
Table 1: Product Distribution in the Acid-Catalyzed Hydration of this compound
| Product | Structure | Relative Percentage (%) |
| 3,3-Dimethylcyclopentanol | (Structure Image) | Data not available |
| 1,2-Dimethylcyclopentanol | (Structure Image) | Data not available |
Table 2: Product Distribution in the Hydrohalogenation of this compound
| Reagent | Product | Structure | Relative Percentage (%) |
| HBr | 2-Bromo-3,3-dimethylcyclopentane | (Structure Image) | Data not available |
| HBr | 1-Bromo-1,2-dimethylcyclopentane | (Structure Image) | Data not available |
| HCl | 2-Chloro-3,3-dimethylcyclopentane | (Structure Image) | Data not available |
| HCl | 1-Chloro-1,2-dimethylcyclopentane | (Structure Image) | Data not available |
Experimental Protocols
Detailed experimental protocols specifically for the reactions of this compound are not widely published. The following are generalized procedures that can be adapted and optimized for these specific transformations.
General Protocol for Acid-Catalyzed Hydration of an Alkene
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound.
-
Cool the flask in an ice bath.
-
Slowly add a pre-cooled aqueous solution of a strong acid (e.g., 50% v/v H₂SO₄).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting mixture of alcohols by fractional distillation or column chromatography on silica (B1680970) gel.
General Protocol for Hydrohalogenation of an Alkene
Procedure:
-
Dissolve this compound in a dry, inert solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask equipped with a stir bar and a gas inlet/outlet.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly bubble anhydrous hydrogen chloride or hydrogen bromide gas through the solution, or add a solution of the hydrogen halide in a solvent like acetic acid.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of alkyl halides by vacuum distillation.
Conclusion
References
Revolutionizing Core Scaffolds: A Technical Guide to Novel Synthesis Routes for Substituted Cyclopentanes
For Researchers, Scientists, and Drug Development Professionals
The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of biologically active molecules, including prostaglandins, steroids, and numerous pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug discovery. This technical guide provides an in-depth exploration of cutting-edge methodologies for the synthesis of substituted cyclopentanes, with a focus on efficiency, stereoselectivity, and the generation of molecular complexity. Detailed experimental protocols for key reactions are provided, alongside a comprehensive summary of quantitative data to facilitate comparison and application in the research and development setting.
Asymmetric Synthesis: Mastering Stereochemistry
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Asymmetric methodologies for constructing substituted cyclopentanes have seen significant advancements, enabling access to enantiomerically pure compounds with multiple stereocenters.
Organocatalytic Domino Reactions
A powerful strategy for the rapid construction of complex molecules is the use of organocatalytic domino reactions. One notable example is the asymmetric synthesis of fully substituted cyclopentane-oxindoles through a triple Michael domino reaction. This one-pot process efficiently forms three C-C bonds and six stereocenters.[4][5]
Experimental Protocol: Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles [4]
-
Reaction Setup: To a solution of oxindole (B195798) (1a), unsaturated conjugated diene (2), and (E)-cinnamaldehyde (3a) in CHCl₃ at room temperature, add diphenyl prolinol trimethylsilyl (B98337) ether (A) as the catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
In-situ Wittig Olefination: Following the domino reaction, perform a one-pot Wittig olefination to further functionalize the product.
-
Purification: Purify the final product (4a) using appropriate chromatographic techniques.
Quantitative Data: Organocatalytic Triple Michael Domino Reaction [4]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Diphenyl prolinol trimethylsilyl ether A | 30 | CHCl₃ | Room Temp. | 40 | 15:1 | 89 |
Cooperative Catalysis
The combination of different catalytic systems can unlock novel reactivity and enhance stereocontrol. A cooperative palladium/chiral secondary amine system has been developed for the diastereo- and enantioselective [3 + 2] cycloannulation of π-allyl 1,3-dipoles with α,β-unsaturated aldehydes, yielding highly functionalized cyclopentanes.[6]
Logical Relationship: Cooperative Catalysis for Cyclopentane Synthesis
Caption: Cooperative catalysis workflow.
Quantitative Data: Cooperative Pd/Chiral Amine Catalyzed [3+2] Cycloannulation [6]
| Substrate Scope | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Various α,β-unsaturated aldehydes | 51-97 | Good to Excellent | 93-99 |
Cycloaddition Strategies
Cycloaddition reactions represent a convergent and atom-economical approach to the synthesis of cyclic systems. Various cycloaddition strategies have been employed for the construction of the cyclopentane core.
[3+2] Cycloadditions
[3+2] cycloadditions are a cornerstone in cyclopentane synthesis. A metal-free [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a diboron(4) compound and pyridine, provides access to challenging cyclopentane structures with high diastereoselectivity.[7] Another approach involves the copper-catalyzed [3 + 2] cycloaddition of N-tosylcyclopropylamine with alkenes under visible light irradiation, yielding aminated cyclopentane derivatives.[7]
Experimental Workflow: [3+2] Cycloaddition Reactions
Caption: Experimental workflow for [3+2] cycloadditions.
Quantitative Data: [3+2] Cycloaddition Reactions [7]
| Reaction Type | Catalyst System | Substrate Scope | Yield | Diastereoselectivity |
| Metal-free cycloaddition | Diboron(4) compound / Pyridine | Cyclopropyl ketones and alkenes | High to Excellent | Generally High to Excellent |
| Copper-catalyzed cycloaddition | Copper catalyst / Visible light | N-tosylcyclopropylamine and alkenes | Good | - |
Decarbonylative Cycloaddition
A novel approach to bridged cyclopentanes involves a rhodium-catalyzed intramolecular decarbonylative coupling between cyclobutanones and alkenes. This formal (4+2-1) transformation utilizes cyclobutanones as cyclopropane (B1198618) surrogates.[1]
Radical Cyclization Routes
Radical cyclizations offer a powerful method for the formation of C-C bonds and the construction of cyclic systems, often with high levels of stereocontrol.[8][9]
Tin-Mediated Radical Cyclization
The use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is a classic method for 5-exo-trig radical cyclization to form cyclopentane rings.[9]
Experimental Protocol: Tin-Mediated Radical Cyclization [9]
-
Reactant Preparation: Dissolve the unsaturated halide or xanthate precursor in a suitable solvent (e.g., toluene).
-
Initiation: Add tributyltin hydride and a catalytic amount of AIBN.
-
Reaction Conditions: Heat the reaction mixture to a temperature sufficient to induce radical initiation (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, remove the tin byproducts and purify the cyclopentane product.
Signaling Pathway: Radical Cyclization Mechanism
Caption: Simplified radical cyclization pathway.
C-H Activation Strategies
The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials.
Palladium-Catalyzed Transannular C-H Arylation
A recent breakthrough enables the transannular γ-C-H arylation of cycloalkane carboxylic acids.[10] This palladium-catalyzed reaction demonstrates excellent selectivity for the γ-position, providing a rapid entry to a family of compounds that previously required lengthy synthetic sequences.[10]
Quantitative Data: Transannular γ-C-H Arylation of Cyclopentane Carboxylic Acids [10]
| Aryl Iodide Substrate Scope | Yield (%) |
| Various aryl and heteroaryl iodides | 37-70 |
Enantioselective C-H Activation of Cyclopropanes
The enantioselective C-H activation of cyclopropanes has been achieved using palladium(II) catalysis with mono-N-protected amino acid ligands. This method allows for the cross-coupling with a diverse range of organoboron reagents, providing a novel route to enantioenriched cis-substituted cyclopropanecarboxylic acids.[11]
Synthesis of Key Intermediates: Cyclopentenones and Cyclopentanones
Cyclopentenones and cyclopentanones are versatile building blocks that can be further elaborated to a wide range of substituted cyclopentanes.[2][12][13][14][15][16][17]
Catalytic Synthesis of Cyclopentenones
A variety of catalytic methods exist for the synthesis of cyclopentenones, including the Pauson-Khand reaction, Nazarov cyclization, and rearrangements of furylcarbinols.[12][13][15][16]
Synthesis of Cyclopentanones
Access to substituted cyclopentanones can be achieved through various routes, including the dual Lewis acidic cooperative catalytic system for the reaction of donor-acceptor cyclopropanes and ketenes.[2][14]
Conclusion
The synthesis of substituted cyclopentanes is a dynamic field of research with continuous innovation. The methodologies presented in this guide, from asymmetric organocatalysis and cooperative catalysis to strategic cycloadditions, radical cyclizations, and C-H functionalization, provide a powerful toolkit for the modern synthetic chemist. For professionals in drug development, these advanced routes offer efficient pathways to novel and complex molecular architectures, ultimately accelerating the discovery of new therapeutic agents. The detailed protocols and compiled quantitative data serve as a practical resource to implement these state-of-the-art synthetic strategies.
References
- 1. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopentane synthesis [organic-chemistry.org]
- 8. Radical cyclisation reactions leading to polyhydroxylated cyclopentane derivatives: synthesis of (1R,2R,3S,4R)- and (1S,2S,3R,4S)-4-hydroxyethylcyclopentane-1,2,3-triol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopentenone synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclopentanone synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
Theoretical Stability of 3,3-Dimethylcyclopentene: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Dimethylcyclopentene is a cyclic alkene of interest in organic synthesis and as a structural motif in medicinal chemistry. Understanding its inherent stability is crucial for predicting its reactivity, designing synthetic routes, and comprehending its role in larger molecular frameworks. This technical guide outlines the theoretical principles and computational methodologies used to evaluate the stability of this compound. Due to the limited availability of specific experimental thermochemical data for this compound, this paper will focus on the established computational protocols for determining molecular stability, using data for related cyclopentene (B43876) derivatives as illustrative examples.
The stability of cyclic molecules like this compound is primarily influenced by ring strain and the conformational preferences of the ring. Ring strain arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and non-bonded interactions across the ring (transannular strain). Computational chemistry provides powerful tools to quantify these factors and predict the most stable conformations.
Theoretical Background
Ring Strain in Cyclopentene Derivatives
The cyclopentene ring is not planar and adopts puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). The presence of substituents, such as the gem-dimethyl group in this compound, influences the conformational equilibrium and the overall ring strain.
The total ring strain energy (RSE) can be calculated as the difference between the heat of formation of the cyclic molecule and a strain-free acyclic reference compound with the same number and type of bonds.
Conformational Analysis
The stability of this compound is dictated by the relative energies of its possible conformers. The gem-dimethyl group at the C3 position significantly impacts the conformational landscape. The puckering of the cyclopentene ring will position the methyl groups in either pseudo-axial or pseudo-equatorial orientations, leading to different steric interactions. Computational methods are employed to locate the energy minima corresponding to stable conformers and the transition states connecting them.
Computational Methodologies
The theoretical calculation of molecular stability typically involves quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.
Key Experimental/Computational Protocols
Protocol 1: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search (Optional but Recommended): A systematic or stochastic conformational search is performed to identify various possible low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized to a local minimum on the potential energy surface. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Frequency Calculation: A frequency analysis is performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Protocol 2: Single-Point Energy Calculation
-
Higher-Level of Theory: To obtain more accurate energies, a single-point energy calculation is often performed on the optimized geometries using a more robust level of theory and a larger basis set, for example, a coupled-cluster method like CCSD(T) or a larger basis set like aug-cc-pVTZ.
Protocol 3: Calculation of Thermochemical Properties
-
Heat of Formation: The gas-phase heat of formation (Δ_f_H°) can be calculated using atomization energies or isodesmic/homodesmotic reactions. The latter is generally preferred as it benefits from the cancellation of systematic errors in the calculations. An isodesmic reaction is a hypothetical reaction where the number and type of bonds are conserved on both sides of the equation.
-
Example of a Homodesmotic Reaction for Calculating Ring Strain Energy: this compound + 3(Propane) + 2(Ethane) → 2,2-Dimethylpropane + 2(n-Butane) + Propene
-
-
Relative Stabilities: The relative stabilities of different conformers or isomers are determined by comparing their calculated Gibbs free energies (ΔG) or electronic energies (ΔE).
Data Presentation
Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data)
| Conformer | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Envelope (C_s) | B3LYP/6-31G(d) | -273.123456 | 0.00 | -273.098765 | 0.00 |
| Twist (C_2) | B3LYP/6-31G(d) | -273.121987 | 0.92 | -273.097543 | 0.77 |
Table 2: Calculated Thermochemical Data for this compound and Related Isomers (Hypothetical Data)
| Molecule | Method/Basis Set | Heat of Formation (kcal/mol) | Ring Strain Energy (kcal/mol) |
| This compound | G4 | -15.2 | 6.8 |
| 1,2-Dimethylcyclopentene | G4 | -14.5 | 6.1 |
| Cycloheptene | G4 | -1.8 | 6.5 |
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational procedures and the relationships between different molecular species.
Caption: Computational workflow for determining the theoretical stability of this compound.
Caption: Logical relationship for comparing the relative stability of dimethylcyclopentene isomers.
Conclusion
While experimental data on the stability of this compound is scarce, modern computational chemistry provides a robust framework for its theoretical determination. By employing methods such as Density Functional Theory for geometry optimization and frequency calculations, and higher-level methods for accurate energy determination, it is possible to predict the relative stabilities of its conformers and calculate key thermochemical properties like the heat of formation and ring strain energy. The protocols and illustrative data presented in this whitepaper serve as a comprehensive guide for researchers aiming to perform such theoretical calculations, enabling a deeper understanding of the stability and reactivity of this and related cyclic molecules.
Methodological & Application
Application Note: Protocol for the Acid-Catalyzed Dehydration of 3,3-Dimethylcyclopentanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for the preparation of alkenes.[1] This elimination reaction is particularly efficient for secondary and tertiary alcohols, which proceed through an E1 (unimolecular elimination) mechanism involving a carbocation intermediate.[2][3] For 3,3-dimethylcyclopentanol, a secondary alcohol, the reaction is initiated by a strong acid catalyst, such as phosphoric acid or sulfuric acid, and typically requires heat.[2]
A key feature of this specific dehydration is the high propensity for the intermediate secondary carbocation to undergo a Wagner-Meerwein rearrangement (a 1,2-methyl shift) to form a more stable tertiary carbocation. This rearrangement significantly influences the distribution of the resulting alkene isomers. The final product mixture is governed by Zaitsev's rule, which predicts that the most substituted, and therefore most stable, alkene will be the major product.[1] This document provides a detailed protocol for conducting this reaction, including the mechanism, experimental procedure, and methods for product analysis.
Reaction Mechanism and Product Formation
The dehydration of 3,3-dimethylcyclopentanol proceeds via an E1 mechanism, which involves the following steps:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).[4]
-
Formation of a Secondary Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at C1.[4]
-
Carbocation Rearrangement: A methyl group from the adjacent C3 migrates to C2 (a 1,2-methyl shift). This rearrangement is energetically favorable as it transforms the unstable secondary carbocation into a more stable tertiary carbocation. This is a critical step in determining the major product.[5]
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation center, forming a double bond and yielding the final alkene products.[4]
Due to the rearrangement, the primary products originate from the tertiary carbocation, with the most stable alkene (1,2-dimethylcyclopentene) being the major product according to Zaitsev's rule. A minor product (3,3-dimethylcyclopentene) can also form from the unrearranged secondary carbocation.
Caption: Logical workflow of the E1 dehydration mechanism.
Data Presentation: Expected Product Distribution
The final product is a mixture of alkene isomers. The precise distribution depends on reaction conditions like temperature and catalyst choice, but can be predicted based on carbocation stability. The expected distribution should be confirmed experimentally using Gas Chromatography (GC).[1]
| Product Name | Structure | Class | Expected Relative Abundance |
| 1,2-Dimethylcyclopentene | Tetrasubstituted Alkene | Major | > 85% |
| 2,3-Dimethylcyclopentene | Trisubstituted Alkene | Minor | < 10% |
| This compound | Disubstituted Alkene | Minor | < 5% |
| Note: The relative abundances are illustrative and based on theoretical principles of carbocation stability and Zaitsev's rule. Actual experimental values may vary.[1] |
Experimental Protocol
This protocol employs fractional distillation to remove the alkene products as they are formed, shifting the reaction equilibrium towards the products according to Le Chatelier's principle.[6] Phosphoric acid is used as it is less prone to causing oxidation and charring side-reactions compared to sulfuric acid.[7][8]
Materials and Reagents:
-
3,3-Dimethylcyclopentanol
-
85% Phosphoric Acid (H₃PO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Boiling chips
-
25 mL Round-bottom flask
-
Fractional distillation apparatus (Vigreux column, condenser, distillation head)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
Caption: Flowchart of the experimental protocol.
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 5.0 g of 3,3-dimethylcyclopentanol and 2.5 mL of 85% phosphoric acid, along with a few boiling chips.
-
Distillation: Assemble a fractional distillation apparatus, ensuring the collection flask is cooled in an ice bath. Heat the reaction flask gently using a heating mantle or sand bath.[6]
-
Collection: Slowly distill the product, collecting the fraction with a vapor temperature below 110°C. The lower-boiling alkene products will distill as they are formed. Continue the distillation until only a small volume of dark residue remains in the reaction flask.
-
Neutralization: Transfer the collected distillate to a separatory funnel. Add 10 mL of 5% NaHCO₃ solution to neutralize any remaining acid.[3] Swirl gently and vent frequently to release CO₂ gas. Shake, allow the layers to separate, and discard the lower aqueous layer.
-
Washing: Wash the organic layer with 10 mL of water, followed by 10 mL of brine to aid in the removal of dissolved water.[9] Discard the aqueous layer after each wash.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[6]
-
Final Product: Carefully decant or filter the dried liquid into a pre-weighed vial to obtain the final product mixture. Calculate the percentage yield.
Product Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to determine the relative percentages of the alkene isomers in the product mixture and to identify them based on their mass spectra.[1]
-
Infrared (IR) Spectroscopy: IR analysis can confirm the successful conversion of the starting material to the product. Look for the appearance of a C=C stretch (~1640-1680 cm⁻¹) and =C-H stretches (>3000 cm⁻¹) and the disappearance of the broad O-H stretch from the starting alcohol (~3200-3600 cm⁻¹).[1]
Safety Precautions
-
Concentrated phosphoric acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The alkene products are flammable. Perform the distillation in a well-ventilated fume hood, away from open flames or spark sources.
-
Ensure all glassware joints are properly sealed to prevent the escape of flammable vapors.
References
- 1. benchchem.com [benchchem.com]
- 2. gdckulgam.edu.in [gdckulgam.edu.in]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. study.com [study.com]
- 5. google.com [google.com]
- 6. Dehydration of an alcohol [cs.gordon.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cataly-tic Hydrogenation of 3,3-Dimethylcyclopentene
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide to the experimental setup for the catalytic hydrogenation of 3,3-Dimethylcyclopentene to yield 1,1-Dimethylcyclopentane. This reaction is a standard example of alkene reduction, a fundamental transformation in organic synthesis. These protocols detail the necessary reagents, equipment, safety procedures, reaction conditions, and analytical methods for successful execution and product characterization.
Reaction Scheme
The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst to form the saturated cycloalkane, 1,1-Dimethylcyclopentane.
Reactant: this compound Product: 1,1-Dimethylcyclopentane Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂) Reagent: Hydrogen gas (H₂)
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (Substrate)
-
Palladium on Carbon (5% or 10% Pd/C) or Platinum(IV) Oxide (PtO₂)
-
Ethanol (Reagent grade, anhydrous) or Ethyl Acetate
-
Hydrogen gas (High purity)
-
Nitrogen gas (Inert gas for purging)
-
Celite® (Filter aid)
Equipment:
-
Parr Hydrogenation Apparatus or a similar high-pressure reactor
-
Glass reaction vessel compatible with the hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Gas regulators for hydrogen and nitrogen
-
Vacuum pump
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Safety Precautions
Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts.[1][2] Strict adherence to safety protocols is mandatory.
-
Experienced Supervision: First-time users must be supervised by experienced personnel.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves. Anti-static footwear is recommended.[1]
-
Ventilation: All operations must be conducted in a well-ventilated fume hood.[1][3]
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[2] Do not carry personal electronic devices into the hydrogenation area.[1]
-
Catalyst Handling: Handle catalysts in an inert atmosphere (e.g., under nitrogen or argon) as they can be pyrophoric, especially after the reaction. Keep catalysts wet with solvent to minimize the risk of fire.[2]
-
Pressure Safety: Never exceed the pressure rating of the reaction vessel. Always perform a leak test with an inert gas (nitrogen) before introducing hydrogen.[1]
-
Gas Cylinders: Secure hydrogen and nitrogen cylinders properly.[4] Use the correct regulators and ensure all connections are tight.
Experimental Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Detailed Reaction Protocol
This protocol is a general guideline and may require optimization based on the specific equipment and desired scale.
-
Reactor Preparation:
-
Ensure the glass reaction vessel of the Parr apparatus is clean and dry.
-
Place a magnetic stir bar in the vessel.
-
In the fume hood, add the catalyst (e.g., 5 mol% Pd/C) to the reaction vessel. If the catalyst is dry, perform this under a stream of nitrogen.
-
Add the solvent (e.g., ethanol, 0.1-0.5 M concentration of the substrate).
-
Add the this compound to the vessel.
-
-
System Assembly and Purging:
-
Hydrogenation Reaction:
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-5 bar for simple alkenes).
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
If required, heat the reaction to the desired temperature. For many alkene hydrogenations, room temperature is sufficient.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.
-
-
Reaction Work-up:
-
Stop the stirring and allow the catalyst to settle.[5]
-
Carefully vent the excess hydrogen into the fume hood exhaust.
-
Purge the system with nitrogen three times to remove any residual hydrogen.
-
Open the reactor and carefully remove the reaction vessel.
-
Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the catalyst.[5] Wash the Celite® pad with a small amount of the reaction solvent. Caution: The used catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the catalyst on the Celite® with water immediately after filtration.
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude product, 1,1-Dimethylcyclopentane.
-
Data Presentation
Table 1: Typical Reaction Conditions for Cyclopentene Hydrogenation
| Parameter | Condition 1 (Pd/C) | Condition 2 (PtO₂) | Reference |
| Substrate | This compound | This compound | - |
| Catalyst | 5% Pd/C | Platinum(IV) Oxide (PtO₂) | [6] |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | - |
| Solvent | Ethanol or Ethyl Acetate | Ethanol or Acetic Acid | |
| Substrate Conc. | 0.1 - 0.5 M | 0.1 - 0.5 M | - |
| H₂ Pressure | 1 - 5 bar (Atmospheric to moderate) | 1 - 3 bar (Atmospheric) | |
| Temperature | 20 - 40 °C | 20 - 30 °C | [6] |
| Reaction Time | 1 - 6 hours (monitor by H₂ uptake) | 1 - 4 hours (monitor by H₂ uptake) | - |
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the identity of the product and assess its purity by separating it from any remaining starting material or byproducts.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the crude product in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS Parameters (General):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 3 minutes, then ramp at 15-30 °C/min to 260-300 °C.[7]
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-200.
-
Expected Results:
-
This compound (Starting Material): Molecular Ion (M⁺) at m/z = 96.
-
1,1-Dimethylcyclopentane (Product): Molecular Ion (M⁺) at m/z = 98.[8] The mass spectrum will also show characteristic fragmentation patterns for saturated cycloalkanes.
Table 2: Expected GC-MS Data
| Compound | Molecular Formula | Molecular Weight | Expected M⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₇H₁₂ | 96.17 | 96 | 81 (M-15), 67 |
| 1,1-Dimethylcyclopentane | C₇H₁₄ | 98.19 | 98 | 83 (M-15), 69, 55, 41 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the product by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified product in deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Expected ¹H and ¹³C NMR Data for 1,1-Dimethylcyclopentane: [9][10]
Table 3: NMR Data for 1,1-Dimethylcyclopentane in CDCl₃
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~1.45 | m | 4H | -CH₂- (C4, C5) |
| ~1.38 | m | 4H | -CH₂- (C3, C6) | |
| ~0.88 | s | 6H | -CH₃ (x2) | |
| ¹³C NMR | ~41.6 | - | - | -C(CH₃)₂ (C1) |
| ~39.6 | - | - | -CH₂- (C3, C6) | |
| ~26.7 | - | - | -CH₃ (x2) | |
| ~24.5 | - | - | -CH₂- (C4, C5) |
The disappearance of the vinyl proton and carbon signals from the starting material's spectra and the appearance of the signals corresponding to the saturated product confirm the completion of the reaction.
Disclaimer: This document is intended for informational purposes for trained research professionals. All procedures should be carried out with appropriate safety measures in a laboratory setting.
References
- 1. njhjchem.com [njhjchem.com]
- 2. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,1-Dimethylcyclopentane | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 3,3-Dimethylcyclopentene in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylcyclopentene is a substituted cyclic olefin with potential as a monomer for the synthesis of novel polymers with unique properties conferred by the gem-dimethyl substitution. While specific literature on the polymerization of this compound is limited, established polymerization techniques for analogous cycloalkenes, such as Ring-Opening Metathesis Polymerization (ROMP), cationic polymerization, and Ziegler-Natta polymerization, are expected to be applicable. These methods offer pathways to polymers with varied microstructures and material properties. This document provides detailed, generalized experimental protocols and application notes for these three polymerization strategies as a starting point for the synthesis and investigation of poly(this compound). The provided data and diagrams are illustrative and based on the behavior of similar monomers.
Introduction
The polymerization of cyclic olefins is a cornerstone of modern polymer science, yielding materials with a wide range of properties and applications. This compound presents an interesting case due to the presence of gem-dimethyl groups, which can influence its reactivity during polymerization and the physical characteristics of the resulting polymer, such as thermal stability, solubility, and chain packing. This document outlines three primary polymerization methodologies that can be adapted for this compound.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful method for polymerizing strained cyclic olefins using transition metal carbene catalysts. The reaction proceeds through a [2+2] cycloaddition between the metal carbene and the monomer's double bond, followed by a retro-[2+2] cycloaddition that opens the ring and regenerates a metal carbene at the end of the growing polymer chain. The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) can influence the reaction kinetics and the stereochemistry of the resulting polymer.
Illustrative Quantitative Data for ROMP of Cycloolefins
The following table provides representative data for the ROMP of related cyclic olefins to serve as a benchmark for expected outcomes.
| Catalyst | Monomer Example | Solvent | Temperature (°C) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Grubbs' 1st Generation | Norbornene | Toluene (B28343) | 25 | >95 | 50,000 | 1.1 |
| Grubbs' 2nd Generation | Cyclopentene | Dichloromethane (B109758) | 20 | ~80 | 33,000 | 1.48 |
| Schrock's Catalyst | Substituted Norbornene | Toluene | 25 | >90 | 100,000 | 1.05 |
Generalized Experimental Protocol for ROMP of this compound
-
Materials and Setup:
-
This compound (freshly distilled).
-
Grubbs' Catalyst (1st, 2nd, or 3rd generation).
-
Anhydrous toluene or dichloromethane.
-
Ethyl vinyl ether (quenching agent).
-
Methanol (B129727) (for precipitation).
-
All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). All manipulations should be performed using Schlenk line techniques.
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Grubbs' catalyst in the chosen anhydrous solvent to a desired concentration (e.g., 0.01 M).
-
In a separate flask, prepare a solution of this compound in the same solvent.
-
Transfer the monomer solution to the catalyst solution via cannula with stirring. The monomer-to-catalyst ratio will dictate the theoretical molecular weight.
-
Allow the reaction to stir at room temperature for 1-4 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for 20 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of stirred methanol.
-
Collect the polymer by filtration, wash with additional methanol, and dry under vacuum at 40-60 °C to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
-
ROMP General Mechanism
Caption: General mechanism of Ring-Opening Metathesis Polymerization.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile, such as a Lewis acid or a strong protic acid, which polarizes or adds to the monomer's double bond to generate a carbocationic active center. The gem-dimethyl groups on this compound are expected to stabilize the tertiary carbocation formed during initiation and propagation, making this a favorable polymerization method.
Illustrative Quantitative Data for Cationic Polymerization of Alkenes
| Initiator | Monomer Example | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| AlCl₃/H₂O | Isobutylene | Dichloromethane | -78 | 50,000 | >2 |
| BF₃·OEt₂ | Styrene | Dichloroethane | 0 | 20,000 | 1.8 |
| TiCl₄ | Indene | Toluene | -30 | 15,000 | 2.1 |
Generalized Experimental Protocol for Cationic Polymerization of this compound
-
Materials and Setup:
-
This compound (dried over CaH₂ and distilled).
-
Lewis acid initiator (e.g., AlCl₃, BF₃·OEt₂, TiCl₄).
-
Anhydrous dichloromethane or hexane.
-
Methanol (quenching agent).
-
The reaction must be conducted in scrupulously dried glassware under an inert atmosphere.
-
-
Procedure:
-
To a stirred solution of this compound in the chosen anhydrous solvent at a low temperature (e.g., -78 °C to 0 °C), add the Lewis acid initiator dropwise. The concentration of the initiator will affect the polymerization rate and molecular weight.
-
Maintain the reaction at the low temperature for a period ranging from 30 minutes to several hours.
-
Terminate the reaction by adding cold methanol.
-
Allow the mixture to warm to room temperature, then wash with dilute acid (e.g., 5% HCl) followed by water to remove catalyst residues.
-
Isolate the polymer by precipitation into a non-solvent such as methanol or acetone.
-
Filter the polymer and dry it under vacuum.
-
Characterize the polymer by GPC and NMR.
-
Cationic Polymerization Workflow
Caption: Experimental workflow for cationic polymerization.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, which are coordination catalysts typically composed of a transition metal halide and an organoaluminum compound, can polymerize olefins with high stereocontrol. For this compound, this method could potentially lead to stereoregular polymers (isotactic or syndiotactic), which would have distinct physical properties compared to atactic polymers.
Illustrative Quantitative Data for Ziegler-Natta Polymerization
| Catalyst System | Monomer Example | Polymer Structure | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| TiCl₄/Al(C₂H₅)₃ | Propylene | Isotactic | >100,000 | >5 |
| VCl₄/Al(C₂H₅)₂Cl | Ethylene | Linear | >200,000 | >4 |
| Metallocene/MAO | Cyclopentene | Isotactic | Variable | ~2 |
Generalized Experimental Protocol for Ziegler-Natta Polymerization of this compound
-
Materials and Setup:
-
This compound (purified and dried).
-
Titanium tetrachloride (TiCl₄) or other transition metal halide.
-
Triethylaluminum (Al(C₂H₅)₃) or other organoaluminum co-catalyst.
-
Anhydrous heptane (B126788) or toluene.
-
Isopropanol with HCl (for quenching and catalyst removal).
-
The reaction must be performed under a strictly inert atmosphere in a suitable reactor.
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, add the anhydrous solvent followed by the organoaluminum co-catalyst.
-
Add the transition metal halide to form the catalyst slurry. The order of addition can be critical.
-
Introduce the this compound monomer into the reactor.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and maintain for several hours.
-
Terminate the polymerization by adding isopropanol.
-
The polymer is then treated with an acidic alcohol solution to remove catalyst residues.
-
Wash the polymer with water and alcohol until neutral.
-
Dry the polymer under vacuum.
-
Characterize the polymer by GPC, NMR, and Differential Scanning Calorimetry (DSC) to determine its thermal properties and tacticity.
-
Ziegler-Natta Polymerization Logical Relationship
Caption: Logical relationship in Ziegler-Natta polymerization.
Application Note: Purity Analysis of 3,3-Dimethylcyclopentene by High-Performance Liquid Chromatography (HPLC)
An HPLC method for the purity analysis of 3,3-Dimethylcyclopentene is detailed in the following application note, providing a comprehensive protocol for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS: 58049-91-5) is a cyclic alkene used as a building block in organic synthesis, including the development of specialty polymers and as an intermediate for pharmaceuticals and agrochemicals.[1] Its purity is a critical quality attribute that can significantly influence the outcome of subsequent reactions and the quality of the final product. While Gas Chromatography (GC) is frequently employed for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for identifying non-volatile or thermally labile impurities.[2][3]
This application note describes a reliable reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed for accurate separation of the main compound from potential process-related impurities.
Principle of the Method
The separation is based on reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This compound, being a hydrophobic molecule (LogP: 3.25), strongly interacts with the non-polar stationary phase.[1] By using a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, the compound and its impurities are eluted from the column at different rates based on their relative hydrophobicity, allowing for their separation and quantification.[4]
Experimental Protocol
1. Instrumentation and Equipment
-
HPLC system equipped with a pump, autosampler, and column oven.
-
UV Detector or Refractive Index (RI) Detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters (0.45 µm).
2. Reagents and Materials
-
This compound reference standard and sample for analysis.
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Phosphoric acid or Formic acid, analytical grade (optional, for mobile phase modification).[4]
3. Chromatographic Conditions
The following conditions can be used as a starting point and should be optimized for the specific system and impurities of interest.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Newcrom R1[4] |
| Mobile Phase | Isocratic: Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Primary: Refractive Index (RI) Detector. Alternative: UV Detector at 210 nm. |
| Injection Volume | 10 µL |
| Run Time | 15 minutes or until all impurity peaks have eluted. |
4. Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Mix thoroughly.
-
Sample Solution (1.0 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution to perform the purity analysis.
-
Record the chromatograms and integrate the peaks.
6. Data Analysis and Calculation
The purity of the this compound sample is calculated using the area normalization method. This method assumes that all components in the sample have a similar response factor with the chosen detector.
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
Data Presentation
The results from the analysis of a typical batch of this compound are summarized below.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.8 | 15,230 | 0.45 | Impurity A |
| 2 | 6.5 | 3,354,100 | 99.20 | 3,3-DMC |
| 3 | 9.2 | 11,840 | 0.35 | Impurity B |
Note: This data is representative and may vary depending on the sample and specific analytical conditions.
Experimental Workflow Visualization
The logical workflow for the HPLC purity analysis is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
Application Note: Gas Chromatography Conditions for the Separation of Cyclopentene Isomers
Abstract
This application note provides a detailed protocol for the separation of cyclopentene (B43876) isomers using gas chromatography (GC). While a specific, validated application note for cyclopentene isomers is not widely available, this document outlines a robust starting method developed from established principles of gas chromatography and analysis of similar C5 hydrocarbons.[1][2] The proposed conditions are designed to provide a strong baseline for method development and are intended for researchers, scientists, and professionals in drug development and related fields. This document includes recommended GC parameters, a detailed experimental protocol, and a workflow diagram to guide the user.
Introduction
Cyclopentene and its isomers are important intermediates in organic synthesis and are found in various industrial processes. The accurate separation and quantification of these isomers are crucial for reaction monitoring, quality control, and purity assessment. Gas chromatography is a powerful and widely used technique for the analysis of volatile compounds like cyclopentene isomers.[3] The primary challenge in separating isomers lies in their similar physicochemical properties, often resulting in co-elution.[4] This application note proposes a starting point for the separation of common cyclopentene isomers, such as 1-cyclopentene, 3-cyclopentene, and methylenecyclopentane, by outlining two potential GC methods using columns of different polarities.
Experimental Protocols
A detailed methodology for the gas chromatographic analysis of cyclopentene isomers is provided below. This protocol is a recommended starting point and may require optimization based on the specific analytical instrumentation and sample matrix.
Sample Preparation
-
Prepare a stock solution of the cyclopentene isomer mixture in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1000 µg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
If analyzing a sample from a reaction mixture or other matrix, dilute the sample in the same solvent to a concentration that falls within the calibration range.
-
Transfer the prepared standards and samples to 2 mL autosampler vials for GC analysis.
Gas Chromatography (GC) Conditions
Two sets of conditions are proposed to provide options for achieving the desired separation. Method A utilizes a non-polar column, which separates compounds primarily based on boiling point. Method B employs a mid-polar to polar column, which can offer different selectivity based on dipole-dipole interactions with the double bond in the cyclopentene isomers.
| Parameter | Method A: Non-Polar Column | Method B: Mid-Polar to Polar Column |
| GC System | Any standard gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) | Any standard gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-624 (6% Cyanopropylphenyl - 94% Dimethylpolysiloxane) or a Carbowax (PEG) column, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Inlet Mode | Split (e.g., 50:1 or 100:1) | Split (e.g., 50:1 or 100:1) |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 150 °C, hold for 2 min | Initial: 45 °C, hold for 5 minRamp: 8 °C/min to 180 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 250 °C | 250 °C |
| MS Transfer Line | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
Note: The oven program is a starting point and should be optimized to achieve the best resolution between the cyclopentene isomers.
Data Presentation
Quantitative data, including retention times and peak areas for each isomer, should be recorded. The resolution between critical pairs of isomers should be calculated to assess the quality of the separation. All quantitative results should be summarized in a table for clear comparison.
Table 1: Example Data Table for Cyclopentene Isomer Separation
| Isomer | Retention Time (min) - Method A | Peak Area - Method A | Retention Time (min) - Method B | Peak Area - Method B | Resolution (Critical Pair) |
| 1-Cyclopentene | e.g., 5.2 | e.g., 12345 | e.g., 6.8 | e.g., 12350 | e.g., 1.5 |
| 3-Cyclopentene | e.g., 5.4 | e.g., 11987 | e.g., 7.1 | e.g., 11990 | |
| Methylenecyclopentane | e.g., 5.8 | e.g., 9876 | e.g., 7.5 | e.g., 9880 |
Note: The values in this table are hypothetical and will need to be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of cyclopentene isomers, from sample preparation to data analysis.
Caption: Workflow for the GC analysis of cyclopentene isomers.
Logical Relationship for Method Development
The following diagram illustrates the logical relationships in developing a GC method for separating isomers.
Caption: Logical workflow for developing a GC separation method.
References
Application Note: Dichloroketene [2+2] Cycloaddition with 3,3-Dimethylcyclopentene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The [2+2] cycloaddition of dichloroketene (B1203229) with alkenes is a powerful transformation in organic synthesis for the construction of dichlorocyclobutanone rings. These bicyclic products serve as versatile intermediates, readily undergoing further chemical modifications such as ring expansion and reductive dehalogenation, making them valuable synthons in the preparation of complex molecules, including natural products and pharmaceutical agents. This application note provides a detailed protocol for the in situ generation of dichloroketene and its subsequent [2+2] cycloaddition with 3,3-dimethylcyclopentene to yield 7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one. The methodology is adapted from established procedures for the reaction with unsubstituted cyclopentene (B43876).
Dichloroketene is a highly reactive and unstable species, and is therefore generated in situ. Common methods for its generation include the dehydrohalogenation of dichloroacetyl chloride with a non-nucleophilic base like triethylamine, or the reductive dehalogenation of trichloroacetyl chloride with activated zinc.[1][2] The concerted nature of the [2+2] cycloaddition generally proceeds with high stereospecificity.
Reaction Mechanism and Stereochemistry
The [2+2] cycloaddition of dichloroketene to an alkene is a concerted pericyclic reaction. The reaction proceeds through a transition state where the ketene (B1206846) and the alkene approach each other in a perpendicular fashion. The stereochemistry of the alkene is retained in the cyclobutane (B1203170) product. For this compound, the cycloaddition is expected to occur from the less sterically hindered face of the cyclopentene ring, leading to a single major diastereomer.
Caption: Reaction scheme for the [2+2] cycloaddition of dichloroketene and this compound.
Experimental Protocol
This protocol is adapted from the synthesis of 7,7-dichlorobicyclo[3.2.0]heptan-6-one from cyclopentene.[3]
Materials:
-
This compound
-
Trichloroacetyl chloride
-
Activated Zinc powder
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with activated zinc powder (1.2 equivalents) and anhydrous diethyl ether (50 mL).
-
Addition of Reactants: A solution of this compound (1.0 equivalent) and trichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether (30 mL) is prepared and transferred to the dropping funnel.
-
Reaction Execution: The zinc suspension is stirred vigorously while the solution from the dropping funnel is added dropwise over a period of 1 hour. An exothermic reaction is typically observed. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4 hours.
-
Work-up: The reaction mixture is filtered to remove excess zinc. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure 7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one.
Caption: Experimental workflow for the synthesis of 7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one.
Data Presentation
| Compound | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | 75[3] | 4.06 (t, J=8.0 Hz, 1H), 3.41 (t, J=8.0 Hz, 1H), 2.32-2.19 (m, 2H), 1.89-1.51 (m, 4H)[3] | 199.5, 88.6, 62.2, 52.5, 30.4, 30.1, 25.7[3] | 2968, 2885, 1983 (C=O), 1455, 948, 811[3] |
| 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one | Expected to be good | Expected singlets for methyl groups, simplified aliphatic region | Expected quaternary carbon signal for C2, shifts influenced by methyl groups | Expected C=O stretch around 1800 cm-1 |
Expected Spectroscopic Features for 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one:
-
1H NMR: The spectrum is expected to show two singlets in the upfield region corresponding to the two diastereotopic methyl groups at the C2 position. The signals for the protons on the five-membered ring will be simplified compared to the unsubstituted analogue due to the absence of protons at C2.
-
13C NMR: A new quaternary carbon signal for the C2 position is expected. The chemical shifts of the adjacent carbons (C1 and C3) will be influenced by the gem-dimethyl substitution. The carbonyl carbon (C6) and the dichlorinated carbon (C7) are expected to have chemical shifts similar to the unsubstituted analogue.
-
IR Spectroscopy: A strong absorption band characteristic of a strained cyclobutanone (B123998) carbonyl group is expected around 1800 cm-1.
Safety Precautions
-
Trichloroacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.
-
Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.
-
The reaction can be exothermic. Proper cooling and controlled addition of reagents are necessary.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The [2+2] cycloaddition of in situ generated dichloroketene with this compound provides a direct route to 7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one. The provided protocol, adapted from a similar reaction, is expected to yield the desired product in good yield. The resulting dichlorocyclobutanone is a valuable intermediate for further synthetic transformations. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of this procedure.
References
Application Notes and Protocols for the Hydroboration-Oxidation of 3,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds. This two-step reaction sequence offers excellent regioselectivity and stereoselectivity, yielding alcohols with the hydroxyl group on the less substituted carbon. This protocol focuses on the hydroboration-oxidation of 3,3-dimethylcyclopentene, a sterically hindered cyclic alkene. The resulting product, trans-3,3-dimethylcyclopentanol, is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The syn-addition of the borane (B79455) and the subsequent oxidation with retention of configuration are key mechanistic features that dictate the stereochemical outcome of the reaction.[1][2][3]
Principle of the Reaction
The hydroboration-oxidation of this compound proceeds via a two-step mechanism:
-
Hydroboration: The first step involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), across the double bond of the alkene. This is a concerted, syn-addition where the boron atom adds to the less sterically hindered carbon of the double bond, and a hydride shifts to the more substituted carbon.[2][3] With this compound, the boron will preferentially add to the less hindered face of the cyclopentene (B43876) ring.
-
Oxidation: The intermediate organoborane is then oxidized in the second step using hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). The boron atom is replaced by a hydroxyl group with retention of stereochemistry, leading to the formation of the corresponding alcohol.[2][3]
Data Presentation
| Parameter | Value | Notes |
| Substrate | This compound | A sterically hindered cyclic alkene. |
| Major Product | trans-3,3-Dimethylcyclopentanol | The hydroxyl group is on the carbon adjacent to the gem-dimethyl group, and is trans to the newly added hydrogen on the neighboring carbon.[1][4] |
| Expected Yield | 85-95% | Typical yields for hydroboration-oxidation of simple alkenes are generally high. |
| Regioselectivity | >99% (anti-Markovnikov) | The reaction is highly regioselective, with the hydroxyl group adding to the less substituted carbon of the former double bond.[2][5] |
| Diastereoselectivity | High (syn-addition) | The hydrogen and hydroxyl groups are added to the same face of the double bond, resulting in the trans product.[1][2] |
Experimental Protocol
This protocol is adapted from established procedures for the hydroboration-oxidation of alkenes.[6]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Hydroboration
-
To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 10 mmol).
-
Dissolve the alkene in 20 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (1 M solution, e.g., 11 mmol, 1.1 equivalents) dropwise via syringe over a period of 10-15 minutes while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide (e.g., 5 mL).
-
Very slowly and cautiously, add 30% hydrogen peroxide (e.g., 5 mL) dropwise, ensuring the internal temperature does not rise significantly. Caution: The addition of hydrogen peroxide can be exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
Step 3: Work-up and Purification
-
Add 50 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude trans-3,3-dimethylcyclopentanol can be purified by flash column chromatography on silica (B1680970) gel or by distillation.
Visualizations
Reaction Mechanism
Caption: Mechanism of Hydroboration-Oxidation.
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Evaluation of High-Performance Lubricants from 3,3-Dimethylcyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic pathway for developing novel high-performance lubricants derived from 3,3-dimethylcyclopentene. The protocols detailed below are based on established principles of olefin oligomerization and standard lubricant testing methodologies. While direct synthesis from this compound is a novel approach, the expected performance characteristics are benchmarked against well-understood high-performance synthetic lubricants such as Multiply Alkylated Cyclopentanes (MACs) and Poly-α-Olefins (PAOs).
Introduction
High-performance synthetic lubricants are critical in demanding applications, from aerospace to specialized industrial machinery. Multiply Alkylated Cyclopentanes (MACs) are a class of synthetic hydrocarbon fluids known for their excellent thermal and oxidative stability, low volatility, and superior lubricity, making them ideal for use in extreme environments.[1][2][3] This document outlines a proposed methodology for the synthesis of a novel lubricant base stock through the oligomerization of this compound, followed by hydrogenation to yield a stable, saturated hydrocarbon fluid. The resulting product is hypothesized to exhibit performance characteristics comparable to existing high-performance synthetic lubricants.
Proposed Synthesis of Lubricant Base Stock
The proposed synthesis involves a two-step process:
-
Cationic Oligomerization of this compound: This step aims to build higher molecular weight molecules (oligomers) from the this compound monomer. Cationic polymerization is a suitable method for olefins with electron-donating groups.[4] Lewis acids are commonly used as catalysts for such reactions.[4]
-
Hydrogenation of the Oligomer: The oligomers produced in the first step will contain residual double bonds, which can be sites for oxidation, reducing the lubricant's stability. Hydrogenation is a standard process to saturate these double bonds, resulting in a stable paraffinic structure.
A schematic of this proposed workflow is presented below.
Caption: Proposed workflow for the synthesis of a saturated lubricant base stock from this compound.
Expected Performance Characteristics
The performance of the synthesized lubricant base stock is expected to be comparable to other high-performance synthetic lubricants like MACs. A summary of the anticipated properties is provided in the table below. These values are illustrative and would need to be confirmed by empirical testing of the synthesized product.
| Property | Expected Value | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 100 - 150 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 15 - 25 | ASTM D445 |
| Viscosity Index | > 130 | ASTM D2270 |
| Pour Point (°C) | < -40 | ASTM D97 |
| Flash Point (°C) | > 250 | ASTM D92 |
| Oxidation Stability (RPVOT, minutes) | > 1500 | ASTM D2272 |
| Four-Ball Wear Scar Diameter (mm) | < 0.5 | ASTM D4172 |
Experimental Protocols
The following section details the proposed experimental protocols for the synthesis and performance evaluation of the lubricant.
Protocol for Cationic Oligomerization of this compound
This protocol describes a laboratory-scale synthesis of the unsaturated oligomer.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (quenching agent)
-
Nitrogen gas (for inert atmosphere)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Purge the entire apparatus with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask, followed by the this compound monomer.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add the boron trifluoride diethyl etherate catalyst dropwise to the stirred monomer solution over a period of 30 minutes.
-
After the addition of the catalyst, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Quench the reaction by slowly adding methanol to the flask.
-
Wash the resulting mixture with a saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude unsaturated oligomer.
-
Purify the oligomer by vacuum distillation to separate different molecular weight fractions.
Protocol for Hydrogenation of the Unsaturated Oligomer
This protocol describes the saturation of the oligomer to produce the final lubricant base stock.
Materials:
-
Unsaturated oligomer
-
Palladium on carbon (Pd/C) or Nickel catalyst
-
Anhydrous hexane (B92381) (solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, dissolve the unsaturated oligomer in anhydrous hexane.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution.
-
Seal the autoclave and purge it several times with hydrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the mixture to the reaction temperature (e.g., 100-150°C) and stir vigorously.
-
Maintain the reaction under these conditions for 8-12 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the final saturated lubricant base stock.
Performance Evaluation Protocols
The following are standard ASTM methods for characterizing the performance of the synthesized lubricant.
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[5][6]
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature bath
-
Timer
Procedure:
-
Place the viscometer in a constant temperature bath set to 40°C (or 100°C).[5]
-
Pour the lubricant sample into the viscometer.
-
Allow the sample to reach thermal equilibrium in the bath.
-
Draw the liquid up into the wider leg of the viscometer to a point above the top timing mark.
-
Release the vacuum and allow the liquid to flow back down.
-
Measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.
The pour point is the lowest temperature at which a lubricant will continue to flow.[7][8][9]
Apparatus:
-
Test jar
-
Jacketed cooling bath
-
Thermometer
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Place the test jar in a cooling bath.
-
At every 3°C interval, remove the jar and tilt it to see if the oil flows.
-
When the oil no longer flows when the jar is held horizontally for 5 seconds, the test is complete.[7][9]
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[7][9]
The Rotating Pressure Vessel Oxidation Test (RPVOT) evaluates the oxidation stability of lubricants under accelerated conditions.[10][11][12][13]
Apparatus:
-
Rotating pressure vessel
-
Oxygen supply
-
Copper catalyst coil
-
Constant temperature bath (150°C)
Procedure:
-
Place a 50g sample of the lubricant, 5g of distilled water, and a copper catalyst coil into the pressure vessel.[12]
-
Seal the vessel and pressurize it with oxygen to 90 psi (620 kPa).[12]
-
Place the vessel in a constant temperature bath at 150°C and rotate it at 100 rpm.[12]
-
Monitor the pressure inside the vessel.
-
The test ends when the pressure drops by 25.4 psi (175 kPa) from the maximum pressure.[12]
-
The result is reported as the time in minutes to reach this pressure drop.
This test determines the wear-preventive characteristics of a lubricant.[14][15][16][17]
Apparatus:
-
Four-ball wear tester
-
Steel balls (12.7 mm diameter)
-
Microscope for measuring wear scars
Procedure:
-
Three steel balls are clamped together in a cup, and the fourth ball is placed on top.
-
The lubricant sample is poured into the cup to cover the three lower balls.
-
A specified load is applied to the top ball (e.g., 40 kgf).[16]
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[16][17]
-
After the test, the three lower balls are cleaned, and the diameter of the wear scars is measured using a microscope.
-
The average wear scar diameter is reported. A smaller scar indicates better wear protection.[14]
Logical Relationships in Lubricant Performance Evaluation
The evaluation of a new lubricant involves a series of interconnected tests to build a comprehensive performance profile. The logical flow of this evaluation is depicted in the diagram below.
References
- 1. US7129197B2 - Synthesis of poly-alpha olefin and use thereof - Google Patents [patents.google.com]
- 2. nlgi.org [nlgi.org]
- 3. Base Oils [nyelubricants.com]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. WearCheck - The Leader in Oil Analysis [wearcheck.ca]
- 6. mdpi.com [mdpi.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. Pour Point of Petroleum Products - A Brief Guide [aroscientific.com]
- 9. Pour point - Wikipedia [en.wikipedia.org]
- 10. store.astm.org [store.astm.org]
- 11. lubrication.expert [lubrication.expert]
- 12. biosynthetic.com [biosynthetic.com]
- 13. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 14. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 15. valoremchemicals.com.au [valoremchemicals.com.au]
- 16. fluoramics.com [fluoramics.com]
- 17. koehlerinstrument.com [koehlerinstrument.com]
Application Notes and Protocols for the Large-Scale Industrial Production of 3,3-Dimethylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale industrial production of 3,3-Dimethylcyclopentene. The information is compiled from available chemical literature and patents, focusing on the two primary synthesis routes: catalytic dehydrogenation of 3,3-dimethylcyclopentane and acid-catalyzed dehydration of 3,3-dimethylcyclopentanol.
Introduction
This compound is a valuable cyclic alkene used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its gem-dimethyl group provides steric hindrance and a unique structural motif for further chemical transformations.[1] The large-scale production of this intermediate is crucial for its application in various industrial processes. The two most viable routes for industrial-scale synthesis are the catalytic dehydrogenation of its corresponding alkane and the acid-catalyzed dehydration of the corresponding alcohol.[1]
Comparative Overview of Synthesis Routes
The selection of a synthesis route for industrial production depends on several factors, including the availability and cost of starting materials, catalyst cost and lifespan, reaction yield and selectivity, and the environmental impact of the process. Below is a comparative summary of the two primary methods.
| Parameter | Catalytic Dehydrogenation | Acid-Catalyzed Dehydration |
| Starting Material | 3,3-Dimethylcyclopentane | 3,3-Dimethylcyclopentanol |
| Typical Catalysts | Platinum (Pt), Palladium (Pd) on a support (e.g., Al₂O₃, carbon) | Strong acids (e.g., H₂SO₄, H₃PO₄), solid acid catalysts (e.g., zeolites) |
| Reaction Temperature | High (typically 300-600 °C) | Moderate (typically 100-200 °C) |
| Reaction Pressure | Atmospheric to moderate pressure | Atmospheric pressure |
| Key Advantages | High selectivity, potential for continuous processing | Milder reaction conditions, simpler catalyst system |
| Key Disadvantages | High energy consumption, catalyst deactivation, potential for side reactions | Potential for carbocation rearrangements leading to isomeric impurities, corrosive nature of strong acids |
Experimental Protocols
Protocol 1: Catalytic Dehydrogenation of 3,3-Dimethylcyclopentane
This protocol describes a continuous-flow gas-phase dehydrogenation process, a common setup for large-scale industrial production of alkenes from alkanes.
Objective: To produce this compound by the catalytic dehydrogenation of 3,3-dimethylcyclopentane.
Materials:
-
3,3-Dimethylcyclopentane (feedstock)
-
Hydrogen (carrier gas)
-
Nitrogen (for purging)
-
Supported platinum or palladium catalyst (e.g., 0.5% Pt on Al₂O₃)
Equipment:
-
Fixed-bed catalytic reactor
-
Vaporizer
-
Heat exchanger
-
Condenser
-
Gas-liquid separator
-
Distillation column
Procedure:
-
Catalyst Activation: The catalyst bed is activated in situ by heating to the reaction temperature under a flow of hydrogen to reduce the metal oxide precursor to its active metallic state.
-
Reaction:
-
Liquid 3,3-dimethylcyclopentane is vaporized and mixed with a stream of hydrogen.
-
The gas mixture is preheated to the reaction temperature (typically in the range of 450-550 °C) before entering the fixed-bed reactor.
-
The dehydrogenation reaction occurs as the gas mixture passes over the catalyst bed. The reaction is endothermic, requiring external heating to maintain the desired temperature.
-
The reactor pressure is maintained at or slightly above atmospheric pressure (e.g., 1-5 atm).
-
-
Product Separation and Purification:
-
The hot effluent gas from the reactor, containing this compound, unreacted 3,3-dimethylcyclopentane, hydrogen, and minor byproducts, is cooled in a heat exchanger.
-
The cooled gas mixture enters a condenser and then a gas-liquid separator.
-
The liquid phase, rich in the desired product and unreacted starting material, is collected.
-
The non-condensable gas phase, primarily hydrogen, can be recycled back to the reactor feed.
-
The collected liquid is purified by fractional distillation to separate the lower-boiling this compound from the higher-boiling unreacted 3,3-dimethylcyclopentane. The unreacted starting material can be recycled.
-
Quantitative Data (Exemplary):
| Parameter | Value |
| Catalyst | 0.5% Pt on γ-Al₂O₃ |
| Reactor Temperature | 500 °C |
| Reactor Pressure | 2 atm |
| H₂:Hydrocarbon Molar Ratio | 4:1 |
| Liquid Hourly Space Velocity (LHSV) | 1.5 h⁻¹ |
| Conversion of 3,3-Dimethylcyclopentane | 35-45% per pass |
| Selectivity to this compound | > 90% |
| Overall Yield (with recycle) | > 85% |
Protocol 2: Acid-Catalyzed Dehydration of 3,3-Dimethylcyclopentanol
This protocol describes a batch or semi-continuous process suitable for the large-scale production of this compound from its corresponding alcohol.
Objective: To produce this compound by the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol.
Materials:
-
3,3-Dimethylcyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Glass-lined or stainless steel reactor with heating and stirring capabilities
-
Distillation head with condenser and receiver
-
Separatory funnel
-
Drying column
-
Fractional distillation setup
Procedure:
-
Reaction:
-
The reactor is charged with 3,3-dimethylcyclopentanol.
-
A catalytic amount of concentrated sulfuric acid or phosphoric acid (typically 5-10% by weight of the alcohol) is slowly added with stirring.
-
The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkene (typically 130-160 °C). The product, this compound, has a lower boiling point than the starting alcohol and will distill out of the reaction mixture as it is formed, driving the equilibrium towards the product.
-
-
Work-up and Neutralization:
-
The collected distillate, which may contain some acidic impurities and water, is transferred to a separatory funnel.
-
It is washed with a 5% sodium bicarbonate solution to neutralize any residual acid. The funnel should be vented frequently to release any carbon dioxide gas produced.
-
The organic layer is then washed with water and finally with brine to remove any remaining water-soluble impurities.
-
-
Drying and Purification:
-
The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
The dried liquid is filtered to remove the drying agent.
-
The crude this compound is then purified by fractional distillation to obtain the final product with high purity.
-
Quantitative Data (Exemplary):
| Parameter | Value |
| Catalyst | Concentrated H₃PO₄ (10% w/w) |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 2-4 hours (or until distillation ceases) |
| Yield (crude) | 85-95% |
| Purity (after distillation) | > 98% |
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Preventing byproduct formation in 3,3-Dimethylcyclopentene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3,3-dimethylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and direct laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol. This reaction typically involves heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.
Q2: What are the primary byproducts I should expect in this synthesis?
The primary byproducts are typically isomers of dimethylcyclopentene. These are formed through carbocation rearrangements that occur during the acid-catalyzed dehydration process. The most likely byproduct is 1,2-dimethylcyclopentene , formed via a methyl shift to a more stable tertiary carbocation intermediate. Other isomers may also be present in smaller quantities.
Q3: Why do these byproducts form?
The acid-catalyzed dehydration of 3,3-dimethylcyclopentanol proceeds through an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1] This carbocation can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination occurs to yield the alkene.[2] In the case of the carbocation formed from 3,3-dimethylcyclopentanol, a methyl group can shift to form a more stable tertiary carbocation, which then leads to the formation of rearranged alkene byproducts.[3][4]
Q4: How can I minimize the formation of these isomeric byproducts?
To minimize byproduct formation, you can either optimize the conditions for the acid-catalyzed reaction or use an alternative method that avoids carbocation intermediates.
-
Use a milder dehydration agent: Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can promote an E2 (bimolecular elimination) mechanism.[5][6] This pathway does not involve a free carbocation, thus preventing rearrangements.[6]
-
Control Reaction Temperature: Lowering the reaction temperature may favor the kinetic product over the thermodynamically more stable rearranged products, although this might also decrease the overall reaction rate.
-
Use a Solid Acid Catalyst: Certain solid acid catalysts, like specific zeolites, can sometimes offer shape selectivity that favors the formation of a particular isomer.
Q5: How can I analyze the purity of my this compound product?
Gas chromatography (GC) is the recommended method for the quantitative analysis of the product mixture.[1][7][8] A GC equipped with a flame ionization detector (FID) can effectively separate and quantify the different dimethylcyclopentene isomers, allowing for an accurate determination of the product's purity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and a high proportion of isomeric byproducts (e.g., 1,2-dimethylcyclopentene) confirmed by GC analysis. | The reaction conditions (strong acid, high temperature) are promoting carbocation rearrangements via an E1 mechanism. | 1. Switch to a milder dehydration method: Employ the phosphorus oxychloride (POCl₃) and pyridine protocol, which favors an E2 elimination and avoids carbocation rearrangements.[5][6] 2. Optimize acid-catalyzed conditions: Use a less concentrated acid or lower the reaction temperature. Note that this may require longer reaction times. |
| The reaction is very slow or does not proceed to completion. | 1. The reaction temperature is too low. 2. The acid catalyst is too dilute or has lost its activity. | 1. Gradually increase the reaction temperature while monitoring the product formation by GC. 2. Use a fresh, concentrated acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid). |
| Polymerization of the alkene product is observed. | Highly acidic conditions and high temperatures can lead to the polymerization of the newly formed alkene. | 1. Distill the alkene product as it is formed to remove it from the hot, acidic reaction mixture. 2. Neutralize the crude product promptly after the reaction is complete. |
| Difficulty in separating this compound from isomeric byproducts. | The boiling points of the dimethylcyclopentene isomers are very close, making simple distillation ineffective. | Utilize fractional distillation: A fractional distillation column with a high number of theoretical plates is necessary for separating compounds with similar boiling points.[1] Careful control of the distillation rate and temperature is crucial. |
Data Presentation
The product distribution in the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol is highly dependent on the reaction conditions. The following table provides a representative product distribution based on established principles of carbocation stability and Zaitsev's rule. Actual experimental values may vary and should be determined by GC analysis.
| Reaction Condition | Catalyst | Temperature | Expected Major Product | Expected Major Byproduct(s) | Anticipated Product Ratio (Major:Byproduct) |
| Harsh (E1-favored) | Conc. H₂SO₄ | High | 1,2-Dimethylcyclopentene | This compound | Byproduct may be major |
| Moderate (E1) | 85% H₃PO₄ | Moderate | This compound | 1,2-Dimethylcyclopentene | ~ 60:40 to 80:20 |
| Mild (E2-favored) | POCl₃ / Pyridine | Moderate | This compound | Minimal rearranged byproducts | > 95:5 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 3,3-Dimethylcyclopentanol (E1 Pathway)
This protocol is adapted from the procedure for the dehydration of 1,3-dimethylcyclopentanol.[1]
Materials:
-
3,3-Dimethylcyclopentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of 3,3-dimethylcyclopentanol and a few boiling chips.
-
Catalyst Addition: Slowly and with cooling, add 2.5 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask. Swirl gently to mix.
-
Distillation: Assemble a fractional distillation apparatus. Heat the mixture gently with a heating mantle. The alkene products will begin to distill along with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel.
-
Neutralization: Wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any pressure buildup.
-
Washing: Wash the organic layer with 15 mL of saturated brine solution. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Decant or filter the dried liquid into a pre-weighed vial.
-
Analysis: Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the alkene isomers.
Protocol 2: Dehydration of 3,3-Dimethylcyclopentanol using POCl₃ and Pyridine (E2 Pathway)
This protocol is a milder alternative to prevent carbocation rearrangements.[5][6]
Materials:
-
3,3-Dimethylcyclopentanol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 10.0 g of 3,3-dimethylcyclopentanol in 50 mL of anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled solution while stirring. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by GC.
-
Work-up: Cool the reaction mixture and slowly pour it over crushed ice. Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude product by fractional distillation to obtain pure this compound.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Solved 1. (6 points) )Acid-catalyzed dehydration of | Chegg.com [chegg.com]
- 4. Solved Chemistry 2401 Experiment 7 Acid Catalyzed | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 8. webassign.net [webassign.net]
Technical Support Center: Dehydration of 3,3-Dimethylcyclopentanol
Welcome to the technical support center for the synthesis of 3,3-Dimethylcyclopentene via the dehydration of 3,3-Dimethylcyclopentanol. This resource is intended for researchers, scientists, and professionals in drug development to aid in optimizing reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses frequent challenges encountered during the acid-catalyzed dehydration of 3,3-Dimethylcyclopentanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst Concentration: Incorrect amount of acid catalyst. 3. Reaction Reversibility: The hydration of the alkene product back to the alcohol can occur in the presence of water. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature.[1][2] 2. Optimize Catalyst Amount: Titrate the catalyst concentration. For acid-catalyzed reactions, ensure the acid is strong enough to promote dehydration without causing excessive side reactions. 3. Product Removal: If feasible, remove the this compound as it forms to shift the equilibrium towards the product side. This can be achieved through distillation if the product has a lower boiling point than the starting material and other components. |
| Formation of Significant Side Products (Isomers) | 1. Carbocation Rearrangement: The intermediate carbocation may rearrange to a more stable form, leading to the formation of isomeric alkenes.[3][4] 2. High Reaction Temperature: Elevated temperatures can favor the formation of the most thermodynamically stable (rearranged) products. | 1. Use an Alternative Dehydrating Agent: Consider using phosphorus oxychloride (POCl₃) in pyridine. This reagent combination favors an E2 mechanism, which proceeds without a carbocation intermediate, thus preventing rearrangements.[4][5] 2. Lower Reaction Temperature: Running the reaction at a lower temperature may favor the kinetic product over the thermodynamically more stable rearranged products, although this might also decrease the overall reaction rate. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: As mentioned above. 2. Inefficient Purification: The purification method may not be adequate to separate the product from the unreacted alcohol. | 1. Ensure Reaction Goes to Completion: Use TLC or GC to monitor the disappearance of the starting material. 2. Optimize Purification: Fractional distillation is often effective for separating alkenes from alcohols. Ensure your distillation setup has sufficient theoretical plates for the separation. Washing the organic layer with water can help remove the more polar alcohol. |
| Formation of a Dark-Colored Residue or Polymerization | 1. Strongly Acidic Conditions: Concentrated strong acids, especially sulfuric acid, can cause charring and polymerization of the alkene product.[6] 2. High Temperatures: Elevated temperatures can promote polymerization. | 1. Use a Milder Acid Catalyst: Phosphoric acid is often a better choice than sulfuric acid as it is less oxidizing and less prone to causing charring.[6] 2. Lower Reaction Temperature: Conduct the reaction at the minimum temperature required for a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the dehydration of 3,3-Dimethylcyclopentanol?
A1: The acid-catalyzed dehydration of 3,3-Dimethylcyclopentanol, a secondary alcohol, is expected to proceed primarily through an E1 (unimolecular elimination) mechanism. This involves the protonation of the hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a secondary carbocation intermediate. A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom to form the double bond of this compound.
Q2: What are the likely isomeric byproducts I should expect from the dehydration of 3,3-Dimethylcyclopentanol?
A2: Due to the potential for carbocation rearrangements, you may observe the formation of isomeric dimethylcyclopentenes. The initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, which can then lead to different alkene products.[7] While this compound is the expected product, the formation of other isomers such as 1,2-dimethylcyclopentene (B3386875) is possible. The exact product distribution will depend on the reaction conditions.[3][4]
Q3: Which acid catalyst is best for this dehydration?
A3: Both concentrated sulfuric acid (H₂SO₄) and concentrated phosphoric acid (H₃PO₄) are commonly used for alcohol dehydration.[6] However, phosphoric acid is often preferred as it is less oxidizing than sulfuric acid and tends to produce cleaner reactions with fewer charring and polymerization side products.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the alkene product will have a higher Rf value (less polar) than the starting alcohol. GC is a more quantitative method and can be used to determine the relative amounts of starting material, product, and any byproducts in the reaction mixture.[8]
Q5: My final product is wet. How can I effectively dry it?
A5: After the workup, the organic layer containing your product should be dried with an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing. Then, decant or filter the dried solution to remove the drying agent.[9]
Data Presentation
The following table summarizes the expected outcomes for the dehydration of 3,3-Dimethylcyclopentanol under different conditions. Please note that these are illustrative values based on theoretical principles and outcomes for analogous reactions; actual experimental results may vary.[3]
| Catalyst/Reagent | Temperature | Mechanism | Expected Major Product | Potential Byproducts | Illustrative Yield |
| 85% H₃PO₄ | 100-140 °C | E1 | This compound | Isomeric Dimethylcyclopentenes | Moderate to High |
| Conc. H₂SO₄ | 100-140 °C | E1 | This compound | Isomeric Dimethylcyclopentenes, Polymers | Moderate |
| POCl₃, Pyridine | 0 °C to Reflux | E2 | This compound | Minimal Isomers | High |
Experimental Protocols
Method 1: Acid-Catalyzed Dehydration using Phosphoric Acid (E1 Mechanism)
This protocol is adapted from the dehydration of a similar cyclic alcohol and is expected to yield this compound, potentially with some rearranged isomers.[3]
Materials:
-
3,3-Dimethylcyclopentanol
-
85% Phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 10.0 g of 3,3-Dimethylcyclopentanol and a few boiling chips.
-
Carefully add 3.0 mL of 85% phosphoric acid to the flask while swirling.
-
Assemble a distillation apparatus with the round-bottom flask as the distilling flask.
-
Gently heat the mixture with a heating mantle. The alkene product is volatile and will co-distill with water as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100°C.
-
Transfer the distillate to a separatory funnel.
-
Add 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of brine. Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water.
-
Decant or filter the dried liquid into a pre-weighed vial to obtain the crude this compound.
-
For higher purity, the product can be further purified by fractional distillation.
Method 2: Dehydration using Phosphorus Oxychloride and Pyridine (E2 Mechanism)
This protocol is designed to favor the E2 elimination pathway and minimize the formation of rearranged alkene byproducts.[5]
Materials:
-
3,3-Dimethylcyclopentanol
-
Anhydrous pyridine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3,3-Dimethylcyclopentanol in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a designated time, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture and slowly pour it over crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the acid-catalyzed dehydration of 3,3-Dimethylcyclopentanol.
Caption: Comparison of E1 and E2 dehydration pathways for 3,3-Dimethylcyclopentanol.
References
- 1. 3,3-Dimethylcyclopentan-1-ol | C7H14O | CID 12867358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rearrangement in E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Technical Support Center: Purification of Crude 3,3-Dimethylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,3-Dimethylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol, may contain several impurities.[1] These can include the unreacted starting material (3,3-dimethylcyclopentanol), isomeric alkenes formed through carbocation rearrangements, and residual acid catalyst or water.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound, a volatile and nonpolar compound, are fractional distillation and column chromatography.[3][4] Preparative gas chromatography (GC) can also be employed for achieving very high purity on a smaller scale.[5]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] High-Performance Liquid Chromatography (HPLC) can also be used as an analytical technique.[8]
Q4: My purified this compound is turning yellow over time. What could be the cause?
A4: Alkenes can be susceptible to oxidation, which can lead to the formation of colored impurities. To prevent this, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities. | Inefficient distillation column. | Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[3] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation rate is crucial for good separation.[3] | |
| The temperature reading is unstable. | Improper thermometer placement. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[3] |
| Bumping or uneven boiling. | Add boiling chips or use a magnetic stir bar to ensure smooth boiling. | |
| No distillate is being collected. | The heating temperature is too low. | Gradually increase the temperature of the heating mantle. Note the boiling point of this compound is approximately 77.8 °C.[1] |
| Leaks in the apparatus. | Check all glass joints to ensure they are properly sealed. | |
| Product recovery is low. | Significant hold-up in the distillation column. | For small-scale distillations, a column with a smaller surface area may be more appropriate to minimize product loss. |
| Product co-distills with a closely boiling impurity. | If an impurity has a boiling point very close to the product, fractional distillation may not be sufficient. Consider an alternative purification method like column chromatography. |
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product elutes with the solvent front. | The mobile phase is too polar. | For a nonpolar compound like this compound, a very nonpolar mobile phase such as hexane (B92381) or petroleum ether should be used.[9] |
| Poor separation of spots on the column. | Inappropriate solvent system. | Systematically test different nonpolar solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation. |
| Column is overloaded. | Ensure the amount of crude material is appropriate for the size of the column. A general rule is a 20:1 to 50:1 ratio of adsorbent to sample by weight.[4] | |
| The compound is not eluting from the column. | The mobile phase is not polar enough (unlikely for this compound). | While unlikely for a nonpolar compound, if it fails to elute with pure hexane, a very small percentage of a slightly more polar solvent (e.g., 0.5% diethyl ether in hexane) can be added. |
| The compound has decomposed on the silica (B1680970) gel. | Test the stability of the compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel.[10] | |
| Fractions are very dilute. | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column to ensure a tight starting band.[11] |
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of crude this compound. Actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed |
| Fractional Distillation | > 98% | 70-85% | Unreacted alcohol, higher and lower boiling point isomers. |
| Column Chromatography | > 99% | 60-80% | Isomeric alkenes, other nonpolar impurities. |
| Preparative GC | > 99.5% | 40-60% | Closely related isomers and other volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying several grams of crude this compound containing impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
Distillation: Begin heating the flask gently. Observe the condensation ring slowly rising up the fractionating column.[3]
-
Fraction Collection: Collect any initial low-boiling fractions in a separate receiving flask. As the temperature stabilizes near the boiling point of this compound (approx. 77.8 °C), switch to a clean, pre-weighed receiving flask to collect the main product fraction.[1]
-
Completion: Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled. Stop the heating and allow the apparatus to cool.
-
Analysis: Analyze the purity of the collected fractions using GC or GC-MS.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for removing impurities with similar polarity to this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other suitable nonpolar solvent)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Use TLC to determine the optimal solvent system. For this compound, pure hexane is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.[4]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen solvent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for fractional distillation issues.
References
- 1. This compound|C7H12|CAS 58049-91-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
Identifying side products in the halogenation of 3,3-Dimethylcyclopentene
Technical Support Center: Halogenation of 3,3-Dimethylcyclopentene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side products observed during the halogenation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a hydrohalogenation (with HBr or HCl) on this compound and my spectral analysis (NMR, GC-MS) shows two major products instead of the expected one. What is the unexpected product?
A1: This is a common observation. The reaction of this compound with a hydrohalic acid proceeds via a carbocation intermediate. While you expect the direct Markovnikov addition product (1-halo-3,3-dimethylcyclopentane), a significant side product, 1-halo-2,3-dimethylcyclopentane, is also formed. This is due to a molecular rearrangement known as a Wagner-Meerwein rearrangement.[1][2][3]
Q2: What is a Wagner-Meerwein rearrangement and why does it occur in this specific reaction?
A2: A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where an alkyl group migrates from one carbon to an adjacent positively charged carbon.[1][3] In the hydrohalogenation of this compound, the initial protonation of the double bond forms a secondary carbocation. This secondary carbocation can rearrange into a more stable tertiary carbocation via a 1,2-methyl shift. The halide can then attack either the initial secondary carbocation or the more stable rearranged tertiary carbocation, leading to a mixture of products.[4][5] The driving force for this rearrangement is the increased stability of the resulting carbocation.[6]
Q3: My reaction with elemental bromine (Br₂) in an inert solvent also produced a rearranged product. I thought this reaction proceeds through a bromonium ion and shouldn't rearrange. Why did this happen?
A3: While the reaction of alkenes with Br₂ typically proceeds through a cyclic bromonium ion intermediate which prevents rearrangement, under certain conditions that promote carbocation character, rearrangements can occur.[7][8] If the reaction is run in a highly polar solvent, at a higher temperature, or if there are trace amounts of acid, the bromonium ion may have a higher degree of carbocation character, or may open to form a true carbocation, which can then undergo a Wagner-Meerwein rearrangement before being trapped by the bromide ion.
Q4: How can I minimize the formation of the rearranged side product?
A4: Minimizing the lifetime and promoting the trapping of the initial carbocation (or halonium ion) can favor the direct addition product. Consider the following adjustments:
-
Lower the reaction temperature: Rearrangements are often kinetically slower than the direct trapping of the carbocation. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can disfavor the rearrangement pathway.[3]
-
Choose your solvent carefully: For hydrohalogenation, using a more nucleophilic, non-polar solvent can help trap the initial carbocation faster. For bromination, using a non-polar solvent like CCl₄ or hexane (B92381) will stabilize the bromonium ion and discourage rearrangement.[9]
-
Use a pre-formed halogen source: For bromination, using a source like N-Bromosuccinimide (NBS) under specific conditions can sometimes offer better control over the reaction pathway.
Data Presentation: Product Distribution
The ratio of direct addition to rearranged product is highly dependent on the specific reaction conditions (reagents, solvent, temperature). The following table provides a representative, qualitative distribution for the reaction with HBr.
| Product Name | Structure | Formation Pathway | Relative Yield |
| 1-bromo-3,3-dimethylcyclopentane | 1-bromo-3,3-dimethylcyclopentane | Direct Markovnikov Addition | Minor |
| 1-bromo-2,3-dimethylcyclopentane | 1-bromo-2,3-dimethylcyclopentane | Wagner-Meerwein Rearrangement | Major |
Note: The rearranged product is typically the major product because it proceeds through the more stable tertiary carbocation intermediate.[10]
Experimental Protocols
Protocol: Hydrobromination of this compound
This is a representative protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition: Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution, or add a solution of HBr in acetic acid dropwise over 30 minutes with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: Purify the resulting crude oil containing a mixture of products via column chromatography or distillation. Analyze the product fractions using ¹H NMR, ¹³C NMR, and GC-MS to determine the product ratio.
Mandatory Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the electrophilic addition of a generic hydrohalic acid (HX) to this compound, showing both the direct addition and the rearrangement pathways.
Caption: Mechanism of hydrohalogenation showing rearrangement.
Troubleshooting Workflow
This workflow provides a logical guide for researchers encountering unexpected side products in their halogenation experiment.
Caption: Troubleshooting guide for side product identification.
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gauthmath.com [gauthmath.com]
Overcoming steric hindrance in 3,3-Dimethylcyclopentene functionalization
Technical Support Center: Functionalization of 3,3-Dimethylcyclopentene
Welcome to the technical support center for the functionalization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this sterically hindered alkene.
Frequently Asked Questions (FAQs)
Q1: Why are functionalization reactions of this compound often low-yielding?
A1: The primary challenge is steric hindrance. The two methyl groups at the C3 position form a bulky gem-dimethyl group that shields the double bond. This steric bulk impedes the approach of reagents and catalysts, slowing down reaction rates and often leading to lower yields compared to less substituted cyclopentenes.
Q2: How can I improve the reactivity of this compound in my reactions?
A2: To overcome steric hindrance, several strategies can be employed:
-
Catalyst Selection: Opt for catalysts with smaller steric profiles or those known to be highly active for hindered substrates. For instance, in hydroboration, less bulky boranes or catalytic systems are preferable.
-
Reaction Conditions: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the potential for side reactions or decomposition.
-
Reagent Choice: Utilize more reactive reagents that can overcome the steric impediment.
-
Ligand Modification: In metal-catalyzed reactions, the choice of ligand can significantly influence reactivity and selectivity. Bulky ligands can sometimes exacerbate steric clash, while in other cases, they can fine-tune the catalyst's electronic properties to enhance reactivity.
Q3: What are the most common side reactions observed during the functionalization of this compound?
A3: Common side reactions are often related to the reaction conditions required to overcome steric hindrance:
-
Isomerization: In reactions like metathesis, catalyst decomposition can lead to ruthenium hydride species that catalyze double bond migration.
-
Rearrangements: Under strongly acidic or high-temperature conditions, carbocationic intermediates may undergo rearrangement.
-
Over-oxidation: In oxidation reactions like epoxidation, forcing conditions can sometimes lead to undesired C-H oxidation or ring-opening.
Troubleshooting Guides by Reaction Type
Epoxidation
The epoxidation of the tetrasubstituted double bond in this compound can be challenging.
Common Issues & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | Insufficient reactivity of the epoxidizing agent due to steric hindrance. | 1. Use a more powerful oxidant: Dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone and acetone (B3395972), is highly effective for sterically hindered alkenes. 2. Employ a catalytic system: A tungsten-based polyoxometalate catalyst with hydrogen peroxide can be effective for hindered alkenes. 3. Increase reaction temperature: Cautiously increase the temperature, monitoring for substrate or product decomposition. |
| Poor Diastereoselectivity | The gem-dimethyl group may not effectively direct the approach of the oxidant from one face of the cyclopentene (B43876) ring. | 1. Directed epoxidation: If a nearby functional group (e.g., an alcohol) is present or can be installed, it can direct the epoxidation. 2. Use a chiral catalyst: For enantioselective epoxidation, a Sharpless asymmetric epoxidation (if an allylic alcohol is present) or other chiral catalytic systems may be necessary. |
| Product Instability | The resulting epoxide may be prone to ring-opening under the reaction conditions, especially if acidic byproducts are present. | 1. Buffer the reaction: Add a solid buffer like NaHCO₃ or K₂CO₃ to neutralize any acidic byproducts from peroxyacids (e.g., m-CPBA). 2. Use neutral epoxidizing agents: DMDO is a neutral and effective choice. |
Data for structurally similar hindered cyclic alkenes is provided as a reference.
| Substrate | Epoxidizing Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference Analogy |
| 3-Carene | aq. H₂O₂ | MnSO₄/Salicylic Acid | Acetonitrile | 20 | High | [1] |
| α-Pinene | aq. H₂O₂ | MnSO₄/NaHCO₃ | DMF | 20 | 54 | [1] |
| Hindered Allylic Diol | m-CPBA | - | CH₂Cl₂ | 0 | High | [2] |
-
Preparation of DMDO solution: In a round-bottom flask, combine acetone and water (typically a 2:1 to 3:1 ratio). Cool the mixture to 0 °C in an ice bath.
-
Slowly add Oxone (potassium peroxymonosulfate) in portions to the stirred acetone/water mixture.
-
The DMDO solution (a dilute solution of dimethyldioxirane in acetone) can be isolated by distillation under reduced pressure or used directly.
-
Epoxidation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or acetone) in a separate flask at 0 °C.
-
Add the prepared DMDO solution dropwise to the alkene solution.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours at 0 °C to room temperature.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Hydroboration-Oxidation
This two-step process aims to form an alcohol with anti-Markovnikov regioselectivity. However, for a symmetrically substituted alkene like this compound, the primary challenge is overcoming steric hindrance to achieve good yields.
Common Issues & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | The bulky gem-dimethyl group hinders the approach of the borane (B79455) reagent. | 1. Use a less sterically demanding borane: Borane-THF complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂) are less bulky than 9-BBN. 2. Increase reaction time and/or temperature: Allow the reaction to proceed for an extended period (24-48h) or gently warm the reaction mixture. 3. Use catalytic hydroboration: Rhodium or iridium-catalyzed hydroboration can be more efficient for hindered substrates. |
| Low Yield after Oxidation | Incomplete oxidation of the borane intermediate or difficult workup. | 1. Ensure complete oxidation: Use a sufficient excess of H₂O₂ and NaOH. Ensure vigorous stirring to mix the aqueous and organic phases. 2. Alternative workup: For sensitive substrates, sodium perborate (B1237305) can be a milder oxidizing agent. |
| Undesired Regio- or Stereoisomers | While regioselectivity is not an issue for the parent alkene, for substituted derivatives, directing effects may be needed. | 1. Use bulky borane reagents for selectivity: For derivatives where regioselectivity is a concern, a bulkier reagent like 9-BBN can enhance selectivity for the less hindered position.[3] 2. Directed hydroboration: A nearby hydroxyl group can direct the hydroboration. |
| Substrate | Borane Reagent | Conditions | Product | Yield (%) | Reference Analogy |
| 1-Methylcyclohexene | 9-BBN | THF, rt | trans-2-Methylcyclohexanol | >99 | [4] |
| Alkyl-substituted terminal alkene | HBpin | Cu(I)-bisphosphine catalyst | Branched alkylboronate | High (92:8 to 97:3 br:lin) | [5] |
| Fluoroolefins | 9-BBN | THF | Anti-Markovnikov alcohol | High | [6] |
-
Hydroboration: To a dry, nitrogen-flushed flask, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (1.0 M in THF, approximately 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous NaOH (e.g., 3 M), followed by the dropwise addition of 30% H₂O₂. The addition of H₂O₂ is exothermic.
-
Stir the biphasic mixture vigorously at room temperature for several hours until the oxidation is complete.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography or distillation.
Allylic C-H Functionalization
Directly functionalizing the allylic C-H bonds is an atom-economical approach. Palladium, rhodium, and iridium catalysts are commonly employed.
Common Issues & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Reactivity | High activation barrier for C-H bond cleavage at the sterically congested allylic position. | 1. Catalyst Choice: Screen different metal catalysts (Pd, Rh, Ir) and ligands. For Pd-catalyzed reactions, ligands like sulfoxide-oxazoline (sox) can be effective.[7] 2. Oxidant: The choice of oxidant is crucial. Benzoquinone (BQ) and its derivatives are common for Pd(II) catalysis. 3. Increase Temperature: Carefully increase the reaction temperature. |
| Poor Regioselectivity | Functionalization at undesired positions (e.g., vinylic C-H or other allylic sites if the substrate is more complex). | 1. Ligand Tuning: The ligand plays a key role in controlling regioselectivity. Experiment with different ligand scaffolds. 2. Directing Groups: A coordinating group on the substrate can direct the catalyst to a specific C-H bond. |
| Catalyst Decomposition | The catalyst may be unstable under the reaction conditions, leading to low turnover numbers. | 1. Use of Additives: Additives can sometimes stabilize the catalytic species. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the catalyst. |
| Reaction | Catalyst/Ligand | Oxidant | Yield (%) | Selectivity | Reference Analogy |
| Allylic C-H Carboxylation (Terminal Alkenes) | Pd(OAc)₂/t-Bu-sox | BQ | up to 86 | 98:2 branch:linear | [7] |
| Allylic C-H Amination (Allyl Arenes) | [Pd(cinnamyl)Cl]₂/Ligand | - | up to 91 | - | [8] |
| Asymmetric Allylation of Aldehydes | CrCl₃·3THF/Indane-BOX | Photoredox | High | Good dr and ee | [9] |
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the ligand (e.g., a ferrocene-type diphosphine), and the oxidant (e.g., benzoquinone).
-
Add the solvent (e.g., anhydrous dioxane or toluene).
-
Add this compound followed by the amine nucleophile.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Metathesis (Ring-Opening Metathesis Polymerization - ROMP)
Due to its relatively low ring strain, the ROMP of cyclopentene derivatives can be challenging. The steric bulk of the gem-dimethyl group further complicates this.
Common Issues & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Polymerization | Low ring strain of the cyclopentene ring. Catalyst inhibition or decomposition. | 1. Use a highly active catalyst: Grubbs' 2nd or 3rd generation catalysts, or Schrock catalysts are more active and may be required. 2. High Monomer Concentration: ROMP is often an equilibrium process; high monomer concentrations can drive the reaction forward. 3. Low Temperature: For low-strain monomers, polymerization may be more favorable at lower temperatures. |
| Low Molecular Weight Polymer | Chain-transfer reactions or premature termination. | 1. Purify Monomer and Solvent: Remove any impurities that could act as chain-transfer agents or catalyst poisons. 2. Use a confined catalyst: Catalysts confined within a polymer architecture can suppress termination and chain transfer.[10] |
| Isomerization of the Double Bond | Decomposition of the ruthenium catalyst to a ruthenium hydride species, which catalyzes olefin isomerization. | 1. Minimize Catalyst Decomposition: Use fresh, high-purity catalyst. Avoid high temperatures for extended periods. 2. Add a Hydride Scavenger: In some cases, additives can quench the hydride species responsible for isomerization. |
Direct data for this compound is limited; data for cyclopentene is provided for reference.
| Monomer | Catalyst | Conditions | Result | Reference |
| Cyclopentene | Grubbs' 2nd Gen. confined in star polymer | Toluene, in air | Fast polymerization, high conversion | [10] |
| Cyclopentene | Grubbs' 1st and 2nd Gen. | Bulk, varying temp. | Polymerization is sensitive to temp. and monomer concentration | [6] |
-
Monomer Purification: Purify this compound by distillation over a drying agent (e.g., CaH₂) to remove inhibitors and water.
-
Reaction Setup: In a glovebox, add the purified monomer to a vial.
-
Prepare a stock solution of the chosen metathesis catalyst (e.g., Grubbs' 2nd Generation) in an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
Initiation: Add the required amount of catalyst solution to the monomer to achieve the desired monomer-to-catalyst ratio.
-
Stir the reaction mixture at the desired temperature. The viscosity will increase as polymerization proceeds.
-
Termination: After the desired time, or when stirring is no longer effective, terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Functionalization
Caption: Troubleshooting flowchart for low yield.
Decision Pathway for Catalyst Selection in Allylic C-H Functionalization
Caption: Catalyst selection for allylic functionalization.
Reaction Scheme: Hydroboration-Oxidation of this compound
Caption: Hydroboration-oxidation workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective Markovnikov hydroboration of alkyl-substituted terminal alkenes with a phosphine–copper(i) catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Branch-Selective Allylic C-H Carboxylation of Terminal Alkenes by Pd/sox Catalyst [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06285A [pubs.rsc.org]
- 10. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the epoxidation of 3,3-Dimethylcyclopentene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the epoxidation of 3,3-Dimethylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the epoxidation of this compound?
A1: The two most prevalent and effective methods for the epoxidation of this compound are:
-
Peroxy acid oxidation: This classic method typically employs meta-chloroperoxybenzoic acid (m-CPBA) in an aprotic solvent like dichloromethane (B109758) (DCM). It is known for its reliability and generally good yields.[1][2][3][4]
-
Catalytic oxidation with hydrogen peroxide: This method is considered a "greener" alternative and often utilizes a manganese catalyst, such as manganese(II) sulfate (B86663) (MnSO₄), in the presence of a bicarbonate buffer.[5][6][7]
Q2: How does the steric hindrance of the gem-dimethyl group on this compound affect the epoxidation reaction?
A2: The gem-dimethyl group at the C3 position introduces significant steric bulk. This can decrease the reaction rate compared to less hindered alkenes like cyclopentene (B43876). The choice of oxidant and catalyst system is crucial to overcome this hindrance and achieve good conversion. For sterically hindered alkenes, reaction conditions may require longer reaction times or slightly elevated temperatures.
Q3: What are the primary side products I should be aware of during the epoxidation of this compound?
A3: The most common side product is the corresponding trans-diol, formed by the ring-opening of the epoxide.[8][9] This is particularly problematic under acidic conditions or if water is present in the reaction mixture. The epoxide ring can be hydrolyzed, leading to the formation of 3,3-Dimethylcyclopentane-1,2-diol.
Q4: How can I minimize the formation of the diol byproduct?
A4: To minimize diol formation, it is critical to work under anhydrous conditions. Use dry solvents and reagents. If using a method that may generate acidic byproducts (like m-CPBA, which produces m-chlorobenzoic acid), adding a buffer such as sodium bicarbonate can help to neutralize the acid and prevent epoxide ring opening. When using hydrogen peroxide, maintaining a slightly basic pH with a bicarbonate buffer is standard practice.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inactive oxidant (e.g., old m-CPBA or decomposed H₂O₂).2. Catalyst poisoning or deactivation (for catalytic methods).3. Insufficient reaction time or temperature for the sterically hindered substrate. | 1. Use a fresh batch of oxidant. The activity of m-CPBA can be checked by titration.2. Ensure all glassware is clean and free of contaminants. For manganese-catalyzed reactions, avoid chelating agents.3. Increase the reaction time and/or incrementally raise the temperature. Monitor the reaction progress by TLC or GC. |
| Low Yield of Epoxide | 1. Formation of the diol byproduct due to the presence of water or acid.2. Epoxide is volatile and lost during workup or solvent removal.3. Incomplete reaction. | 1. Use anhydrous solvents and reagents. Add a mild base like sodium bicarbonate to buffer the reaction. Ensure the workup is not overly acidic.2. Use a rotary evaporator at low temperature and reduced pressure. Be cautious during extraction and washing steps.3. See "Low to No Conversion" solutions. |
| Poor Selectivity (Mixture of Products) | 1. Radical side reactions, especially with hydrogen peroxide-based systems.2. Over-oxidation of the epoxide. | 1. Ensure proper temperature control. In some manganese-catalyzed systems, additives like salicylic (B10762653) acid can improve selectivity.[7]2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive amounts of the oxidizing agent. |
| Difficulty in Product Isolation | 1. The epoxide is water-soluble, leading to losses during aqueous workup.2. The boiling point of the epoxide is close to that of the solvent. | 1. Minimize the volume of water used in the workup. Use brine to reduce the solubility of the epoxide in the aqueous layer. Perform multiple extractions with a suitable organic solvent.2. Choose a solvent with a significantly different boiling point from the expected product for easier removal by distillation or evaporation. |
Data Presentation: Representative Reaction Conditions
The following tables summarize representative quantitative data for the two primary epoxidation methods. Note that these are illustrative values for a sterically hindered cyclopentene derivative and may require optimization.
Table 1: Epoxidation using m-CPBA
| Parameter | Condition 1 | Condition 2 |
| m-CPBA (equivalents) | 1.1 | 1.5 |
| Solvent | Dichloromethane (DCM) | Chloroform (CHCl₃) |
| Temperature (°C) | 0 to 25 | 25 |
| Reaction Time (h) | 6 | 4 |
| Conversion (%) | ~85 | ~95 |
| Selectivity to Epoxide (%) | >95 | ~90 (minor diol formation) |
| Yield of Epoxide (%) | ~80 | ~85 |
Table 2: Manganese-Catalyzed Epoxidation with H₂O₂
| Parameter | Condition 1 | Condition 2 |
| Catalyst | MnSO₄ (1 mol%) | MnSO₄ (0.5 mol%) |
| Oxidant (equivalents H₂O₂) | 2.0 | 3.0 |
| Solvent System | DMF | tert-Butanol/Water (2:1) |
| Buffer | NaHCO₃ | NaHCO₃ |
| Temperature (°C) | 5 | 20 |
| Reaction Time (h) | 8 | 5 |
| Conversion (%) | ~75 | ~90 |
| Selectivity to Epoxide (%) | ~90 | ~85 |
| Yield of Epoxide (%) | ~68 | ~76 |
Experimental Protocols
Protocol 1: Epoxidation of this compound with m-CPBA
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 10.4 mmol) in anhydrous dichloromethane (50 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.5 g, ~11.4 mmol, 1.1 equivalents) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid. Wash the filtrate with a 10% aqueous solution of sodium sulfite (B76179), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude this compound oxide.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Manganese-Catalyzed Epoxidation of this compound with Hydrogen Peroxide
-
Preparation: In a round-bottom flask, prepare a solution of this compound (1.0 g, 10.4 mmol) and manganese(II) sulfate monohydrate (17.6 mg, 0.104 mmol, 1 mol%) in N,N-dimethylformamide (DMF, 20 mL).
-
Buffer Addition: Add a solution of sodium bicarbonate (0.87 g, 10.4 mmol) in water (10 mL).
-
Oxidant Addition: Cool the mixture to 5 °C. Slowly add 30% aqueous hydrogen peroxide (2.4 mL, ~20.8 mmol, 2.0 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 5 °C for 8 hours. Monitor the reaction progress by GC or TLC.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite until a peroxide test is negative.
-
Isolation: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent. The product can be further purified by vacuum distillation.
Visualizations
Caption: General experimental workflow for the epoxidation of this compound.
Caption: A decision tree for troubleshooting common issues in the epoxidation reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. leah4sci.com [leah4sci.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3,3-dimethylcyclopentanol Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted 3,3-dimethylcyclopentanol from your product mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your reaction products.
Issue 1: My desired product and the unreacted 3,3-dimethylcyclopentanol have very similar boiling points. How can I separate them?
-
Potential Cause: The functional group modification in your reaction (e.g., oxidation to a ketone or esterification) has not significantly altered the boiling point of the molecule.
-
Solution: Fractional distillation is likely to be ineffective in this scenario. You should consider purification techniques that exploit differences in polarity, such as column chromatography or liquid-liquid extraction. 3,3-dimethylcyclopentanol is a polar molecule due to its hydroxyl group, which can engage in hydrogen bonding. In contrast, its corresponding ketone or ester derivatives are less polar. This difference in polarity can be leveraged for separation.
Issue 2: I'm performing a dehydration reaction, but my purified product is still contaminated with the starting alcohol.
-
Potential Cause: Incomplete reaction or inefficient purification.
-
Solution: The significant difference in boiling points between 3,3-dimethylcyclopentanol (approx. 155 °C) and its dehydration product, 3,3-dimethylcyclopentene (approx. 88 °C), makes fractional distillation the ideal method for separation. Ensure your distillation setup is efficient, with a properly packed fractionating column, to achieve a good separation. Monitor the temperature at the collection head closely; a stable lower temperature indicates the collection of the alkene, while a sharp rise will signal the distillation of the unreacted alcohol.
Issue 3: My column chromatography separation is not effective in removing the unreacted alcohol.
-
Potential Cause: Incorrect choice of solvent system (eluent).
-
Solution: The polarity of your eluent is crucial. Since 3,3-dimethylcyclopentanol is more polar than its ketone, ester, or alkene derivatives, it will adhere more strongly to a polar stationary phase like silica (B1680970) gel.
-
Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
The less polar product will elute first, while the more polar unreacted alcohol will be retained on the column longer.
-
Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
-
Issue 4: I am trying a liquid-liquid extraction, but I'm not getting a clean separation.
-
Potential Cause: The solubility of your product and the unreacted alcohol in the chosen solvents is too similar.
-
Solution: Enhance the polarity difference. If your product is significantly less polar than the alcohol (e.g., an alkene), you can use a polar solvent like water to wash the organic layer. The more polar alcohol will have a higher affinity for the aqueous phase. For less pronounced polarity differences (e.g., with a ketone or ester), multiple extractions with a suitable solvent pair (e.g., a non-polar organic solvent and a polar solvent) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should consider when choosing a separation method?
A1: The two most important properties are the boiling point and the polarity of 3,3-dimethylcyclopentanol and your desired product. A significant difference in boiling points (>25 °C) makes fractional distillation a good choice. If the boiling points are similar, you should exploit differences in polarity through techniques like column chromatography or liquid-liquid extraction.
Q2: How does the polarity of 3,3-dimethylcyclopentanol compare to its common reaction products?
A2: The polarity generally decreases in the following order: 3,3-dimethylcyclopentanol (most polar) > 3,3-dimethylcyclopentanone (B1585620) > 3,3-dimethylcyclopentyl acetate > this compound (least polar). This is because the hydroxyl group in the alcohol is capable of hydrogen bonding, making it the most polar. Ketones and esters have polar carbonyl groups but lack hydrogen bond-donating capabilities, making them less polar than the alcohol. Alkenes are nonpolar hydrocarbons.
Q3: Can I use recrystallization to purify my product?
A3: Recrystallization is only suitable if your desired product is a solid at room temperature and the unreacted 3,3-dimethylcyclopentanol is an impurity that remains in the solvent upon cooling. Since 3,3-dimethylcyclopentanol is a liquid at room temperature, this technique is generally not used for its removal unless the product has a high melting point and is poorly soluble in the chosen solvent at low temperatures.
Quantitative Data Summary
The following table summarizes the key physical properties of 3,3-dimethylcyclopentanol and its potential reaction products to aid in the selection of an appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 3,3-dimethylcyclopentanol | C₇H₁₄O | 114.19[1] | ~155 at 738 Torr | High (Hydrogen bonding) |
| 3,3-dimethylcyclopentanone | C₇H₁₂O | 112.17[2] | ~157 | Medium |
| 3,3-dimethylcyclopentyl acetate | C₉H₁₆O₂ | 156.22 | ~153 (estimated for cyclopentyl acetate) | Medium-Low |
| This compound | C₇H₁₂ | 96.17[3][4] | ~88 | Low (Nonpolar)[3] |
Experimental Protocols
Protocol 1: Separation by Fractional Distillation (for Dehydration Reactions)
This protocol is suitable for separating 3,3-dimethylcyclopentanol from its lower-boiling dehydration product, this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude reaction mixture into the round-bottom flask along with a few boiling chips.
-
Distillation:
-
Gently heat the mixture.
-
Observe the temperature at the distillation head. The temperature should stabilize at the boiling point of the more volatile component (this compound, ~88 °C).
-
Collect the fraction that distills at this constant temperature.
-
Once the lower-boiling product has been collected, the temperature will begin to rise. At this point, stop the distillation or change the receiving flask to collect the higher-boiling unreacted alcohol.
-
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the purity of the separated product.
Protocol 2: Separation by Column Chromatography (for Oxidation or Esterification Reactions)
This protocol is effective for separating 3,3-dimethylcyclopentanol from its less polar ketone or ester products.
-
Column Preparation:
-
Secure a chromatography column in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain, to create a packed bed of silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane).
-
The less polar product will travel down the column faster and elute first. The more polar 3,3-dimethylcyclopentanol will be retained on the column and elute later.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the composition of the fractions using TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
Troubleshooting low conversion rates in palladium-catalyzed cycloisomerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cycloisomerization reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This section addresses common problems that can lead to low conversion rates or reaction failure in palladium-catalyzed cycloisomerization.
Question 1: My cycloisomerization reaction has a very low or no conversion. What are the likely causes and how can I address them?
Answer:
Low or no conversion in a palladium-catalyzed cycloisomerization can stem from several factors, primarily related to the catalyst's activity, the reaction conditions, and the purity of your reagents. Below is a systematic guide to troubleshoot this issue.
Potential Cause 1: Catalyst Inactivity or Decomposition
The palladium catalyst may not be in its active state or could be decomposing under the reaction conditions.
-
Catalyst Deactivation: A common issue is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles. This deactivation can be promoted by additives like triethylamine.[1][2][3][4][5] The formation of black palladium metal is a visual indicator of this problem.[6]
-
Inefficient Pre-catalyst Activation: The active catalytic species may not be generated effectively from the palladium pre-catalyst. Different pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles exhibit different activation profiles.[7]
-
Ligand Issues: The ligand plays a crucial role in stabilizing the active palladium species and influencing its reactivity.[6][8] An inappropriate ligand or the absence of one can lead to catalyst decomposition.[6] For instance, in some systems, bis-benzylidene ethylenediamine (B42938) (bbeda) is not just a ligand but also a source for the formation of the active palladium(II) hydride species.[6][9]
Solutions:
-
Catalyst Reactivation: For heterogeneous Pd(II) catalysts that have been deactivated by reduction, treatment with a re-oxidant like benzoquinone (BQ) can restore catalytic activity by re-oxidizing Pd(0) to Pd(II).[1][2][10]
-
Optimize Catalyst System:
-
Consider screening different palladium pre-catalysts.
-
Ensure the appropriate ligand is used and its concentration is optimized. The choice of phosphine (B1218219) versus phosphite (B83602) ligands can significantly alter the reaction outcome.[8]
-
-
Visual Inspection: Monitor the reaction for the formation of a black precipitate (palladium black), which indicates catalyst decomposition.[6]
Potential Cause 2: Sub-optimal Reaction Conditions
The reaction environment, including solvent, temperature, and the presence of additives, is critical for success.
-
Solvent Effects: The choice of solvent can dramatically impact the reaction. For example, some cycloisomerization reactions require specific solvents like chloroform (B151607) to proceed efficiently.[11] Green solvents like water or glycerol (B35011) have also been successfully employed, with glycerol allowing for more effective catalyst recycling.[12]
-
Temperature: The reaction may require a specific temperature to proceed. Some cycloisomerizations do not occur at room temperature and require heating.[13] Conversely, higher temperatures can sometimes lead to catalyst decomposition or undesired side reactions.[14]
-
Additives and Bases: The presence and choice of a base (e.g., triethylamine) or other additives can be crucial.[3][11] In some cases, a Lewis acid additive may be beneficial.[11] The presence of water can also have a significant influence on the reaction pathway.[6]
Solutions:
-
Solvent Screening: If conversion is low, consider screening a range of solvents.
-
Temperature Optimization: Run the reaction at different temperatures to find the optimal condition. Monitor for substrate degradation at higher temperatures.[13]
-
Additive and Base Screening: Systematically evaluate the effect of different bases and additives on the reaction outcome.
Potential Cause 3: Substrate-Related Issues
The structure and purity of the starting material can significantly affect the reaction.
-
Substrate Reactivity: Not all substrates are equally reactive under a given set of conditions. The electronic and steric properties of the enyne or other unsaturated starting material can influence the rate and success of the cycloisomerization.[15] For example, the type of electron-withdrawing group on an ynamide can affect its reactivity.[9][13][16]
-
Impurities: Impurities in the substrate or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere if necessary.
Solutions:
-
Substrate Modification: If possible, consider modifying the substrate to enhance its reactivity.
-
Purification of Reagents: Purify the substrate and ensure solvents are anhydrous and degassed.
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: I observe the formation of a black precipitate in my reaction. What is it and what should I do?
A1: The black precipitate is likely palladium black (finely divided palladium metal), which indicates the decomposition of your catalyst.[6] This is a common cause of low conversion as the active catalytic species is removed from the reaction cycle. To address this, you can try:
-
Using a different ligand or increasing the ligand concentration to better stabilize the palladium catalyst.
-
Lowering the reaction temperature to prevent thermal decomposition.
-
Screening different palladium pre-catalysts that may be more stable under your reaction conditions.
-
For heterogeneous catalysts, consider a reactivation protocol using an oxidizing agent like benzoquinone.[2][10]
Q2: How does the choice of ligand affect the cycloisomerization reaction?
A2: The ligand is critical as it influences the steric and electronic properties of the palladium center, which in turn affects the catalyst's stability, activity, and selectivity.[17]
-
Electron-donating ligands can increase the electron density on the palladium, which may enhance certain catalytic steps.
-
Bulky ligands can create a specific steric environment around the metal, influencing the regioselectivity and stereoselectivity of the reaction.
-
In some cases, the "ligand" can be directly involved in the catalytic cycle, for example, by acting as a source for a palladium hydride species.[6][9]
-
Switching from a bidentate phosphine to an electron-poor triphenylphosphite can even change the reaction pathway from a coupling/cyclization to a cycloisomerization.[8]
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: Many palladium-catalyzed reactions are sensitive to oxygen and water. To ensure reproducibility and high yields, it is essential to:
-
Use an inert atmosphere: Conduct the reaction under an atmosphere of dry argon or nitrogen using standard Schlenk line or glovebox techniques.
-
Use dry solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Degas the solvent: Before use, degas the solvent by bubbling with argon or nitrogen for 30-60 minutes, or by using the freeze-pump-thaw method.
-
Dry all glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
Q4: Can I monitor the progress of my cycloisomerization reaction?
A4: Yes, monitoring the reaction progress is highly recommended to determine the optimal reaction time and to identify any issues early on. Common analytical techniques for monitoring include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and can help identify byproducts.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide accurate conversion data.[6][8]
-
In situ X-ray Absorption Spectroscopy (XAS): A more advanced technique that can provide real-time information on the oxidation state and coordination environment of the palladium catalyst during the reaction.[1][2][4][5][10]
Data Presentation
Table 1: Effect of Ligand on Cycloisomerization of Allenyl Malonate
| Entry | Ligand | Yield of Product 3a (%) | Yield of Product 5 (%) |
| 1 | P(OPh)₃ | Low | Significant |
| 2 | Electron-poor triaryl phosphine | Low | Significant |
| 3 | No Ligand | - | 8 |
Data adapted from mechanistic investigations of Pd-catalyzed coupling/cyclization and cycloisomerization of allenyl malonates.[8]
Table 2: Effect of Palladium Source and Temperature on Cycloisomerization
| Entry | Palladium Source | Temperature (°C) | Yield of Product 5 (%) |
| 1 | Pd₂(dba)₃ | 25 | - |
| 2 | Pd(OAc)₂ | 25 | - |
| 3 | Pd(PPh₃)₄ | 25 | Diminished/No Yield |
| 4 | [AllylPdCl]₂ | 25 | Diminished/No Yield |
| 5 | Pd₂(dba)₃ with P(OPh)₃ | 0 | 50 |
| 6 | Pd₂(dba)₃ with P(OPh)₃ | 66 | 32 |
Data adapted from studies on the cycloisomerization of allenyl malonates.[8]
Experimental Protocols
Protocol 1: General Procedure for a Homogeneous Palladium-Catalyzed Cycloisomerization
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., bbeda, 5 mol%).[6]
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Reagent Addition:
-
Add the substrate (1.0 equivalent) to the flask.
-
Via syringe, add the appropriate volume of degassed, anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution).
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C).[6]
-
Stir the reaction mixture for the intended duration.
-
-
Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or ¹H NMR.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite or silica (B1680970) gel to remove the palladium catalyst.
-
Proceed with a standard aqueous work-up and purify the product by column chromatography.
-
Protocol 2: In Situ Catalyst Reactivation for a Heterogeneous Pd(II) Catalyst
This protocol is for cases where a heterogeneous Pd(II) catalyst has been deactivated by reduction to Pd(0).[1][2][10]
-
Confirmation of Deactivation: Observe a significant drop in catalytic activity in a recycling study.
-
Reactivation Procedure:
-
Reaction Initiation:
Signaling Pathways and Logical Relationships
Simplified Catalytic Cycle for Pd(II)-Hydride Mediated Cycloisomerization
Caption: A simplified catalytic cycle for a Pd(II)-hydride mediated process.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01353G [pubs.rsc.org]
- 10. osti.gov [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Reactivities of Enyne Substrates in Ruthenium- and Palladium-Catalyzed Cycloisomerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. theses.enscm.fr [theses.enscm.fr]
Technical Support Center: Characterization of Unexpected Rearrangement Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in characterizing unexpected rearrangement products encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction produced an unexpected product with the same mass as my expected product. What could have happened?
A1: When an unexpected product has the same molecular weight as the expected product, a rearrangement reaction is a likely cause. Rearrangement reactions involve the migration of an atom or group within a molecule.[1] Common examples include sigmatropic shifts, electrocyclic reactions, and 1,2-hydride or alkyl shifts.[2] To confirm a rearrangement, you will need to determine the full structure of the unexpected product using spectroscopic methods.
Q2: What is the general workflow for identifying an unknown byproduct from my reaction?
A2: A systematic approach is crucial for identifying unknown byproducts.[3] The general workflow involves isolation and purification of the byproduct, followed by structural elucidation using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition, while various NMR techniques help to piece together the molecular structure.[4]
Q3: How can I minimize the formation of rearrangement products?
A3: Minimizing rearrangement products often involves modifying reaction conditions to disfavor the rearrangement pathway.[5] Consider the following strategies:
-
Temperature: Lowering the reaction temperature can sometimes prevent rearrangements that have a higher activation energy than the desired reaction.[5]
-
Solvent: The polarity of the solvent can influence reaction mechanisms. Reactions in polar solvents that favor carbocation intermediates may be more prone to rearrangements.[6]
-
Catalyst: The choice of catalyst can significantly impact the reaction pathway. A different catalyst may favor the desired reaction over the rearrangement.
-
Protecting Groups: In some cases, protecting a functional group can prevent its participation in a rearrangement.[5]
Troubleshooting Guides
Issue: Ambiguous Structure from 1D NMR Data
Problem: The ¹H and ¹³C NMR spectra of my unexpected product are complex and do not allow for a clear structural assignment.
Solution: When 1D NMR is insufficient, 2D NMR experiments are essential for determining the connectivity of atoms.[4]
| 2D NMR Experiment | Information Provided | Primary Use |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Establishing proton-proton connectivity within a spin system. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with the carbon signals of the atoms they are directly attached to. | Assigning protons to their corresponding carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Piecing together different fragments of the molecule by identifying long-range proton-carbon couplings.[7] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of whether they are bonded. | Determining stereochemistry and conformation. |
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should not obscure important signals.[8]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better resolution.
-
Acquisition: Run standard 2D NMR pulse programs for COSY, HSQC, and HMBC. Experiment times will vary depending on the sample concentration and the desired resolution.
-
Data Processing: Process the acquired data using appropriate software to generate the 2D spectra.
-
Analysis: Interpret the cross-peaks in each spectrum to build up the molecular structure.
Issue: Determining the Absolute Configuration of a Chiral Rearrangement Product
Problem: I have determined the connectivity of my chiral rearrangement product, but I do not know its absolute stereochemistry.
Solution: Determining the absolute configuration of a chiral molecule requires specific analytical techniques.
| Technique | Principle | Requirements |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound allows for the determination of the three-dimensional arrangement of atoms in space.[9] | A single crystal of suitable quality and size is required.[10] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | The compound must be in solution and have a VCD spectrum. |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | The compound must be optically active and in solution. |
| Mosher's Ester Analysis (NMR) | Derivatization of a chiral alcohol with a chiral reagent (Mosher's acid) creates diastereomeric esters that can be distinguished by NMR. | The compound must have a reactive functional group (e.g., alcohol) for derivatization. |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified rearrangement product. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined from the anomalous dispersion of the X-rays.[9]
Issue: Unexpected Product Observed by Mass Spectrometry
Problem: My mass spectrometry data shows a peak for an unexpected product, but I don't have enough material to isolate it for NMR.
Solution: When sample quantities are limited, advanced mass spectrometry techniques can provide structural information.
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of the unexpected product.[11]
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the ion of interest is isolated and fragmented. The resulting fragmentation pattern can provide clues about the structure of the molecule.[11]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS).
-
LC Separation: Inject the sample onto an LC system to separate the components of the mixture.
-
MS Analysis: The eluent from the LC is directed into the mass spectrometer. Acquire full scan MS data to identify the molecular ion of the unexpected product.
-
MS/MS Analysis: Perform a targeted MS/MS experiment on the molecular ion of the unexpected product. This will involve isolating the ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to propose a structure for the unexpected product. This can be aided by fragmentation prediction software and comparison to spectral databases.[3]
References
- 1. Rearrangement Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Absolute configuration - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Diastereoselective Cyclopentane Synthesis
Welcome to the technical support center for the diastereoselective formation of cyclopentane (B165970) rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled cyclopentane synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in cyclopentane formation?
A1: The diastereoselectivity of cyclopentane ring formation is a multifactorial issue influenced by catalyst selection, substrate structure, solvent, and reaction temperature. Key factors include:
-
Catalyst and Ligand System: The choice of metal catalyst (e.g., Palladium, Rhodium, Indium) and the steric and electronic properties of the coordinating ligands play a pivotal role in controlling the facial selectivity of the reaction.[1][2][3]
-
Substrate Steric and Electronic Effects: The size and electronic nature of substituents on the reacting partners can create steric hindrance or favorable electronic interactions that direct the stereochemical outcome.[1] For instance, bulky substituents may favor the formation of one diastereomer over another to minimize steric clash in the transition state.
-
Solvent Polarity and Coordinating Ability: The solvent can influence the stability of transition states and intermediates. Solvent choice has been shown to be crucial, with dramatic effects on diastereoselectivity observed when switching between different solvents.[1][4][5]
-
Reaction Temperature: Lower reaction temperatures often lead to higher diastereoselectivity by increasing the energy difference between competing diastereomeric transition states.[2] Conversely, higher temperatures can sometimes lead to decreased selectivity or undesired side reactions.[2]
Q2: My reaction is yielding a mixture of diastereomers with low selectivity. How can I improve this?
A2: Low diastereoselectivity is a common challenge. To improve it, consider the following systematic approach:
-
Ligand Screening: If you are using a metal catalyst, screen a variety of ligands with different steric and electronic properties. Chiral ligands are often essential for achieving high levels of stereocontrol.[1]
-
Solvent Optimization: Conduct the reaction in a range of solvents with varying polarities. Toluene (B28343), Dioxane, and CH2Cl2 are common starting points, but sometimes less conventional solvents can provide superior results.[1][2][4]
-
Temperature Control: Perform the reaction at lower temperatures. A temperature screen from room temperature down to -78 °C can reveal a significant dependence of diastereoselectivity on temperature.[2]
-
Catalyst System Modification: If a single catalyst is ineffective, consider a dual-catalyst system. For example, the combination of a Lewis acid with another catalyst can enhance stereocontrol.[2][6][7]
Q3: I am observing significant formation of side products, such as dimers of my starting material. What can I do to minimize these?
A3: The formation of side products, like ketene (B1206846) dimers in cycloadditions, often competes with the desired cyclopentane formation, especially at higher temperatures.[2] To mitigate this:
-
Lower the Reaction Temperature: As with improving diastereoselectivity, lower temperatures can disfavor side reactions that may have a higher activation energy.[2]
-
Control Reagent Addition: The order and rate of addition of reagents can be critical. For reactions involving in-situ generated reactive intermediates, slow addition of one reagent to a solution of the others can maintain a low concentration of the reactive species and suppress dimerization.[2]
-
Check for Catalyst Deactivation or Incompatibility: Ensure your catalyst is active and not being poisoned by impurities in your starting materials or solvents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Incorrect Reaction Temperature3. Inappropriate Solvent4. Steric Hindrance from Substrate | 1. Use a freshly prepared or properly stored catalyst. Consider a different catalyst system.[1][2][3]2. Optimize the reaction temperature. Some reactions require specific temperature ranges to proceed efficiently.[2]3. Screen different solvents. Some reactions are highly solvent-dependent.[2][4][5]4. If a substituent is particularly bulky, this may inhibit the reaction. Consider a less sterically demanding substrate if possible.[1] |
| Poor Diastereoselectivity | 1. Suboptimal Ligand2. Incorrect Solvent Choice3. Reaction Temperature is too High4. Insufficient Catalyst Control | 1. Screen a library of chiral ligands to find one that provides better stereochemical induction.[1]2. Perform a solvent screen. Non-polar or polar aprotic solvents can have a significant impact.[1][4]3. Lower the reaction temperature in increments to enhance selectivity.[2]4. Increase catalyst loading or consider a more active/selective catalyst system.[1] |
| Inconsistent Results/Poor Reproducibility | 1. Purity of Reagents and Solvents2. Atmospheric Contamination (Moisture, Oxygen)3. Variations in Commercial Reagent Batches | 1. Ensure all starting materials and solvents are pure and dry. Impurities can interfere with catalytic cycles.2. Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).3. If using commercial reagents like LDA, be aware of potential batch-to-batch variations. Freshly prepared reagents can improve reproducibility.[8] |
| Formation of Undesired Isomers | 1. Isomerization of Product2. Competing Reaction Pathways | 1. Analyze the reaction mixture over time to see if the diastereomeric ratio changes. If so, consider workup at a lower temperature or use of a milder workup procedure.2. Re-evaluate the reaction mechanism. A change in catalyst or reaction conditions may favor the desired pathway. |
Quantitative Data Summary
Table 1: Effect of Ligand and Solvent on a Palladium-Catalyzed [3+2] Cycloaddition [1]
| Entry | Ligand | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | L1 | Toluene | 64 | 19:1 | 96 |
| 2 | L2 | Toluene | 61 | 19:1 | 92 |
| 3 | L3 | Toluene | 66 | 15:1 | -87 |
| 4 | L4 | Toluene | 21 | 4:1 | 23 |
| 5 | L1 | α,α,α-Trifluorotoluene | 45 | 19:1 | 95 |
| 6 | L1 | Dioxane | 75 | 15:1 | 94 |
| 7 | L1 | CH2Cl2 | 58 | 19:1 | 95 |
| 8 | L1 | THF | 55 | 19:1 | 94 |
Table 2: Influence of Lewis Acid and Temperature on a [3+2] Cycloaddition for Cyclopentanone Synthesis [2]
| Entry | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | InBr3 | -78 | 75 | >20:1 |
| 2 | EtAlCl2 | -78 | 60 | 10:1 |
| 3 | InBr3-EtAlCl2 | -78 | 93 | >20:1 |
| 4 | InBr3-EtAlCl2 | -25 | 0 | - |
| 5 | InBr3-EtAlCl2 | rt | 0 | - |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Diastereo- and Enantioselective [3+2] Cycloaddition of a Vinyl Cyclopropane (B1198618) and an Alkylidene Azlactone[1]
Materials:
-
Vinyl cyclopropane
-
Alkylidene azlactone
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral Ligand (e.g., L1 as specified in the source literature)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd2(dba)3 (0.02 mmol, 4 mol %) and the chiral ligand (0.04 mmol, 8 mol %).
-
Add anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkylidene azlactone (0.5 mmol, 1.0 equiv).
-
Add the vinyl cyclopropane (0.6 mmol, 1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature as optimized) and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentane product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Dual Lewis Acid-Catalyzed Diastereoselective [3+2] Cycloaddition for Cyclopentanone Synthesis[2]
Materials:
-
Donor-acceptor cyclopropane
-
Acyl chloride (ketene precursor)
-
i-Pr2NEt (Hünig's base)
-
InBr3 (Indium(III) bromide)
-
EtAlCl2 (Ethylaluminum dichloride)
-
CH2Cl2 (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the donor-acceptor cyclopropane (1.0 equiv) and anhydrous CH2Cl2.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare the ketene in situ by adding the acyl chloride (1.2 equiv) to a solution of i-Pr2NEt (1.5 equiv) in anhydrous CH2Cl2 at -78 °C.
-
To the cyclopropane solution, add the Lewis acids InBr3 (0.1 equiv) and EtAlCl2 (0.1 equiv).
-
Slowly add the in situ generated ketene solution to the cyclopropane and Lewis acid mixture at -78 °C.
-
Stir the reaction at -78 °C for the optimized reaction time (e.g., 2 hours).
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract with CH2Cl2.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01313A [pubs.rsc.org]
- 3. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-controlled diastereoselective synthesis of cyclopentane derivatives by a [3 + 2] cyclization reaction of alpha,beta-disubstituted (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Stability and degradation pathways of 3,3-Dimethylcyclopentene under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 3,3-Dimethylcyclopentene under storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by exposure to oxygen, light, and heat. As an unsaturated hydrocarbon, its carbon-carbon double bond is susceptible to oxidation, a process that can be accelerated by light and elevated temperatures.
Q2: What is the main degradation pathway for this compound under typical storage conditions?
A2: The primary degradation pathway is believed to be autoxidation, a free-radical chain reaction with molecular oxygen. This process is common for alkenes and can lead to the formation of peroxides and other oxygenated derivatives. While specific studies on this compound are limited, the mechanism is expected to be analogous to that of other cyclic alkenes.
Q3: What are the potential degradation products of this compound?
A3: Based on the autoxidation of similar compounds like 1-methylcyclopentene, the expected degradation products include hydroperoxides, epoxides, and potentially ketones or alcohols upon further rearrangement or decomposition of the initial peroxide adducts.
Q4: How can I minimize the degradation of this compound during storage?
A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Using an amber glass bottle with a tightly sealed cap can help prevent exposure to light and oxygen. For long-term storage, refrigeration is recommended.
Q5: Are there any visible signs of degradation I should look for in my sample of this compound?
A5: While early stages of degradation may not be visible, significant degradation could potentially lead to a change in color (yellowing), an increase in viscosity, or the formation of solid precipitates (peroxides). However, the absence of these signs does not guarantee purity.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using a previously opened bottle of this compound. | The compound may have degraded due to prolonged or improper storage, leading to the presence of impurities. | Test the purity of the compound using GC-MS or NMR spectroscopy. If significant degradation is detected, it is advisable to use a fresh, unopened sample. Consider purifying the existing sample by distillation if a fresh sample is unavailable, but be aware of the potential hazards of distilling peroxide-containing compounds. |
| Formation of an insoluble precipitate in the this compound sample. | This could be due to the formation of polymeric peroxides, which are often insoluble in the parent alkene. | Do not attempt to scrape or filter the precipitate directly , as peroxides can be shock-sensitive. Contact your institution's environmental health and safety office for guidance on the safe handling and disposal of peroxide-forming chemicals. |
| A freshly opened bottle of this compound shows unexpected peaks in the GC-MS analysis. | The compound may have degraded during shipping or initial storage, or there may be residual impurities from the synthesis. | Review the certificate of analysis provided by the supplier. If the observed impurities are not listed, contact the supplier. Perform a peroxide test to check for initial oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the purity of this compound and identifying potential volatile degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of both the parent compound and any less volatile degradation products.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.
-
Data Analysis: Identify this compound by its retention time and mass spectrum. Search the mass spectra of any additional peaks against a spectral library to identify potential degradation products.
Protocol 2: Detection of Peroxides
This qualitative test can indicate the presence of peroxides, a primary product of autoxidation.
-
Materials: Potassium iodide (KI) solution (10%), glacial acetic acid, and the this compound sample.
-
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few drops of the fresh KI solution.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
-
Safety Precaution: Always handle potential peroxide-forming chemicals with care in a fume hood and wear appropriate personal protective equipment.
Protocol 3: Monitoring Degradation by ¹H NMR Spectroscopy
NMR spectroscopy can be used to monitor the formation of degradation products over time.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire a ¹H NMR spectrum. The appearance of new signals, particularly in the regions associated with protons adjacent to oxygen atoms (e.g., epoxides, alcohols, or hydroperoxides), can indicate degradation. The integration of these new signals relative to the signals of the parent compound can provide a semi-quantitative measure of degradation.
Data Presentation
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability (Time to Significant Degradation) |
| Ideal | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber Bottle) | > 1 year |
| Standard Laboratory | Room Temperature (~20°C) | Air | Ambient Light | Months |
| Poor | Elevated Temperature (>30°C) | Air | Direct Sunlight | Weeks to Days |
Visualizations
Caption: Proposed autoxidation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Validation & Comparative
NMR Spectral Assignment of 3,3-Dimethylcyclopentene: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise nuclear magnetic resonance (NMR) spectral assignment is fundamental for the structural elucidation of organic molecules. This guide provides a detailed comparison of the predicted ¹H and ¹³C NMR spectral data for 3,3-Dimethylcyclopentene against the experimentally determined data for Cyclopentene (B43876). This analysis, supported by established NMR principles, offers a foundational understanding of the impact of substitution on chemical shifts.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The introduction of two methyl groups at the C3 position of the cyclopentene ring significantly influences the electronic environment and, consequently, the NMR chemical shifts of the neighboring nuclei. The following table summarizes the experimental NMR data for Cyclopentene and the predicted values for this compound. These predictions are based on the foundational data of cyclopentene and established substituent effects in NMR spectroscopy.
| Compound | Position | Predicted/Experimental ¹H Chemical Shift (ppm) | Predicted/Experimental ¹³C Chemical Shift (ppm) |
| This compound | H1 / H2 | ~5.7 | C1 / C2 |
| 2 x CH₃ | ~1.1 (singlet) | 2 x CH₃ | |
| H4 / H5 | ~2.3 | C3 | |
| C4 / C5 | |||
| Cyclopentene | H1 / H2 | 5.73 | C1 / C2 |
| H3 / H5 (allyl) | 2.30 | C3 / C5 | |
| H4 (homoallyl) | 1.82 | C4 |
Predicted ¹H and ¹³C NMR Spectral Assignment for this compound
The chemical shifts for this compound are predicted as follows:
-
¹H NMR:
-
The olefinic protons (H1 and H2) are expected to resonate at a similar chemical shift to those in cyclopentene, around 5.7 ppm .
-
The two methyl groups at the C3 position are equivalent and will appear as a sharp singlet at approximately 1.1 ppm .
-
The allylic protons at the C5 position and the protons at the C4 position are predicted to have chemical shifts around 2.3 ppm .
-
-
¹³C NMR:
-
The olefinic carbons (C1 and C2) are predicted to have a chemical shift similar to cyclopentene, around 130.6 ppm .
-
The quaternary carbon (C3) bearing the two methyl groups is expected to be in the range of 40-50 ppm .
-
The two equivalent methyl carbons are predicted to resonate at approximately 25-30 ppm .
-
The C4 and C5 carbons are expected to have chemical shifts in the region of 30-40 ppm .
-
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to consider are the number of scans (NS), acquisition time (AQ), and relaxation delay (D1).
-
Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is usually required compared to ¹H NMR.
Logical Relationship of Signal Assignments
The following diagram illustrates the logical workflow for assigning the NMR signals of this compound based on the number of signals, chemical shifts, and multiplicities.
Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethylcyclopentene and Its Congeners
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering insights into the molecular weight and structural features of a compound through its unique fragmentation pattern. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 3,3-dimethylcyclopentene, a volatile organic compound, alongside its structural isomers. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established fragmentation mechanisms and experimental data from its isomers.
This guide will delve into the nuanced differences in fragmentation that arise from the varied placement of methyl groups on the cyclopentene (B43876) ring. Understanding these subtleties is crucial for the unambiguous identification of these closely related compounds in complex mixtures.
Predicted and Experimental Fragmentation Patterns: A Comparative Analysis
The mass spectral data for this compound and its isomers are summarized in the table below. The fragmentation pattern for this compound is a prediction derived from the analysis of its isomers and general principles of mass spectrometry. The molecular ion for all isomers is observed at a mass-to-charge ratio (m/z) of 96, corresponding to the molecular formula C₇H₁₂.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Abundance | Predicted/Experimental |
| This compound | 96 | 81 (loss of CH₃), 68 (retro-Diels-Alder), 67, 53, 41 | Predicted |
| 1,2-Dimethylcyclopentene | 96 | 81 (loss of CH₃), 67, 53, 41 | Experimental (NIST) |
| 3,5-Dimethylcyclopentene | 96 | 81 (loss of CH₃), 68 (retro-Diels-Alder), 67, 53, 41 | Experimental (NIST) |
| 4,4-Dimethylcyclopentene | 96 | 81 (loss of CH₃), 68, 67, 53, 41 | Experimental (NIST) |
| 1-Methylcyclopentene | 82 | 67 (loss of CH₃), 54, 41, 39 | Experimental (NIST) |
| 3-Methylcyclopentene | 82 | 67 (loss of CH₃), 54, 41, 39 | Experimental (NIST) |
| Cyclopentene | 68 | 67 (loss of H), 42, 39 | Experimental (NIST) |
Deciphering the Fragmentation Pathways
The fragmentation of cyclic alkenes under electron ionization typically proceeds through several key pathways, including the loss of alkyl radicals and retro-Diels-Alder reactions.
A primary fragmentation route for the dimethylcyclopentene isomers is the loss of a methyl group (CH₃•), resulting in a prominent fragment ion at m/z 81. This is a common feature for all the dimethylated isomers.
Another significant fragmentation pathway for cyclopentene and its derivatives is the retro-Diels-Alder (rDA) reaction. This process involves the cleavage of the ring, leading to the formation of a diene and a dienophile. For cyclopentene, this results in the formation of ethylene (B1197577) (C₂H₄) and a C₃H₄ radical cation, though the charge can reside on either fragment. In the case of dimethylcyclopentenes, the masses of the rDA fragments will vary depending on the position of the methyl groups. For this compound and 3,5-dimethylcyclopentene, the rDA reaction is expected to yield a fragment at m/z 68.
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The mass spectra of the reference compounds were obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. A typical experimental protocol for the analysis of volatile organic compounds like dimethylcyclopentenes is outlined below.
Sample Preparation: Samples are typically diluted in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 1-10 ppm).
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of hydrocarbons.
-
Oven Temperature Program: A temperature program is employed to ensure good separation of the analytes. A typical program might be: initial temperature of 40°C held for 2 minutes, ramped to 200°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
The following diagram illustrates a typical experimental workflow for GC-MS analysis.
Caption: Typical GC-MS experimental workflow.
References
A Comparative Analysis of the Reaction Kinetics of 3,3-Dimethylcyclopentene and Cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 3,3-dimethylcyclopentene and cyclopentene (B43876), focusing on key organic transformations including catalytic hydrogenation, epoxidation, and ring-opening metathesis polymerization (ROMP). The reactivity of these cycloalkenes is critical in various synthetic applications, and understanding the kinetic differences imparted by substitution is paramount for reaction design and optimization. This document synthesizes established principles of physical organic chemistry with available experimental data to offer a clear comparative framework.
Executive Summary
The reaction kinetics of cyclopentene and its substituted analogue, this compound, are primarily dictated by a balance of ring strain and steric hindrance. Cyclopentene, with its significant ring strain, is generally more reactive than less strained cycloalkenes like cyclohexene (B86901) in reactions that lead to a more stable, saturated ring system. However, the introduction of two methyl groups at the C3 position in this compound creates substantial steric bulk, which significantly impedes the approach of reagents and catalysts to the double bond. Consequently, this compound is expected to exhibit markedly slower reaction rates across a range of transformations compared to its unsubstituted counterpart. While direct quantitative kinetic data for this compound is limited in the literature, this guide leverages data from analogous sterically hindered alkenes to provide a robust comparative analysis.
Data Presentation: A Comparative Overview
Due to the scarcity of direct quantitative kinetic studies on this compound, the following tables provide a semi-quantitative and qualitative comparison based on established chemical principles and data from analogous systems.
Table 1: Comparison of General Reactivity
| Property | Cyclopentene | This compound | Key Influencing Factor |
| Relative Reactivity | High | Low | Steric Hindrance |
| Ring Strain | High | High | Both are five-membered rings |
| Steric Hindrance | Low | High | Gem-dimethyl group |
| Double Bond Nucleophilicity | Moderate | Slightly Higher (Inductive Effect) | Alkyl Substitution |
Table 2: Comparative Reaction Kinetics
| Reaction | Relative Rate (Cyclopentene) | Relative Rate (this compound) | Rationale |
| Catalytic Hydrogenation | Fast | Very Slow | Steric hindrance impedes access to the catalyst surface.[1] |
| Epoxidation | Fast | Slow | The bulky gem-dimethyl group shields one face of the double bond, hindering peroxy acid attack.[1] |
| Ring-Opening Metathesis Polymerization (ROMP) | Slow (low ring strain) | Very Slow / Inhibited | The low ring strain of the cyclopentene ring already makes polymerization challenging; steric hindrance further disfavors the reaction. |
Mandatory Visualization
Reaction Pathways
Caption: Reaction pathways for cyclopentene and this compound.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for a kinetic experiment.
Experimental Protocols
Catalytic Hydrogenation
Objective: To compare the rate of hydrogen uptake by cyclopentene and this compound.
Methodology:
-
Catalyst Preparation: A standard catalyst such as 10% Palladium on carbon (Pd/C) is typically used.
-
Reaction Setup: A known amount of the alkene (cyclopentene or this compound) is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel (e.g., a Parr shaker). The catalyst is then added.
-
Execution: The vessel is sealed, purged with hydrogen gas, and then pressurized to a set pressure (e.g., 50 psi). The reaction is initiated by starting the agitation and, if necessary, heating to a constant temperature.
-
Monitoring: The reaction progress is monitored by the decrease in hydrogen pressure over time. The rate of reaction can be determined from the rate of hydrogen consumption.
-
Analysis: For a more detailed analysis, aliquots can be withdrawn at specific time intervals (if the reactor allows), and the composition of the reaction mixture can be analyzed by Gas Chromatography (GC) to determine the concentration of the reactant and product.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Objective: To determine the second-order rate constant for the epoxidation of each alkene.
Methodology:
-
Reaction Setup: A solution of the alkene and an internal standard (e.g., a stable alkane) in a chlorinated solvent (e.g., dichloromethane) is prepared in a thermostatted reaction flask.
-
Initiation: A known concentration of m-CPBA is added to the alkene solution to start the reaction.
-
Monitoring: At timed intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by adding a solution of sodium sulfite (B76179) to destroy the excess peroxy acid).
-
Analysis: The quenched aliquots are analyzed by GC or ¹H NMR to determine the concentration of the remaining alkene relative to the internal standard.
-
Data Processing: A plot of the natural logarithm of the alkene concentration versus time will yield a pseudo-first-order rate constant (if m-CPBA is in large excess). The second-order rate constant can then be calculated by dividing by the concentration of m-CPBA.
Ring-Opening Metathesis Polymerization (ROMP)
Objective: To compare the rate of monomer conversion for cyclopentene and this compound.
Methodology:
-
Monomer and Catalyst Preparation: The monomer and a suitable ROMP catalyst (e.g., a Grubbs' catalyst) are dissolved in an appropriate solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere (e.g., in a glovebox).
-
Initiation: The catalyst solution is injected into the monomer solution with vigorous stirring to initiate polymerization.
-
Monitoring: The polymerization kinetics can be monitored in real-time using techniques like ¹H NMR spectroscopy by following the disappearance of the monomer's vinyl proton signals and the appearance of the polymer's signals. Alternatively, aliquots can be taken at timed intervals, quenched with an inhibitor (e.g., ethyl vinyl ether), and the polymer isolated and weighed to determine conversion.
-
Analysis: The monomer conversion is plotted against time to determine the rate of polymerization. The molecular weight and polydispersity of the resulting polymer can be analyzed by Gel Permeation Chromatography (GPC).
Discussion of Comparative Kinetics
The significant difference in reactivity between cyclopentene and this compound can be attributed primarily to steric effects.
-
In Catalytic Hydrogenation: The reaction occurs on the surface of a metal catalyst. The alkene must adsorb onto the catalyst surface for the reaction to proceed. The gem-dimethyl group in this compound acts as a steric shield, hindering the approach of the double bond to the catalyst surface, thereby drastically reducing the rate of hydrogenation.
-
In Epoxidation: The epoxidation of an alkene with a peroxy acid proceeds via a concerted mechanism. The bulky gem-dimethyl group in this compound sterically hinders the approach of the peroxy acid to the double bond, which is expected to lead to a significantly lower reaction rate compared to the unhindered cyclopentene. While alkyl groups can increase the nucleophilicity of the double bond, this electronic effect is likely outweighed by the steric hindrance in this case.
-
In Ring-Opening Metathesis Polymerization (ROMP): The driving force for the ROMP of cycloalkenes is the relief of ring strain. Cyclopentene has a relatively low ring strain, which already makes its polymerization less favorable than that of more strained monomers like norbornene. The addition of the bulky 3,3-dimethyl groups introduces further steric repulsion in the resulting polymer chain, making the polymerization thermodynamically less favorable and kinetically slower.
References
Navigating Isomeric Landscapes: A Comparative Guide to the Stability of 3,3-Dimethylcyclopentene and its Isomers
For researchers, scientists, and professionals in drug development and chemical synthesis, a deep understanding of the thermodynamic stability of isomers is critical for predicting reaction outcomes, optimizing synthetic routes, and ensuring the purity of target molecules. This guide provides a comprehensive comparison of the relative stability of 3,3-Dimethylcyclopentene and its structural and stereoisomers, integrating established theoretical principles with available experimental data.
The stability of an alkene is primarily governed by two key factors: the degree of substitution of the carbon-carbon double bond and the extent of steric and ring strain within the molecule. Generally, a higher degree of substitution around the double bond leads to increased stability, an effect attributed to hyperconjugation. However, in cyclic systems, steric interactions and ring strain can play a decisive role in determining the most stable isomeric form.
Relative Stability of Dimethylcyclopentane Isomers
Experimental data on the heats of formation of the C7H14 alkylcyclopentanes provide a quantitative basis for comparing the stability of the underlying carbon frameworks of the dimethylcyclopentene isomers. A more negative heat of formation indicates a more stable isomer.
| Isomer | Heat of Formation (ΔHf°) (liquid, 25°C, kcal/mol)[1] | Relative Stability (kcal/mol) |
| 1,1-Dimethylcyclopentane (B44176) | -35.39 | 0.00 |
| cis-1,2-Dimethylcyclopentane | -33.77 | +1.62 |
| trans-1,2-Dimethylcyclopentane | -35.19 | +0.20 |
| cis-1,3-Dimethylcyclopentane | -34.44 | +0.95 |
| trans-1,3-Dimethylcyclopentane | -34.93 | +0.46 |
Note: The relative stability is calculated with respect to the most stable isomer, 1,1-dimethylcyclopentane.
This data reveals that 1,1-dimethylcyclopentane is the most stable of the dimethylcyclopentane isomers, suggesting that the gem-dimethyl arrangement on a cyclopentane (B165970) ring is energetically favorable. This is often attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups can relieve steric strain.
Predicted Stability of Dimethylcyclopentene Isomers
Based on the principles of alkene stability and the experimental data for the corresponding alkanes, the following stability order for the dimethylcyclopentene isomers can be predicted:
-
1,2-Dimethylcyclopentene: As a trisubstituted alkene, this isomer is expected to be the most stable. The electronic stabilization from three alkyl groups attached to the double bond via hyperconjugation is significant.
-
This compound: This is a disubstituted alkene. Its stability is expected to be lower than that of the trisubstituted 1,2-isomer. The gem-dimethyl group at the 3-position may introduce some steric interactions that could influence its overall stability.
-
cis- and trans-3,4-Dimethylcyclopentene: These are also disubstituted alkenes. Their stability is expected to be comparable to that of this compound. The trans isomer is generally more stable than the cis isomer due to reduced steric strain between the methyl groups.
-
Exocyclic Isomers (e.g., 1-methyl-2-methylenecyclopentane): These are disubstituted alkenes where the double bond is outside the ring. Generally, for five- and six-membered rings, endocyclic double bonds are more stable than exocyclic ones.[2][3]
Logical Framework for Stability Assessment
The determination of the relative stability of dimethylcyclopentene isomers follows a logical progression that integrates theoretical principles with experimental or computational validation.
References
A Comparative Guide to Acid Catalysts for Alkene Dehydration
For Researchers, Scientists, and Drug Development Professionals
The dehydration of alcohols to alkenes is a fundamental transformation in organic synthesis, crucial for the production of a wide array of chemical intermediates and final products. The choice of an acid catalyst is paramount, as it significantly influences reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of commonly employed acid catalysts for alkene dehydration, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection for your specific research and development needs.
Performance Comparison of Acid Catalysts
The efficacy of an acid catalyst in alkene dehydration is evaluated based on several key metrics, including substrate conversion, selectivity towards the desired alkene isomer, and the reaction conditions required. Below is a summary of quantitative data for various catalysts in the dehydration of different alcohol substrates.
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Alkene Selectivity (%) | Key Observations |
| Brønsted Acids | |||||
| Sulfuric Acid (H₂SO₄) | 2-Methylcyclohexanol | 140-150 | ~85 | ~75 (mixture of isomers) | Strong acid, but can lead to charring and side reactions.[1] |
| Phosphoric Acid (H₃PO₄) | 2-Methylcyclohexanol | 150-160 | ~85 | ~80 (mixture of isomers) | Generally considered safer and produces cleaner reactions than H₂SO₄.[1] |
| Methanesulfonic Acid (CH₃SO₃H) | 2-Methylcyclohexanol | 140-150 | >95 | ~85 (mixture of isomers) | Strong acid with results comparable to sulfuric acid.[1] |
| Solid Acids | |||||
| γ-Alumina (γ-Al₂O₃) | Ethanol (B145695) | 350-450 | 67-97 | >99 (Ethylene) | Widely used industrial catalyst; requires high temperatures.[2] |
| HZSM-5 (Zeolite) | Ethanol | 220-280 | >99 | >99 (Ethylene) | High activity and selectivity at lower temperatures compared to alumina.[2] |
| SAPO-34 | Ethanol | 250 | ~100 | High for ethylene (B1197577) | A silicoaluminophosphate molecular sieve with good performance. |
| Homogeneous Lewis Acids | |||||
| Hafnium Triflate (Hf(OTf)₄) | 1-Hexanol | 180 | >95 | ~70 (mixture of hexenes) | Highly efficient at lower temperatures compared to solid acids.[3] |
| Iron Triflate (Fe(OTf)₃) | 2-Octanol | 165 | >95 | 80 (mixture of octenes) | A cost-effective alternative to more expensive metal triflates.[4] |
| Bismuth Triflate (Bi(OTf)₃) | Tertiary Alcohols | Reflux in CH₂Cl₂ | up to 93 | High | Effective for tertiary alcohols under mild conditions.[5] |
Mechanistic Pathways
The acid-catalyzed dehydration of alcohols typically proceeds through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the structure of the alcohol substrate.
Caption: Acid-catalyzed dehydration mechanisms for alcohols.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the objective comparison of catalyst performance.
Protocol 1: Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901) using Phosphoric Acid
This procedure is a classic example of a Brønsted acid-catalyzed dehydration.
Materials:
-
Cyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Simple distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 20 mL of cyclohexanol and 5 mL of 85% phosphoric acid. Add a few boiling chips.
-
Assemble a simple distillation apparatus and heat the mixture gently.
-
Collect the distillate that boils below 100 °C. The distillate will contain cyclohexene and water.
-
Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution to remove any remaining acid.
-
Separate the aqueous layer and transfer the organic layer (cyclohexene) to a clean, dry Erlenmeyer flask.
-
Dry the cyclohexene over anhydrous calcium chloride for 10-15 minutes.
-
Decant the dried cyclohexene into a pre-weighed flask to determine the yield.
-
Characterize the product using techniques such as gas chromatography (GC) and infrared (IR) spectroscopy.
Protocol 2: Dehydration of Ethanol to Ethylene over γ-Alumina
This protocol describes a typical gas-phase dehydration using a solid acid catalyst.
Materials:
-
Ethanol
-
γ-Alumina catalyst pellets
-
Tube furnace
-
Gas collection system (e.g., gas bag or inverted cylinder in a water trough)
-
Flow meters for carrier gas (e.g., Nitrogen)
Procedure:
-
Pack a quartz tube reactor with a known amount of γ-alumina catalyst, held in place with quartz wool.
-
Place the reactor in a tube furnace and heat to the desired reaction temperature (e.g., 350 °C) under a flow of inert gas (e.g., Nitrogen).
-
Introduce a controlled flow of ethanol vapor into the reactor using a syringe pump and a heated line, mixed with the inert carrier gas.
-
Pass the gaseous product stream through a condenser to remove any unreacted ethanol and water.
-
Collect the gaseous ethylene product using a gas collection system.
-
Analyze the product gas composition using gas chromatography (GC) to determine the conversion of ethanol and the selectivity to ethylene.
Protocol 3: Dehydration of 1-Octanol (B28484) using Hafnium Triflate
This procedure illustrates the use of a modern, homogeneous Lewis acid catalyst.
Materials:
-
1-Octanol
-
Hafnium triflate (Hf(OTf)₄)
-
High-boiling point, non-coordinating solvent (e.g., dodecane)
-
Distillation apparatus with a short path
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up a distillation apparatus under an inert atmosphere.
-
In the distillation flask, dissolve a catalytic amount of hafnium triflate (e.g., 0.1 mol%) in the solvent.
-
Heat the catalyst solution to the desired reaction temperature (e.g., 180 °C).
-
Slowly add 1-octanol to the hot catalyst solution using a syringe pump.
-
The product octenes will distill as they are formed. Collect the distillate.
-
Analyze the distillate by GC to determine the conversion and the isomeric distribution of the octenes.
Experimental Workflow for Catalyst Comparison
A systematic workflow is essential for a fair and accurate comparison of different catalysts.
Caption: A logical workflow for comparing acid catalysts.
Conclusion
The selection of an optimal acid catalyst for alkene dehydration is a multifaceted decision that depends on the specific alcohol substrate, desired product selectivity, and process constraints such as temperature and cost. Traditional Brønsted acids like phosphoric acid offer a balance of reactivity and safety for many applications. Solid acids, particularly zeolites, are highly effective for gas-phase reactions and offer advantages in terms of catalyst separation and reuse, albeit often at higher temperatures. Modern homogeneous Lewis acid catalysts, such as metal triflates, demonstrate remarkable activity at significantly lower temperatures, presenting an attractive option for the dehydration of more sensitive substrates. This guide provides a foundational framework for researchers to make informed decisions in their pursuit of efficient and selective alkene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02437E [pubs.rsc.org]
- 5. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 3,3-Dimethylcyclopentene vs. 1,2-Dimethylcyclopentene
A Comparative Guide for Researchers
For scientists and professionals engaged in drug development and chemical synthesis, a nuanced understanding of isomeric reactivity is crucial for predicting reaction outcomes and optimizing synthetic routes. This guide provides a detailed comparison of the reactivity of two structural isomers, 3,3-dimethylcyclopentene and 1,2-dimethylcyclopentene (B3386875), with a focus on two fundamental reaction classes: electrophilic addition and catalytic hydrogenation. This analysis is grounded in established principles of organic chemistry, supported by general experimental protocols.
At a Glance: Key Reactivity Differences
The structural dissimilarity between this compound and 1,2-dimethylcyclopentene, specifically the placement of the methyl groups relative to the double bond, gives rise to distinct electronic and steric environments. These differences profoundly influence their reactivity. In general, 1,2-dimethylcyclopentene exhibits higher reactivity in electrophilic additions, while this compound is more reactive in catalytic hydrogenations.
| Feature | This compound | 1,2-Dimethylcyclopentene |
| Structure | Gem-dimethyl groups on an allylic carbon | Methyl groups on the double bond carbons |
| Electrophilic Addition Reactivity | Slower | Faster |
| Reason | Forms a less stable secondary carbocation | Forms a more stable tertiary carbocation |
| Catalytic Hydrogenation Reactivity | Faster | Slower |
| Reason | Less steric hindrance at the double bond | More steric hindrance at the double bond |
| Primary Hydrogenation Product | 1,1-Dimethylcyclopentane | cis-1,2-Dimethylcyclopentane[1] |
Deeper Dive: A Tale of Two Reaction Types
Electrophilic Addition: The Carbocation Connection
The rate-determining step in many electrophilic addition reactions is the formation of a carbocation intermediate.[2] The stability of this intermediate is paramount; more stable carbocations form faster, leading to higher reaction rates.[3][4]
-
1,2-Dimethylcyclopentene: Protonation of the double bond in 1,2-dimethylcyclopentene leads to the formation of a tertiary carbocation . This intermediate is significantly stabilized by the inductive effect and hyperconjugation of the three adjacent alkyl groups.[4]
-
This compound: In contrast, the protonation of this compound results in a secondary carbocation . While more stable than a primary carbocation, it lacks the extensive stabilization of a tertiary carbocation.[4]
Caption: Carbocation formation in electrophilic addition.
Catalytic Hydrogenation: A Matter of Steric Hindrance
Catalytic hydrogenation involves the adsorption of an alkene onto the surface of a metal catalyst, followed by the syn-addition of hydrogen atoms.[1] The efficiency of this process is highly sensitive to steric hindrance around the double bond, which can impede the alkene's approach to the catalyst's active sites.[3]
-
1,2-Dimethylcyclopentene: The presence of two methyl groups directly on the double-bonded carbons creates significant steric bulk. This "top-side" congestion hinders the alkene's ability to effectively bind to the planar surface of the catalyst.
-
This compound: The gem-dimethyl group is positioned on a carbon atom adjacent to the double bond. This arrangement leaves the double bond relatively unencumbered, allowing for a more facile approach to the catalyst surface.
Caption: Key factors governing reactivity differences.
Experimental Protocols
The following are generalized procedures that can be adapted for specific experimental goals.
General Protocol for Catalytic Hydrogenation of Dimethylcyclopentenes
Materials:
-
Dimethylcyclopentene isomer
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask, stir bar, and filtration apparatus (e.g., Celite)
Procedure:
-
In a round-bottom flask, dissolve the dimethylcyclopentene isomer in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas to remove air.
-
Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., GC-MS or NMR).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude dimethylcyclopentane product.
General Protocol for Electrophilic Addition of HBr
Materials:
-
Dimethylcyclopentene isomer
-
Hydrogen bromide (HBr) solution (e.g., in acetic acid) or gaseous HBr
-
Anhydrous inert solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate
-
Reaction flask, stir bar, separatory funnel
Procedure:
-
Dissolve the dimethylcyclopentene isomer in the anhydrous solvent in a flask and cool the mixture in an ice bath.
-
Slowly add the HBr solution dropwise with continuous stirring.
-
Allow the reaction to proceed at 0°C, monitoring its progress by TLC or GC.
-
Once the reaction is complete, quench by slowly adding the saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude bromo-dimethylcyclopentane product. Further purification can be achieved via distillation or column chromatography.
References
ESI-MS for the Detection of Transient Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to detect and characterize transient intermediates in chemical reactions is paramount for understanding reaction mechanisms, optimizing processes, and ensuring the safety and efficacy of new therapeutics. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and the ability to directly sample from solution. This guide provides an objective comparison of ESI-MS with other common analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison: ESI-MS vs. Alternative Techniques
The choice of analytical technique for studying transient intermediates depends on several factors, including the nature of the intermediate, its concentration, and the reaction kinetics. ESI-MS offers distinct advantages in sensitivity and speed, but it's not without its limitations.[1][2]
| Feature | ESI-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Sensitivity | High (femtomole to attomole)[3] | Low to moderate (micromole to millimole) | Moderate (nanomole to micromole) |
| Specificity | High (mass-to-charge ratio)[4] | High (structural information)[5] | Low (chromophore-dependent)[6] |
| Temporal Resolution | Milliseconds to seconds[7] | Seconds to minutes | Milliseconds to seconds |
| Direct Structural Info. | Limited (inferred from m/z and fragmentation)[1] | Yes (detailed molecular structure)[6] | No (electronic transitions)[8] |
| Requirement for Charged Species | Yes (or species that can be readily ionized)[1] | No | No |
| Potential for Artifacts | Yes (in-source reactions, changes in solution equilibrium)[9] | No | No |
| Online Monitoring Capability | Excellent[10] | Possible with specialized setups | Good |
Experimental Protocols
Online ESI-MS Monitoring of a Catalytic Reaction
This protocol outlines a general procedure for the online analysis of a homogeneous catalytic reaction using ESI-MS.
1. Materials and Reagents:
-
Catalyst (e.g., Palladium complex)
-
Substrate
-
Reagents
-
High-purity solvent (e.g., acetonitrile, methanol) compatible with both the reaction and ESI-MS.
-
Internal standard (optional, for semi-quantitative analysis).
2. Instrumentation:
-
Mass spectrometer equipped with an ESI source.
-
Syringe pump for direct infusion.
-
Reaction vessel (e.g., a sealed vial or a microreactor).
-
Inert atmosphere setup (if required for the reaction).
3. Procedure:
-
Prepare the reaction mixture in the reaction vessel under an inert atmosphere if necessary.
-
Use a syringe pump to continuously draw a small aliquot of the reaction mixture from the vessel.
-
The aliquot is infused directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min).[11]
-
Set the ESI-MS parameters for optimal ionization of the expected intermediates. Key parameters to optimize include:[12]
-
Capillary voltage (e.g., 3-5 kV)
-
Nebulizing gas pressure (e.g., 10-20 psi)
-
Drying gas flow rate and temperature
-
Fragmentor/cone voltage (can be varied to induce in-source fragmentation for structural elucidation)
-
-
Acquire mass spectra over the desired m/z range throughout the course of the reaction.
-
Monitor the intensity of the ions corresponding to reactants, products, and potential transient intermediates over time.
4. Data Analysis:
-
Extract ion chromatograms for the m/z values of interest.
-
Plot the relative intensity of each species as a function of time to obtain reaction profiles.
-
For structural confirmation of intermediates, perform tandem MS (MS/MS) experiments to analyze their fragmentation patterns.[11]
Visualizing Reaction Workflows and Logical Relationships
Diagrams are crucial for representing complex experimental setups and the logical flow of information. Below are examples of diagrams generated using the DOT language for Graphviz.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. How to Draw Entity Relationship Diagrams (ERDs) - GeeksforGeeks [geeksforgeeks.org]
- 9. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Dehydration of Substituted Cyclopentanols: A Comparative Guide to Zaitsev's Rule Predictions
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis, crucial for the creation of alkenes, which are precursors in numerous pharmaceutical compounds. This guide provides a comparative analysis of the predicted product distribution based on Zaitsev's rule against experimental data for the dehydration of substituted cyclopentanols. Due to a scarcity of precise quantitative data for substituted cyclopentanols in readily available literature, this guide utilizes extensively studied analogous reactions of substituted cyclohexanols to provide a robust comparative framework.
Zaitsev's Rule and Product Prediction
Zaitsev's rule states that in an elimination reaction, the more substituted (more stable) alkene is the major product. In the context of substituted cycloalkanol dehydration, this translates to the preferential formation of a double bond at the most substituted carbon position. For instance, in the dehydration of 2-methylcyclopentanol (B36010), Zaitsev's rule predicts the formation of the trisubstituted alkene, 1-methylcyclopentene (B36725), as the major product over the disubstituted 3-methylcyclopentene.[1] Similarly, for 1-methylcyclopentanol, the predicted major product is the more substituted 1-methylcyclopentene.
Quantitative Comparison of Product Distributions
The following table summarizes the predicted products for the dehydration of substituted cyclopentanols and presents experimental data for the analogous dehydration of substituted cyclohexanols, which are well-documented and serve as a strong predictive model for the five-membered ring systems.
| Starting Material | Predicted Major Product (Zaitsev) | Predicted Minor Product (Hofmann) | Experimental Product Distribution (Analogous Cyclohexanol) |
| 1-Methylcyclopentanol | 1-Methylcyclopentene | Methylenecyclopentane | 1-Methylcyclohexene (~90%), Methylenecyclohexane (~10%) |
| 2-Methylcyclopentanol | 1-Methylcyclopentene | 3-Methylcyclopentene | 1-Methylcyclohexene (66-82%), 3-Methylcyclohexene (18-34%)[2][3] |
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclopentanol
This protocol is adapted from established procedures for the dehydration of substituted cyclohexanols and is applicable to 2-methylcyclopentanol.[4][5]
Materials:
-
2-methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Gas chromatograph (GC)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methylcyclopentanol and a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid. Add a boiling chip.
-
Dehydration: Assemble a distillation apparatus and heat the mixture to a temperature that allows for the distillation of the alkene products (boiling point of 1-methylcyclopentene is ~106°C) but not the starting alcohol (boiling point of 2-methylcyclopentanol is ~153°C). Collect the distillate in a chilled receiving flask.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification and Analysis: Decant or filter the dried organic layer into a clean, dry flask. The product mixture can be further purified by simple distillation. Analyze the product distribution using gas chromatography (GC).
Visualizing the Reaction and Workflow
Reaction Mechanism:
The following diagram illustrates the E1 mechanism for the acid-catalyzed dehydration of 2-methylcyclopentanol. The alcohol is first protonated to form a good leaving group (water). Loss of water generates a secondary carbocation, which can then lose a proton from an adjacent carbon to form either the more stable Zaitsev product (1-methylcyclopentene) or the less stable Hofmann product (3-methylcyclopentene).
References
Efficacy of different purification methods for substituted cyclopentenes
For researchers, scientists, and drug development professionals, the isolation of pure substituted cyclopentenes is a critical step in the synthesis of complex molecules and the development of novel therapeutics. The choice of purification method significantly impacts yield, purity, and scalability. This guide provides an objective comparison of common purification techniques—flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), distillation, and crystallization—supported by experimental data and detailed protocols to inform methodology selection.
Comparison of Purification Methods
The efficacy of a purification method is determined by its ability to separate the target compound from impurities, the overall recovery of the material, and the resources required. The following table summarizes the quantitative performance of each technique for the purification of substituted cyclopentenes and related compounds.
| Purification Method | Typical Purity Achieved | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Flash Chromatography | 90-98% | 70-95% | High (grams to kilograms) | Fast, cost-effective for large quantities, versatile for a wide range of polarities. | Lower resolution than HPLC, may require solvent optimization. |
| Preparative HPLC | >98% | 50-90% | Low to Medium (milligrams to grams) | High resolution and purity, automated, suitable for complex mixtures.[1] | Higher cost, lower loading capacity, more solvent consumption.[1] |
| Distillation | >99% (for volatile compounds) | 50-80% | Very High (kilograms to tons) | Excellent for thermally stable, volatile compounds; highly scalable.[2] | Not suitable for non-volatile or thermally sensitive compounds; may not separate isomers with close boiling points. |
| Crystallization | >99% | 40-90% | High (grams to kilograms) | Can provide exceptionally pure material, cost-effective, scalable. | Dependent on the compound's ability to form crystals, may require significant method development. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and efficient purifications. Below are representative protocols for each of the discussed purification methods.
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that is widely used for the routine purification of organic compounds.[3]
Protocol for the Purification of a Substituted Cyclopentenone:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
Adsorbent Preparation: Add silica (B1680970) gel to the crude sample solution to create a dry-load sample. The ratio of silica gel to crude material should be approximately 2:1 by weight.
-
Column Packing: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading the Sample: The dry-loaded sample is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution), starting with a non-polar solvent and gradually adding a more polar solvent (e.g., hexane/ethyl acetate gradient).
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified substituted cyclopentenone.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture.[4][5]
Protocol for the Purification of a Substituted Cyclopentenone:
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from impurities. This involves selecting an appropriate column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).
-
Sample Preparation: The crude sample is dissolved in the mobile phase and filtered through a 0.45 µm filter to remove particulate matter.
-
Injection: The sample is injected onto the preparative HPLC column.
-
Elution and Fraction Collection: The column is eluted with the optimized mobile phase, and fractions are collected based on the retention time of the target compound as determined by the analytical method.
-
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.
-
Solvent Removal: The solvent is removed from the pure fractions, typically by lyophilization or rotary evaporation, to yield the final product.
Distillation
Distillation is effective for purifying volatile and thermally stable substituted cyclopentenes.
Protocol for the Vacuum Distillation of 2-Cyclopentenone: [2]
-
Apparatus Setup: A round-bottomed flask is fitted for vacuum distillation with a short path distilling head, a condenser, and a receiving flask cooled in an ice bath.
-
Charging the Flask: The crude 2-cyclopentenone is placed in the distillation flask with a few boiling chips.
-
Initiating Distillation: The system is placed under reduced pressure (10-15 mm Hg), and the flask is gently heated.
-
Collecting the Distillate: A mixture of 2-cyclopentenone and water will begin to distill. The temperature of the distilling head should be maintained between 45-60 °C.
-
Workup: The distillate is dissolved in a suitable organic solvent (e.g., methylene (B1212753) chloride), dried over anhydrous sodium sulfate, and the solvent is carefully removed.
-
Final Purification: The residue is then purified by a final distillation to yield pure 2-cyclopentenone.
Crystallization
Crystallization can yield highly pure substituted cyclopentenes if the compound readily forms a crystalline solid.
Protocol for the Crystallization of a Substituted Cyclopentenone: [6]
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Dissolution: The crude substituted cyclopentenone is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of a substituted cyclopentene, from the crude reaction mixture to the final, pure compound.
References
Cyclopentenyl-Based Synthons in Drug Discovery: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the performance and application of cyclopentenyl-based synthons and their alternatives in the synthesis of therapeutic agents.
The cyclopentenyl moiety is a versatile scaffold in medicinal chemistry, frequently employed as a carbocyclic mimic of the ribose sugar in nucleoside analogues. This structural modification often imparts enhanced metabolic stability and can lead to potent biological activity. This guide provides a comparative analysis of cyclopentenyl-based synthons against viable alternatives, supported by experimental data, to inform rational drug design and synthesis.
Core Applications and Synthetic Strategies
Cyclopentenyl-based synthons are pivotal in the synthesis of a wide range of therapeutic agents, most notably carbocyclic nucleosides with potent antiviral and antitumor activities.[1][2][3] Key examples of drugs and clinically relevant compounds synthesized using these synthons include the antiviral agents Abacavir and Entecavir, as well as the experimental antitumor agent cyclopentenyl cytosine (CPE-C).[2][4]
The primary synthetic routes to chiral cyclopentenyl synthons often commence from readily available carbohydrates like D-ribose or D-gamma-ribonolactone.[1][3] Two cornerstone reactions in the elaboration of these synthons are Ring-Closing Metathesis (RCM) and the Mitsunobu reaction.
-
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often utilizing Grubbs' catalysts, is instrumental in forming the cyclopentene (B43876) ring from an acyclic diene precursor. A practical and convenient methodology for the synthesis of a chiral cyclopentenol (B8032323) derivative, a key intermediate for biologically active carbocyclic nucleosides, has been developed using an RCM reaction with Grubbs' catalysts, achieving a 52% overall yield on a 10-gram scale from D-ribose.[1]
-
Mitsunobu Reaction: This reaction is widely used for the stereoinvertive coupling of the cyclopentenyl alcohol with a nucleobase (purine or pyrimidine) to form the crucial N-glycosidic bond mimic.[3][5]
The general synthetic approach is depicted in the workflow diagram below.
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Comparative Analysis of Carbocyclic Ring Systems
The five-membered cyclopentenyl ring is not the only carbocyclic scaffold used to mimic the furanose ring of nucleosides. Cyclobutyl (four-membered) and cyclohexyl (six-membered) rings are common alternatives. The choice of ring size can significantly impact the conformational flexibility of the nucleoside analogue, its ability to be phosphorylated by cellular kinases, and its interaction with viral enzymes, ultimately affecting its biological activity.
| Synthon Type | Key Synthetic Features | Representative Biological Activity (Antiviral) | Key Advantages | Key Disadvantages |
| Cyclopentenyl | - Readily accessible from chiral pool (sugars)- RCM for ring formation- Mitsunobu or SN2 for nucleobase coupling[1][2] | - Neplanocin A (adenine analogue): Potent anti-HIV activity (EC50 = 0.1 µM)[3]- CPE-C (cytosine analogue): Potent anti-HIV (EC50 = 0.06 µM) and anti-West Nile virus (EC50 = 0.2-3.0 µM) activity[3] | - Well-established synthetic routes- Proven track record in successful antiviral drugs- Favorable conformation for many viral polymerases | - Synthesis can be multi-step- Potential for stereochemical control issues |
| Cyclobutyl | - Often synthesized via [2+2] cycloaddition reactions- Resolution of diastereomers may be required | - Guanine analogue (BCH-189): Highly active against herpesviruses- 5-Halovinyluracil analogues: Potent inhibitors of varicella-zoster virus (VZV) | - Unique conformational constraints can lead to high potency and selectivity | - Synthesis of chiral synthons can be challenging- May not be recognized by cellular kinases for activation |
| Cyclohexenyl | - Can be synthesized from carbohydrates- Diels-Alder reactions are also employed | - Generally less potent antiviral activity compared to cyclopentenyl and cyclobutyl analogues | - Offers different conformational flexibility which can be explored for other therapeutic targets | - Often exhibit lower biological activity as sugar mimics in antiviral nucleosides |
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM) for Cyclopentenol Synthesis
This protocol is a representative example for the synthesis of a chiral cyclopentenol derivative from a D-ribose-derived acyclic diene.
Materials:
-
D-ribose derived acyclic diene
-
Grubbs' catalyst (e.g., Grubbs' first or second generation)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the acyclic diene in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically in the range of 0.01-0.05 M.
-
Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cyclopentenol.
General Procedure for the Mitsunobu Reaction for Nucleobase Coupling
This protocol describes a general procedure for the coupling of a cyclopentenol synthon with a purine (B94841) or pyrimidine (B1678525) nucleobase.
Materials:
-
Chiral cyclopentenol
-
Nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil, appropriately protected if necessary)
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
Procedure:
-
Dissolve the cyclopentenol, nucleobase, and triphenylphosphine (typically 1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (typically 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the desired nucleoside analogue from triphenylphosphine oxide and other byproducts.
-
Subsequent deprotection steps may be necessary to remove protecting groups from the nucleobase and the hydroxyl groups of the cyclopentenyl ring.
Bioisosteric Considerations and Future Perspectives
The cyclopentyl ring serves as a bioisostere of the furanose ring in natural nucleosides. Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. The rationale behind using a carbocyclic ring is to increase the metabolic stability of the nucleoside analogue by replacing the labile glycosidic bond.
The choice of the carbocyclic ring size is a critical parameter in the design of these analogues. While cyclopentenyl synthons have led to several successful drugs, the exploration of other ring systems continues to be an active area of research. For instance, bicyclic systems that lock the conformation of the sugar mimic have shown promise. The development of novel synthetic methodologies that allow for the efficient and stereoselective synthesis of a diverse range of carbocyclic synthons will undoubtedly accelerate the discovery of new and more effective therapeutic agents.
The following diagram illustrates the decision-making process for selecting a carbocyclic synthon in drug discovery.
Caption: Decision workflow for carbocyclic synthon selection.
References
- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,3-Dimethylcyclopentene: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 3,3-Dimethylcyclopentene, ensuring laboratory safety and regulatory compliance. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
Safety and Hazard Profile
For safe handling, it is imperative to use this chemical in a well-ventilated area, preferably within a chemical fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat. All potential ignition sources, such as open flames, hot surfaces, and sparks, must be strictly avoided in the storage and handling areas.
A quantitative summary of the known physical and chemical properties of this compound and related compounds is provided below for reference.
| Property | This compound | Cyclopentene (B43876) (for comparison) | 3-Methylcyclopentene (for comparison) |
| CAS Number | 58049-91-5 | 142-29-0 | 1120-62-3 |
| Molecular Formula | C7H12 | C5H8 | C6H10 |
| Boiling Point | ~78 °C | 44 °C[1] | Not Available |
| Flash Point | Not Available (Presumed low) | -30 °C[1] | Not Available (Classified as highly flammable)[2] |
| GHS Hazard Class | Not Available (Presumed Flammable Liquid) | Flammable Liquid, Category 2 | Flammable Liquid, Category 2[2] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound waste is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol should be followed:
-
Waste Segregation:
-
Collect all waste containing this compound separately from other waste streams.
-
Do not mix this waste with non-flammable, corrosive, or reactive wastes.[3]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. Glass or metal containers are generally suitable for flammable organic solvents.[4][5]
-
Clearly label the waste container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[4]
-
Indicate the approximate concentration or percentage of the chemical in the waste mixture.
-
-
Waste Accumulation:
-
Keep the waste container tightly sealed at all times, except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA should be a cool, dry, and well-ventilated area, away from heat and ignition sources.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[6]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (as per your institution's policy), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.[6]
-
Do not pour this compound waste down the drain or dispose of it in regular trash.[7]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 3,3-Dimethylcyclopentene
Inferred Potential Hazards
Due to the lack of specific toxicological data, the potential hazards of 3,3-Dimethylcyclopentene are inferred from its flammable nature and from related compounds like cyclopentene (B43876) and other volatile hydrocarbons. Users should handle this chemical with the assumption that it presents the following risks until proven otherwise.
| Hazard Category | Inferred Potential Hazard and Effects |
| Physical Hazard | Highly Flammable Liquid and Vapor: Like similar cycloalkenes, it is expected to have a low flash point and its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2][3] |
| Health Hazard | Skin Irritation: May cause skin irritation upon direct contact. Prolonged or repeated exposure could lead to dryness or cracking.[1] |
| Eye Irritation: Direct contact with the liquid or high concentrations of vapor may cause eye irritation.[1] | |
| Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, headaches, dizziness, and nausea.[1][4] | |
| Aspiration Hazard: If swallowed, may be fatal if it enters the airways.[1] | |
| Environmental Hazard | Expected to be harmful to aquatic life. Should not be released into the environment.[1] |
Personal Protective Equipment (PPE)
Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control. The following PPE is essential and should be used in conjunction with proper engineering controls.
| Protection Type | Recommended Equipment and Specifications |
| Eye & Face Protection | Chemical Splash Goggles: Must be worn at all times when handling the liquid. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][4] |
| Hand Protection | Chemical-Resistant Gloves: Nitrile or neoprene rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][4] |
| Skin & Body Protection | Flame-Resistant Laboratory Coat: A lab coat made of cotton or other flame-resistant material is mandatory.[2] Avoid synthetic materials like polyester.[2] Wear long pants and closed-toe shoes to ensure no skin is exposed. |
| Respiratory Protection | Use in a Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a formal risk assessment. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure an ABC-rated fire extinguisher, safety shower, and eyewash station are accessible and unobstructed.[1]
-
Remove all potential ignition sources (e.g., hot plates, open flames, spark-producing equipment) from the immediate work area.[1][3]
-
Assemble all necessary PPE and inspect it for defects.
-
Have spill cleanup materials (e.g., absorbent pads, sand) readily available.[2]
-
-
Handling:
-
Don all required PPE before entering the work area.
-
Conduct all transfers and manipulations of this compound inside the chemical fume hood.[3]
-
Use the smallest quantity of the chemical necessary for the procedure.[1]
-
Keep the container tightly sealed when not in use to minimize vapor release.[1]
-
When transferring between metal containers, ensure they are bonded and grounded to prevent static discharge.[3]
-
-
Post-Handling:
-
Securely cap the this compound container and any waste containers.
-
Decontaminate the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Collection:
-
Dispose of this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) as hazardous waste.[5]
-
Collect all flammable liquid waste in a designated, properly labeled, and sealed container.[5] The container should be compatible with flammable organic liquids.
-
Do not mix flammable waste with other waste streams like aqueous or halogenated waste.[6]
-
-
Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area away from ignition sources.[6]
-
NEVER pour flammable chemical waste down the drain.[5]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][7]
-
Procedural Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. flinnsci.com [flinnsci.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. coloradocollege.edu [coloradocollege.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


